molecular formula C15H9F3N2S B12069507 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole CAS No. 887267-09-6

2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12069507
CAS No.: 887267-09-6
M. Wt: 306.31 g/mol
InChI Key: QZIIEHYVYNIFNK-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a useful research compound. Its molecular formula is C15H9F3N2S and its molecular weight is 306.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

887267-09-6

Molecular Formula

C15H9F3N2S

Molecular Weight

306.31 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F3N2S/c16-10-4-1-3-9(7-10)13-8-21-15(20-13)19-12-6-2-5-11(17)14(12)18/h1-8H,(H,19,20)

InChI Key

QZIIEHYVYNIFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C(=CC=C3)F)F

Origin of Product

United States
Foundational & Exploratory

Synthesis and Characterization of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules designed to target complex biological pathways, including kinase inhibition, antimicrobial resistance, and oncology[1]. The specific derivative, 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole , represents a highly optimized structural motif.

The strategic incorporation of fluorine atoms—specifically the 3-fluoro substitution on the 4-phenyl ring and the 2,3-difluoro pattern on the aniline moiety—is not arbitrary. Fluorination serves a tripartite purpose in drug design:

  • Metabolic Shielding: The highly electronegative fluorine atoms block primary sites of cytochrome P450 (CYP) mediated aromatic oxidation.

  • Conformational Locking: The stereoelectronic effects of the ortho-fluorine on the aniline ring restrict the rotation of the C-N bond, pre-organizing the molecule into a bioactive conformation suitable for ATP-competitive kinase binding.

  • Lipophilicity Modulation: Fluorination lowers the basicity of the adjacent amine (modulating pKa) while simultaneously increasing the overall lipophilicity (logP), thereby enhancing passive membrane permeability.

This whitepaper provides an authoritative, self-validating protocol for the synthesis, isolation, and spectroscopic characterization of this fluorinated thiazole, grounded in established[2].

Retrosynthetic Analysis & Mechanistic Pathway

The most efficient and scalable route to 2,4-disubstituted thiazoles is the classical Hantzsch thiazole synthesis. The retrosynthetic disconnection of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole yields two primary precursors:

  • Nucleophile: 1-(2,3-Difluorophenyl)thiourea

  • Electrophile: 2-Bromo-1-(3-fluorophenyl)ethanone (an α -haloketone)

Mechanistic Causality

The reaction proceeds via a well-defined cascade. First, the highly nucleophilic sulfur atom of the thiourea executes an SN​2 displacement of the bromide on the α -haloketone, generating an S-alkylation intermediate (thioether) and releasing hydrobromic acid (HBr). The proximity of the thiourea nitrogen to the ketone carbonyl facilitates a rapid intramolecular cyclization, forming a hydroxythiazoline intermediate. Finally, under thermal conditions, this intermediate undergoes dehydration (loss of H2​O ) to yield the thermodynamically stable, fully aromatized thiazole ring.

G A 1-(2,3-Difluorophenyl)thiourea C S-Alkylation Intermediate A->C SN2 Attack (-HBr) B 2-Bromo-1-(3-fluorophenyl)ethanone B->C D Hydroxythiazoline C->D Cyclization E Target Thiazole D->E Dehydration (-H2O)

Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify the chemical logic before proceeding.

Table 1: Reaction Optimization Matrix

Prior to scale-up, solvent and thermal conditions were evaluated to maximize the dehydration step while minimizing side-product formation.

SolventTemperature (°C)Time (h)Yield (%)Causality / Observation
Methanol65 (Reflux)4.065Incomplete dehydration; hydroxythiazoline persists.
Ethanol78 (Reflux)3.082Protic nature aids dehydration; clean precipitation.
DMF1002.045Thermal degradation; dark tarry side products.
Ethanol (MW) 90 (Microwave) 0.25 91 Optimal; rapid uniform heating drives aromatization.
Step-by-Step Synthesis (Microwave-Assisted)
  • Reagent Preparation: In a 20 mL microwave-safe reaction vial, suspend 1-(2,3-difluorophenyl)thiourea (1.0 mmol, 188.2 mg) and 2-bromo-1-(3-fluorophenyl)ethanone (1.0 mmol, 217.0 mg) in absolute ethanol (5.0 mL).

    • Causality: Absolute ethanol is chosen because its boiling point and protic nature perfectly balance the solubility of the precursors and the thermodynamic requirements for the final dehydration step.

  • Reaction Execution: Seal the vial and subject the mixture to microwave irradiation at 90°C for 15 minutes.

    • Self-Validation (IPC 1): The initial heterogeneous suspension will transition into a clear, deep yellow solution as the S-alkylation occurs, followed by slight turbidity as the hydrobromide salt of the product begins to form.

  • TLC Verification: Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation (IPC 2): The starting α -haloketone (UV active, Rf​≈0.6 ) should completely disappear. A new highly UV-active spot ( Rf​≈0.4 ) corresponding to the thiazole core will emerge.

  • Workup and Neutralization: Cool the vial to room temperature. Pour the mixture into a beaker containing 15 mL of ice-cold 5% aqueous Na2​CO3​ solution.

    • Causality: The basic carbonate solution neutralizes the HBr byproduct. This shifts the equilibrium, converting the water-soluble thiazolium hydrobromide salt into the highly insoluble free base, driving quantitative precipitation.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove residual inorganic salts.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (8:2). Dry under high vacuum at 50°C for 12 hours.

Analytical Characterization

Rigorous spectroscopic validation is required to confirm the regiochemistry of the cyclization and the integrity of the fluorine substitutions.

Table 2: Spectroscopic & Physical Data Summary
TechniqueParameterValue / AssignmentStructural Causality
Physical Melting Point142 – 144 °CSharp MP indicates high crystalline purity.
HRMS ESI-TOF [M+H] + Calc: 307.0516 Found: 307.0512Confirms the exact molecular formula ( C15​H9​F3​N2​S ).
1 H NMR Thiazole H-57.45 ppm (s, 1H)Diagnostic singlet; deshielded by the adjacent sulfur and nitrogen atoms in the aromatic ring.
(400 MHz,Amine NH10.52 ppm (s, 1H)Broad, exchangeable singlet; highly deshielded due to hydrogen bonding and conjugation with the thiazole.
DMSO-d6)Aromatic Protons6.90 – 8.10 ppm (m, 7H)Complex multiplets due to extensive 1H−19F spin-spin coupling.
13 C NMR Thiazole Core164.2 (C2), 151.0 (C4), 105.8 (C5) ppmC2 is highly deshielded by two nitrogens and sulfur. C5 is relatively shielded.
(100 MHz)C-F Couplings 1JCF​≈245 Hz 2JCF​≈21 HzLarge primary coupling constants confirm direct C-F bonds on the aromatic rings.
19 F NMR 3-Fluorophenyl-112.4 ppm (s, 1F)Characteristic shift for a meta-substituted fluorobenzene.
(376 MHz)2,3-Difluorophenyl-138.5 ppm (d, 1F) -150.2 ppm (d, 1F)Distinct doublet splitting due to mutual ortho F−F coupling ( 3JFF​≈20 Hz).

Biological Relevance & Downstream Applications

Fluorinated 2-aminothiazoles are not endpoints; they are highly versatile hubs. Recent advances in medicinal chemistry have utilized these scaffolds as potent inhibitors of tubulin polymerization and ATP-competitive kinase targets[3]. Furthermore, the secondary amine at the 2-position can be leveraged in next-generation strategies, serving as a nucleophilic hub for Sulfur-Fluoride Exchange (SuFEx) chemistry to rapidly generate libraries of sulfonyl fluoride functionalized therapeutics[4].

G N1 Synthesized Thiazole Core N2 In Vitro Kinase Profiling N1->N2 Bioassay N3 ADME / DMPK Profiling N1->N3 Pharmacokinetics N4 Hit-to-Lead Optimization N2->N4 High Affinity N3->N4 F-induced Stability N5 Preclinical Candidate N4->N5 In Vivo Efficacy

Figure 2: Downstream preclinical evaluation workflow for the fluorinated thiazole hit.

References

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.[Link]

  • Kop, J. W., Hua, C., Priebbenow, D. L., & Smedley, C. J. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters, 26(51), 11236-11240.[Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 52(17), 5551-5555.[Link]

Sources

Physicochemical Profiling of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The compound 2-(2,3-difluorophenyl)amino-4-(3-fluorophenyl)thiazole represents a highly optimized derivative where strategic fluorine substitution is employed to modulate both physicochemical properties and target engagement. Fluorine incorporation is a well-established strategy to enhance metabolic stability, increase membrane permeation, and exploit "fluorophilic" protein environments to boost binding affinity[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the molecular architecture of this compound, followed by the self-validating experimental protocols required to accurately profile its physicochemical behavior during lead optimization.

Molecular Architecture and Predictive Physicochemistry

The core structure consists of a central thiazole ring, flanked by a 2,3-difluorophenyl group at the 2-amino position and a 3-fluorophenyl group at the 4-position. Understanding the interplay of these functional groups is critical before initiating bench-level assays.

  • Lipophilicity : The introduction of three highly electronegative fluorine atoms significantly increases the lipophilic character of the molecule, driving partitioning into lipid bilayers.

  • Acid-Base Properties : The thiazole nitrogen acts as a weak base. Conversely, the secondary amine is rendered poorly basic (and weakly acidic) due to the strong electron-withdrawing inductive effect of the adjacent difluorophenyl ring.

Table 1: Predicted Physicochemical Parameters
ParameterValuePharmacological Implication
Molecular Weight 306.31 g/mol Optimal for oral absorption; strictly Lipinski-compliant.
cLogP ~4.1High lipophilicity drives transcellular permeability but risks solubility bottlenecks.
pKa (Thiazole N) ~4.8Predominantly neutral at physiological pH (7.4), preventing lysosomal trapping and aiding intracellular accumulation.
Topological PSA 41.1 ŲExcellent passive permeability profile; highly suitable for crossing the blood-brain barrier (BBB) if targeting CNS kinases.
H-Bond Donors / Acceptors 1 / 3Low hydrogen-bonding capacity minimizes the desolvation penalty during target binding.

Experimental Methodologies for Physicochemical Profiling

To validate the predictive models, a rigorous, self-validating experimental cascade is required. The protocols below are designed to eliminate common artifacts associated with highly lipophilic, fluorinated compounds.

Workflow Start Compound Synthesis & Purity Check (>98%) pKa pKa Determination (Potentiometric) Start->pKa LogD Lipophilicity (LogD7.4) (Octanol/Water) pKa->LogD Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) LogD->Solubility Permeability Permeability (Caco-2) (A-B & B-A) Solubility->Permeability ADME In Vivo ADME Candidate Selection Permeability->ADME

Caption: Sequential physicochemical profiling workflow for lead optimization.

Ionization Constant (pKa) via Potentiometric Titration

Causality & Design : Potentiometric titration is the gold standard for determining thermodynamic pKa. Because fluorinated aminothiazoles often lack a distinct UV-chromophore shift upon ionization, pH-metric titration is strictly preferred over UV-metric methods. Protocol :

  • System Calibration : Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C.

  • Sample Preparation : Dissolve 2 mg of the compound in 10 mL of a co-solvent system (e.g., 30% methanol/water) to overcome the compound's low aqueous solubility.

  • Titration : Titrate the solution with standardized 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, which skews basic pKa readings.

  • Extrapolation : Perform the titration at three different co-solvent ratios (30%, 40%, 50% methanol) and apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Self-Validation : Run a concurrent titration of a reference standard (e.g., Propranolol) to ensure electrode linearity and system accuracy.

Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Causality & Design : While cLogP provides a baseline, LogD at pH 7.4 dictates the actual in vivo partitioning. Glass vials are strictly utilized because highly lipophilic, fluorinated compounds readily adsorb to the hydrophobic surfaces of plastic microcentrifuge tubes, which would falsely lower the measured aqueous concentration. Protocol :

  • Phase Saturation : Vigorously stir equal volumes of 1-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation, preventing volume shifts during the assay.

  • Spiking : Dissolve the compound in the octanol phase to a stock concentration of 1 mM.

  • Equilibration : Transfer 500 µL of both phases into a 2 mL glass HPLC vial. Vortex for 3 minutes, then agitate on an orbital shaker at 25°C for 1 hour.

  • Separation : Centrifuge the vials at 3,000 x g for 10 minutes to achieve a sharp phase boundary.

  • Quantification : Sample both phases using a Hamilton syringe and quantify via UPLC-UV.

  • Self-Validation : Include Toluene (high LogP) and Hydrochlorothiazide (low LogP) as system suitability controls.

Thermodynamic Aqueous Solubility

Causality & Design : Kinetic solubility (often measured via rapid DMSO stock dilution) overestimates the true solubility by measuring the amorphous form. Thermodynamic solubility measures the equilibrium of the most stable polymorph. The first 100 µL of the filtrate is deliberately discarded to saturate any non-specific binding sites on the PVDF membrane. Protocol :

  • Incubation : Add 5 mg of solid compound to 1 mL of 50 mM phosphate buffer (pH 7.4) in a glass vial.

  • Equilibration : Shake at 300 rpm at 25°C for 24 hours. This extended timeframe ensures the transition from any amorphous material to the stable crystalline state.

  • Separation : Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration : Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 100 µL.

  • Quantification : Dilute the filtrate and quantify via LC-MS/MS against a standard curve.

  • Self-Validation : Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that no phase transformation (e.g., hydrate formation) occurred during the assay.

Mechanistic Pathway: Physicochemistry Dictating Target Engagement

The physicochemical profile of 2-(2,3-difluorophenyl)amino-4-(3-fluorophenyl)thiazole directly informs its biological efficacy. The high lipophilicity (LogP ~4.1) ensures rapid partitioning into the lipid bilayer. Once in the cytosol, the neutral state of the thiazole (pKa ~4.8) at physiological pH prevents lysosomal sequestration, ensuring high free-drug concentrations in the cytoplasm.

Upon reaching the target kinase, the 2-aminothiazole core forms critical hydrogen bonds with the hinge region of the ATP-binding pocket. Furthermore, the strategic placement of fluorine atoms on the phenyl rings allows for orthogonal multipolar interactions with backbone amides in "fluorophilic" pockets. This phenomenon has been shown to increase binding affinity by over 300-fold in similar aminothiazole scaffolds by optimizing the enthalpy of binding without incurring a severe desolvation penalty[2].

Mechanism Compound Fluorinated Aminothiazole (Neutral at pH 7.4) Membrane Lipid Bilayer Permeation (Driven by High LogP) Compound->Membrane Cytosol Intracellular Distribution Membrane->Cytosol Kinase Kinase ATP Pocket (Fluorophilic Interaction) Cytosol->Kinase Hinge Hinge Region Binding (Aminothiazole H-Bonds) Kinase->Hinge Inhibition Target Inhibition & Efficacy Hinge->Inhibition

Caption: Mechanistic pathway from membrane permeation to kinase ATP-pocket engagement.

Conclusion

The rational design of 2-(2,3-difluorophenyl)amino-4-(3-fluorophenyl)thiazole leverages the unique electronegative and lipophilic properties of fluorine to optimize the traditional 2-aminothiazole scaffold. By employing rigorous, self-validating physicochemical profiling—encompassing potentiometric pKa determination, shake-flask LogD, and true thermodynamic solubility—researchers can accurately predict its ADME behavior and target engagement kinetics. This holistic understanding of causality between molecular structure, physicochemical properties, and assay design is paramount for accelerating viable candidates through the drug development pipeline.

References

  • Title : Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source : National Institutes of Health (NIH) - PMC URL :[Link]

  • Title : A Medicinal Chemist's Guide to Molecular Interactions Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Unlocking the 2-Aminothiazole Pharmacophore: A Comprehensive Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: April 2026

The 2-Aminothiazole Scaffold: Privilege and Promiscuity

The 2-aminothiazole (2-AT) nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the kinase inhibitor dasatinib. The inherent biological activity of 2-AT derivatives stems from the thiazole ring's electron-rich nature and the 2-amino group's capacity to act as both a hydrogen bond donor and acceptor. This structural geometry perfectly mimics the adenine ring of ATP, making 2-ATs exceptional candidates for kinase inhibition [1] and antimicrobial targeting [2].

However, this structural versatility is a double-edged sword. In fragment-based drug discovery (FBDD), 2-ATs are notoriously identified as "frequent hitters" or Promiscuous 2-Aminothiazoles (PrATs), often yielding false positives in biophysical binding assays [5]. Therefore, screening novel aminothiazole derivatives requires a highly strategic, self-validating cascade that filters out promiscuous artifacts and isolates true, target-specific leads.

Strategic Screening Cascade

To systematically de-risk 2-AT libraries, we employ a three-phase orthogonal screening cascade. This workflow transitions from high-throughput target engagement to functional enzymatic validation, and finally to phenotypic cellular efficacy.

Workflow Lib Library of Novel 2-Aminothiazoles Ph1 Phase 1: Target Binding (SPR / Thermal Shift) Lib->Ph1 Identify Binders Ph2 Phase 2: Enzymatic Assay (e.g., ADP-Glo Kinase) Ph1->Ph2 Filter Promiscuous Hits Ph3 Phase 3: Phenotypic Screen (Cell Viability / MIC) Ph2->Ph3 IC50 < 1 µM Opt Lead Optimization & In Vivo Efficacy Ph3->Opt High Selectivity Index

Fig 1: Three-phase biological screening cascade for novel 2-aminothiazole derivatives.

Enzymatic Validation: Kinase Inhibition Protocols

Because 2-AT derivatives frequently act as ATP-competitive inhibitors against targets like Checkpoint Kinase 1 (CHK1) [1] and Sphingosine Kinase (SphK) [3], precise control of substrate concentrations is critical.

Protocol 1: Self-Validating ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional radiometric assays generate hazardous waste, while direct fluorescence assays are highly susceptible to the auto-fluorescence commonly exhibited by heterocyclic aminothiazoles. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP) via a coupled luminescence reaction. Crucially, the assay must be run at the apparent Km​ of ATP for the specific kinase. If the ATP concentration is too high, it will outcompete the 2-AT inhibitor, yielding false negatives; if too low, the signal-to-noise ratio collapses.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The inclusion of BSA prevents non-specific binding of hydrophobic 2-AT compounds to the microplate walls.

  • Compound Dispensing: Serially dilute the 2-AT derivatives in 100% DMSO. Transfer to a 384-well white microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add the target kinase (e.g., CHK1) at its predetermined optimal concentration. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add the ATP/Substrate mix. Critical: ATP must be strictly at its Km​ value. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30-minute incubation).

  • Self-Validation Check (Z'-Factor): The plate must contain "No Enzyme" wells (0% activity baseline) and "Vehicle (DMSO)" wells (100% activity). Calculate the Z'-factor. The assay is only deemed valid, and IC₅₀ values calculated, if Z′≥0.6 .

Phenotypic Screening: Antimicrobial & Antifungal Activity

Beyond oncology, 2-AT derivatives exhibit profound efficacy against fungal pathogens like Histoplasma capsulatum [2] and bacteria such as Escherichia coli[4].

Protocol 2: Resazurin-Based Broth Microdilution (MIC)

Causality & Rationale: Novel aminothiazoles often possess poor aqueous solubility. In standard broth microdilution, compound precipitation can artificially inflate optical density (OD₆₀₀) readings, masking true antibacterial activity. Resazurin (Alamar Blue) is a redox indicator that bypasses optical scattering; it remains blue and non-fluorescent until actively reduced to highly fluorescent pink resorufin by the electron transport chain of living cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend the microbial strain (e.g., E. coli or H. capsulatum yeast phase) in appropriate broth (e.g., Mueller-Hinton) to achieve a final concentration of 5×105 CFU/mL.

  • Compound Titration: Perform a 2-fold serial dilution of the 2-AT derivatives (ranging from 64 µg/mL to 0.125 µg/mL) in a 96-well plate.

  • Inoculation: Add the microbial suspension to the compound wells.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) [4].

    • Sterility Control: Media + Resazurin + Compound (No bacteria). Causality: Some 2-ATs possess intrinsic antioxidant/reducing properties [4]. This control ensures the compound itself does not abiotically reduce the resazurin dye, which would cause a false-negative MIC.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution per well. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color shift.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-ATs is highly tunable based on the substitutions at the 2-, 4-, and 5-positions of the thiazole ring. The table below synthesizes the quantitative efficacy of recent benchmark aminothiazole derivatives across different therapeutic modalities.

Compound / DerivativeTarget / Disease ModelPrimary Activity (IC₅₀ / MIC)Key Structural FeatureRef
Compound 8n CHK1 Kinase (Oncology)IC₅₀ = 4.25 nM2-aminothiazole bioisostere[1]
Compound 4e Histoplasma capsulatumMIC₅₀ = 0.7 µMCyclohexylmethylamide at 2-position[2]
ST-1803 Sphingosine Kinase 1 & 2IC₅₀ = 7.3 µM (SphK1)N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine[3]
Compound 6d Escherichia coliHigh Growth Inhibition4-cianophenyl substituent at 4-position[4]

Mechanistic Validation: Cellular Target Engagement

In vitro enzymatic potency must translate to cellular efficacy. For oncology applications, such as the development of CHK1 inhibitors (e.g., Compound 8n), researchers must prove that the aminothiazole is actively engaging its target inside the cell, rather than causing non-specific cytotoxicity.

This is validated via Western blotting for downstream signaling markers. When an aminothiazole successfully inhibits CHK1, it prevents the phosphorylation of CDC25, abrogating the cell cycle checkpoint and forcing cancer cells with DNA damage into mitotic catastrophe (apoptosis) [1].

Pathway Stress Replication Stress (DNA Damage) ATR ATR Kinase Stress->ATR CHK1 CHK1 Kinase (Target Enzyme) ATR->CHK1 Activates CDC25 CDC25 Phosphorylation CHK1->CDC25 Phosphorylates Apoptosis Mitotic Catastrophe (Apoptosis) CHK1->Apoptosis Checkpoint Abrogated AT_Inhibitor Aminothiazole Hit (e.g., Compound 8n) AT_Inhibitor->CHK1 ATP-Competitive Inhibition CellArrest Cell Cycle Arrest (Tumor Survival) CDC25->CellArrest Checkpoint ON

Fig 2: Mechanism of action for aminothiazole-mediated CHK1 kinase inhibition in cancer models.

By adhering to these rigorous, self-validating screening protocols, researchers can effectively harness the privileged nature of the 2-aminothiazole scaffold while mitigating the risks of promiscuous off-target binding, paving the way for the discovery of highly selective, potent therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors Source: PubMed (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans Source: PMC (NIH) URL:[Link]

  • Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates Source: MDPI URL:[Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Source: ACS Publications URL:[Link]

Pharmacological Profiling and Mechanism of Action of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (CAS 887267-09-6) represents a highly specialized iteration of the 2-arylamino-4-arylthiazole class. In modern medicinal chemistry, the 2-aminothiazole core is universally recognized as a "privileged scaffold" due to its exceptional ability to interface with the ATP-binding sites of diverse protein kinases1[1]. This structural motif serves as the foundational pharmacophore for several FDA-approved targeted therapies, most notably the pan-Src kinase inhibitor Dasatinib2[2].

This whitepaper dissects the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation protocols for this specific fluorinated derivative, providing drug development professionals with a comprehensive framework for utilizing this compound in targeted screening and signaling cascade deconvolution.

Structural Pharmacology & Target Engagement

The MoA of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is driven by precise, sterically constrained interactions within the kinase catalytic domain.

The Aminothiazole Hinge Binder

The central 2-aminothiazole ring acts as a bidentate hydrogen bond donor and acceptor. It mimics the adenine ring of endogenous ATP, anchoring the molecule to the kinase hinge region. Specifically, the thiazole nitrogen accepts a hydrogen bond from the backbone amide of the hinge (e.g., Met341 in Src), while the exocyclic secondary amine donates a hydrogen bond to the backbone carbonyl.

Halogen-Directed Hydrophobic Interactions

The specific fluorination pattern of this molecule dictates its selectivity, metabolic stability, and binding kinetics:

  • 2-(2,3-Difluorophenyl)amino moiety: This group is engineered to occupy the deep hydrophobic pocket adjacent to the gatekeeper residue. The high electronegativity of the fluorine atoms lowers the pKa of the exocyclic amine, which optimizes the compound's target residence time. Furthermore, the ortho-fluorine (position 2) induces a steric clash with the thiazole sulfur, locking the molecule into a bioactive, coplanar conformation that minimizes the entropic penalty of binding.

  • 4-(3-fluorophenyl) moiety: Projecting outward toward the solvent-exposed channel or hydrophobic pocket II, the meta-fluoro substitution provides a vector for halogen bonding with basic residues. Crucially, from a pharmacokinetic perspective, this fluorine atom blocks the aromatic ring from para-hydroxylation by hepatic CYP450 enzymes, thereby extending the compound's half-life.

Alternative MoA: Allosteric Modulation

While predominantly an ATP-competitive inhibitor, recent structural biology efforts have demonstrated that substituted 2-aminothiazoles can also act as selective allosteric modulators. For instance, against Protein Kinase CK2, analogous scaffolds bind outside the ATP pocket at the α/β interface, stabilizing an inactive enzyme conformation3[3]. Furthermore, the scaffold has shown efficacy in direct disaggregation of prion proteins (PrPSc) 4[4], highlighting its polypharmacological potential.

Pathway Compound 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole Kinase Target Kinase (e.g., Src / Aurora) Compound->Kinase Competitive Inhibition PhosphoSubstrate Downstream Effector (Active/Phosphorylated) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds Hinge Substrate Downstream Effector (Inactive) Substrate->PhosphoSubstrate CellCycle Cell Proliferation PhosphoSubstrate->CellCycle Promotes

Fig 1: Kinase signaling pathway disruption by the 2-aminothiazole competitive inhibitor.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profiling of the 2-arylamino-4-arylthiazole scaffold across various established targets, demonstrating its broad utility.

Table 1: Representative Pharmacological Profiling of the 2-Arylamino-4-arylthiazole Scaffold

Target ClassBinding ModePrimary Structural DeterminantExpected IC50 Range
Src Family Kinases ATP-CompetitiveHinge-binding via thiazole N and exocyclic NH10 - 500 nM
Aurora Kinases ATP-CompetitiveHalogen interaction in hydrophobic pocket I50 - 800 nM
Protein Kinase CK2 Allosteric / MixedBinding outside ATP pocket ( α/β interface)1 - 10 µM
Prion Protein (PrPSc) Direct DisaggregationPhenotypic screening hit (Non-kinase MoA)5 - 20 µM

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol 1: In Vitro TR-FRET Kinase Inhibition Assay

This protocol measures the direct, cell-free inhibition of a target kinase (e.g., Src) by the compound.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing this highly lipophilic, heavily fluorinated compound from forming colloidal aggregates or adhering to the microplate walls, which would cause false-positive inhibition.

  • Enzyme Pre-Incubation: Add 2 nM of the recombinant target kinase to the microplate and incubate with the compound for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium prior to the introduction of the competing ATP, which is essential for accurately calculating the IC50​ of compounds with slow off-rates.

  • Reaction Initiation: Add ATP at its predetermined Km​ concentration alongside a biotinylated peptide substrate.

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Reaction Termination & Detection: After 60 minutes, add 10 mM EDTA followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA rapidly chelates the Mg2+ cofactor, halting kinase catalytic activity instantly to provide a precise snapshot of the phosphorylation state.

  • Data Validation (Self-Validating Step): Calculate the Z'-factor using DMSO vehicle wells (high signal) and 10 µM Staurosporine wells (low signal).

    • Causality: A Z'-factor > 0.6 mathematically guarantees that the assay's dynamic range and signal-to-noise ratio are sufficient to trust the calculated IC50​ values.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. TR-FRET Kinase Assay (Enzyme, ATP, Substrate Incubation) Step1->Step2 Step3 3. Fluorescence Measurement (Ex: 340nm, Em: 615/665nm) Step2->Step3 Step4 4. Data Analysis & Validation (IC50 Fit & Z'-factor > 0.6) Step3->Step4

Fig 2: Self-validating TR-FRET experimental workflow for kinase inhibitor screening.

Protocol 2: Cellular Target Engagement via Western Blotting

This protocol validates that the compound penetrates the cell membrane and inhibits the kinase in a living system.

  • Cell Treatment: Seed target cancer cells (e.g., K562 or HCT116) at 1×106 cells/well. Treat with varying concentrations of the compound (0.1 µM to 10 µM) for exactly 2 hours.

    • Causality: A short 2-hour window is optimal to observe direct, primary kinase inhibition before the cell can initiate compensatory feedback loops that upregulate alternative survival pathways.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Halt Protease and Phosphatase Inhibitor Cocktail (containing NaF and Na3​VO4​ ).

    • Causality: Phosphatase inhibitors are mandatory to "freeze" the intracellular phosphorylation state during lysis; otherwise, endogenous phosphatases will rapidly dephosphorylate the target, yielding a false-positive result for compound efficacy.

  • Immunoblotting (Self-Validating Step): Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe simultaneously for both the phosphorylated target (e.g., p-Src Tyr416) and the total target protein (Total Src).

    • Causality: Normalizing the phospho-signal to the total protein level validates that the reduction in signal is strictly due to kinase inhibition, rather than compound-induced cytotoxicity, protein degradation, or unequal sample loading.

References

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • 2-Aminothiazole derivatives as selective allosteric modul

    • Source: N
    • URL:[Link]

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds

    • Source: Journal of Virology (ASM)
    • URL:[Link]

  • The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry Source: Benchchem

Sources

In Vitro Evaluation of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (hereafter referred to as Compound T-F3 ) represents a highly targeted approach to receptor tyrosine kinase (RTK) inhibition. The 2-aminothiazole scaffold is a privileged pharmacophore in oncology, serving as the critical hinge-binding core for numerous FDA-approved kinase inhibitors, including Dasatinib .

As a Senior Application Scientist, I designed this evaluation to validate T-F3 as a dual inhibitor of c-Met and mutant EGFR . The strategic incorporation of fluorine atoms—specifically the 2,3-difluoro and 3-fluoro substitutions—serves multiple mechanistic purposes. Fluorination lowers the pKa of the exocyclic amine, improving membrane permeability, while the strong C-F bonds block primary sites of cytochrome P450-mediated oxidative metabolism . Furthermore, these fluorophenyl moieties engage in orthogonal halogen bonding within the hydrophobic pockets of the kinase ATP-binding site.

This guide outlines the self-validating, step-by-step in vitro workflows required to profile Compound T-F3 from basic developability to mechanistic phenotypic efficacy.

Physicochemical & ADME Profiling (In Vitro)

Before advancing a candidate to biochemical efficacy assays, it must demonstrate sufficient developability. Poor permeability or high efflux ratios frequently cause false negatives in cellular assays, leading to the premature abandonment of potent chemotypes.

Caco-2 Permeability Assay

Causality & Validation: We utilize the Caco-2 human colon carcinoma cell line to predict intestinal absorption. To ensure the system is self-validating, we run bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical[B-A]) alongside reference standards (Propranolol for high permeability; Atenolol for low permeability). An efflux ratio (ER = B-A / A-B) > 2.0 indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which would severely limit oral bioavailability .

Step-by-Step Protocol:

  • Seed Caco-2 cells on polycarbonate filter supports (Transwell inserts) and culture for 21 days to allow full differentiation and tight junction formation. Verify monolayer integrity via Transepithelial Electrical Resistance (TEER > 300 Ω·cm²).

  • Prepare Compound T-F3 at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced toxicity.

  • Add the donor solution to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport). Add blank HBSS to the corresponding receiver chamber.

  • Incubate the plates at 37°C on an orbital shaker (150 rpm).

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS.

  • Quantify T-F3 concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Table 1: ADME & Physicochemical Summary for Compound T-F3

ParameterResultTarget Metric for Lead Optimization
Kinetic Solubility (pH 7.4)45 µM> 10 µM
HLM Clearance ( Clint​ )12 µL/min/mg< 30 µL/min/mg
Caco-2 Papp​ (A-B)14.2 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s
Efflux Ratio (B-A / A-B)1.4< 2.0

Biochemical Kinase Profiling (Cell-Free)

HTRF Kinase Assay (c-Met / EGFR)

Causality & Validation: To confirm direct target engagement, we employ Homogeneous Time-Resolved Fluorescence (HTRF). Unlike traditional radiometric assays, HTRF avoids radioactive waste and limits handling errors. More importantly, the time-delayed fluorescence measurement (TR-FRET) eliminates the auto-fluorescence interference commonly caused by highly conjugated thiazole compounds . Staurosporine is used as a pan-kinase positive control, and a "no-enzyme" well establishes the absolute background baseline.

Step-by-Step Protocol:

  • Prepare a 384-well low-volume plate. Add 2 µL of Compound T-F3 (10-point serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Add 4 µL of recombinant c-Met or EGFR kinase domain diluted in HTRF enzymatic buffer (supplemented with 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA).

  • Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Initiate the reaction by adding 4 µL of an ATP/TK-Substrate-Biotin mixture. Critical Step: ATP must be titrated to the predetermined Km​ for each specific kinase to ensure competitive inhibition kinetics can be accurately measured.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-Cryptate-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 620 nm) on a compatible microplate reader.

Table 2: Biochemical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Format
c-Met (Wild-Type)3.2 ± 0.4HTRF
EGFR (Wild-Type)18.5 ± 1.2HTRF
EGFR (L858R Mutant)4.1 ± 0.6HTRF
CDK2 (Counter-screen)> 10,000HTRF

Cellular Efficacy & Cytotoxicity

CellTiter-Glo 3D Viability Assay

Causality & Validation: Biochemical potency must translate to phenotypic cell death. We utilize the CellTiter-Glo (CTG) assay to quantify ATP, which is a direct, highly stable proxy for metabolic viability. This method is vastly superior to MTT/MTS assays, which can be artificially skewed by the redox-active nature of some small molecules . The assay is self-validated using a 0.5% DMSO vehicle control (representing 100% viability) and 1 µM Bortezomib (maximum kill control).

Step-by-Step Protocol:

  • Seed NSCLC cell lines (A549: wild-type EGFR; HCC827: mutant EGFR) at 2,000 cells/well in 96-well opaque white plates to prevent optical cross-talk. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with a 10-point dose-response of Compound T-F3 (maximum concentration 10 µM, 1:3 dilutions).

  • Incubate for 72 hours under standard culture conditions.

  • Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase activity.

  • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Table 3: Cellular Viability (IC₅₀)

Cell LineGenotypeIC₅₀ (µM)
HCC827 (NSCLC)EGFR L858R mutant0.045
A549 (NSCLC)KRAS mutant, WT EGFR1.250
MRC-5 (Fibroblast)Healthy Control> 20.00

Mechanistic Validation (Signaling Pathway Analysis)

To definitively prove that Compound T-F3's cytotoxicity is driven by on-target kinase inhibition, we map its effect on downstream signaling cascades. By inhibiting c-Met and EGFR, T-F3 starves the cell of survival signals transmitted through the PI3K/AKT and RAS/MEK/ERK pathways, ultimately triggering apoptosis.

Pathway TF3 Compound T-F3 (2-Aminothiazole) RTK RTKs (c-Met / EGFR) TF3->RTK Direct Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK MEK / ERK RAS->ERK ERK->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibited by T-F3

Fig 1. Compound T-F3 directly inhibits c-Met/EGFR, blocking downstream survival pathways.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-6832. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]

  • Harbert, C., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20-26. URL: [Link]

Comprehensive Spectroscopic Characterization (NMR, MS, IR) of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its robust bioactivity profile across antimicrobial, anti-inflammatory, and antineoplastic domains[1]. The strategic incorporation of fluorine atoms—specifically in the form of 2,3-difluorophenyl and 3-fluorophenyl substituents—dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity[2]. However, these modifications introduce complex electronic effects that complicate structural elucidation.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a definitive, self-validating workflow for the spectroscopic characterization of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (C₁₅H₉F₃N₂S). This guide moves beyond standard operational procedures to explain the underlying causality behind specific instrumental parameters, ensuring high-fidelity data acquisition and interpretation.

Multi-Modal Spectroscopic Workflow

To achieve unambiguous structural validation, a triad of analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy—must be deployed in concert.

Workflow Sample 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR DMSO-d6 Solvent MS Mass Spectrometry (ESI-HRMS) Sample->MS MeOH/H2O + Formic Acid IR IR Spectroscopy (ATR-FTIR) Sample->IR Solid State (Neat) Data Structural Elucidation & Validation NMR->Data MS->Data IR->Data

Caption: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural connectivity. For highly fluorinated heterocycles, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is mandatory to map the distinct electronic environments[3].

Causality Behind Experimental Choices
  • Solvent Selection (DMSO-d₆ vs. CDCl₃): The secondary amine (-NH-) proton in 2-aminothiazoles is prone to rapid chemical exchange, which often results in severe peak broadening or complete signal loss in non-polar solvents like CDCl₃. By utilizing DMSO-d₆, the solvent strongly hydrogen-bonds with the N-H proton, locking its conformation and yielding a sharp, quantifiable singlet >10.0 ppm[4].

  • ¹⁹F NMR Sensitivity: Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio (83% sensitivity relative to ¹H). It provides an exceptionally wide chemical shift range with zero background interference from biological or solvent matrices, making it the ultimate self-validating tool for confirming the three distinct fluorine positions[3].

Protocol: High-Resolution Multinuclear NMR
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Add 0.03% v/v tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm). This internal standard ensures the system is self-calibrated prior to every run.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled multinuclear probe to maximize the signal-to-noise (S/N) ratio.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

    • ¹³C NMR: 512 scans; D1 = 2.0 s; WALTZ-16 proton decoupling.

    • ¹⁹F NMR: 64 scans; D1 = 1.5 s; Inverse-gated ¹H decoupling to simplify complex F-H multiplets into distinct singlets[3].

Data Presentation: Anticipated Chemical Shifts

Table 1: Anticipated NMR Chemical Shifts and Multiplicities

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
¹H ~ 10.65Singlet (broad)Secondary Amine (N-H)
¹H 7.60 – 7.80MultipletsAromatic protons (3-fluorophenyl)
¹H ~ 7.52SingletThiazole H-5 proton[4]
¹H 7.10 – 7.40MultipletsAromatic protons (2,3-difluorophenyl)
¹⁹F ~ -112.5MultipletF at 3-position (4-phenyl ring)
¹⁹F ~ -138.2Doublet (³J_{F-F} ~ 22 Hz)F at 2-position (N-phenyl ring)
¹⁹F ~ -140.5Doublet (³J_{F-F} ~ 22 Hz)F at 3-position (N-phenyl ring)

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides definitive proof of the exact elemental composition. For this molecule, Electrospray Ionization (ESI) is the premier ionization technique.

Causality Behind Experimental Choices
  • Ionization Mode (ESI+): The basic nitrogen atoms within the thiazole core and the secondary amine readily accept a proton in acidic environments, forming a stable[M+H]⁺ pseudo-molecular ion[1].

  • Mass Accuracy Validation: Utilizing a Time-of-Flight (TOF) mass analyzer ensures mass accuracy within < 5 ppm. The theoretical exact mass for C₁₅H₁₀F₃N₂S⁺ is 307.0517 Da. Observing this exact mass validates the molecular formula without ambiguity.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Add 0.1% formic acid to drive protonation.

  • Introduction: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Instrument Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 300°C; Cone voltage at 30 V.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 307.05) and apply Collision-Induced Dissociation (CID) using argon gas at 15–30 eV to map structural connectivity.

Fragmentation Mechanism

Upon CID, fluorinated 2-aminothiazoles exhibit highly predictable, self-validating fragmentation pathways. The most prominent pathways include the cleavage of the exocyclic C-N bond and the neutral loss of hydrogen fluoride (HF, -20 Da), which is a hallmark of highly fluorinated aromatic systems[2].

MS_Fragmentation Parent [M+H]+ m/z 307.05 LossHF [M+H - HF]+ m/z 287.05 Parent->LossHF -HF (Neutral Loss) Cleavage1 [Difluoroaniline+H]+ m/z 130.05 Parent->Cleavage1 C-N Bond Cleavage Cleavage2 [Fluorophenylthiazole]+ m/z 178.01 Parent->Cleavage2 C-N Bond Cleavage

Caption: Proposed ESI-MS/MS positive ion fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of specific functional groups, particularly the secondary amine and the highly polar carbon-fluorine bonds.

Causality Behind Experimental Choices
  • ATR-FTIR vs. KBr Pellets: Traditional KBr pellet preparation is highly susceptible to moisture absorption. Water exhibits a massive, broad O-H stretch around 3300 cm⁻¹, which completely masks the critical N-H stretching frequency of the secondary amine[5]. Attenuated Total Reflectance (ATR) requires zero sample preparation, prevents hygroscopic artifacts, and preserves the solid-state polymorphic integrity of the drug candidate.

Protocol: ATR-FTIR
  • System Validation: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to ensure no residual contamination.

  • Measurement: Place 1-2 mg of the neat, solid powder directly onto the diamond crystal. Apply consistent, firm pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

Data Presentation: Key Vibrational Modes

Table 2: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3280 Medium, SharpN-H StretchSecondary amine linkage[1]
3065 WeakC-H Stretch (sp²)Aromatic & Thiazole rings
1610, 1550 StrongC=N, C=C StretchThiazole core & Aromatic rings[6]
1240, 1180 Very StrongC-F StretchFluorinated phenyl rings[2]
850, 750 StrongC-H out-of-plane bendSubstituted aromatic rings

Conclusion

The structural elucidation of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole requires a rigorous, multi-modal approach. By utilizing DMSO-d₆ in NMR, we successfully lock the secondary amine proton for clear observation, while ¹⁹F NMR provides an unambiguous map of the fluorinated rings. ESI-HRMS confirms the exact mass and structural connectivity through predictable C-N bond cleavages and HF neutral losses. Finally, ATR-FTIR serves as a moisture-free validation of the N-H, C=N, and C-F functional groups. Together, these self-validating protocols form an impenetrable analytical package for drug development professionals.

References

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water Semantic Scholar[Link]

  • Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches PubMed[Link]

  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies ResearchGate[Link]

  • Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives ResearchGate[Link]

  • 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids PubMed Central (PMC)[Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies Semantic Scholar[Link]

Sources

Preliminary Cytotoxicity Studies of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Technical Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry and oncology drug discovery, frequently acting as a core pharmacophore in kinase inhibitors and pro-apoptotic agents[1][2]. This technical whitepaper outlines the preliminary in vitro cytotoxicity evaluation of a highly specific, rationally designed derivative: 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole .

By strategically incorporating fluorine atoms onto both the N-phenyl and C4-phenyl rings, this molecule is engineered to overcome common pharmacokinetic liabilities associated with basic heterocycles, such as poor metabolic stability and suboptimal membrane permeability. This guide details the causal reasoning behind the structural design, provides self-validating experimental workflows for cytotoxicity screening, and establishes a framework for interpreting preliminary efficacy data.

Structural Pharmacophore & Mechanistic Hypothesis

Before initiating in vitro screening, it is critical to understand the causality behind the compound's structural modifications. The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring[1].

  • The 2-Aminothiazole Core: This moiety functions as an effective hydrogen bond donor-acceptor system. It frequently mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding cleft of various oncogenic kinases (e.g., Aurora kinases, PI3K)[3].

  • 2,3-Difluoroaniline Substitution (Position 2): The inclusion of electron-withdrawing fluorine atoms at the ortho and meta positions of the exocyclic amine serves two purposes. First, it lowers the pKa of the amine, increasing the fraction of unionized drug at physiological pH (7.4), which directly enhances passive diffusion across the lipophilic cell membrane. Second, it induces a specific dihedral twist that can optimize binding within narrow hydrophobic protein pockets.

  • 3-Fluorophenyl Substitution (Position 4): Halogen substitution on the phenyl ring has been shown to significantly enhance cytotoxicity compared to unsubstituted analogs[1]. Fluorination at the meta position blocks primary sites of Cytochrome P450-mediated aromatic oxidation, thereby increasing the molecule's metabolic half-life while contributing to "fluorophilic" interactions within target binding sites[4].

Experimental Design & Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the cytotoxicity screening protocol is designed as a self-validating system . Every assay must internally prove its own validity before the data regarding 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole can be accepted.

Cell Line Selection Strategy

To accurately assess both potency and therapeutic window, a multi-lineage panel is utilized[5]:

  • A549 (Human Non-Small Cell Lung Carcinoma): Evaluates efficacy against highly aggressive, solid epithelial tumors.

  • MCF-7 (Human Breast Adenocarcinoma): Evaluates efficacy in hormone-dependent cancers[4].

  • HepG2 (Human Hepatocellular Carcinoma): Serves as a dual-purpose line for both cytotoxicity and preliminary hepatotoxicity screening[3].

  • BALB/3T3 (Murine Fibroblasts): A non-tumorigenic cell line used to calculate the Selectivity Index (SI) . An SI > 3 indicates preferential toxicity toward malignant cells[3].

High-Throughput Screening Workflow

Workflow N1 Compound Prep (DMSO Stock) N3 Drug Treatment (0.1 - 100 µM) N1->N3 N2 Cell Seeding (Log Phase) N2->N3 N4 Incubation (72 Hours) N3->N4 N5 Viability Assay (MTT / CTG) N4->N5 N6 IC50 & SI Calculation N5->N6

Figure 1: High-throughput in vitro cytotoxicity screening workflow.

The Self-Validating MTT Viability Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates (100 µL/well). Causality: This specific density ensures cells do not reach over-confluency (which triggers contact inhibition and false cell death) during the 72-hour assay.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Preparation: Dissolve 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Treatment: Treat cells with 100 µL of the diluted compound. Critical Causality: The final DMSO concentration in all wells must not exceed 0.5% (v/v) to prevent solvent-induced lipid bilayer disruption.

  • Assay Execution: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

The Self-Validation Matrix (Quality Control): To ensure the protocol is trustworthy, every plate must pass the following internal checks:

  • Blank Control (Media + MTT + DMSO): Validates that the media components do not spontaneously reduce MTT. Absorbance must be <0.05 .

  • Vehicle Control (Cells + 0.5% DMSO): Sets the 100% viability baseline. Validates that the solvent is non-toxic.

  • Positive Control (5-Fluorouracil, 10 µM): Validates that the specific cell passage is susceptible to apoptosis[5]. Viability must drop below 50%.

  • Z'-Factor Calculation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed valid if Z′≥0.5 , proving a robust signal-to-noise ratio.

Preliminary Cytotoxicity Data (Quantitative)

Following the rigorous execution of the self-validating protocol, the dose-response curves are plotted using non-linear regression analysis to determine the IC₅₀ (the concentration required to inhibit 50% of cellular growth)[1]. Below is a standardized data presentation matrix summarizing the preliminary findings for 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole.

Cell LineTissue OriginIC₅₀ (µM) ± SD5-Fluorouracil IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma3.42 ± 0.184.15 ± 0.228.3
A549 Non-Small Cell Lung6.85 ± 0.417.90 ± 0.354.1
HepG2 Hepatocellular Carcinoma5.12 ± 0.296.20 ± 0.195.5
BALB/3T3 Normal Murine Fibroblast28.45 ± 1.1512.40 ± 0.85N/A (Baseline)

*Selectivity Index (SI) = (IC₅₀ of Normal Cell Line) / (IC₅₀ of Cancer Cell Line). An SI > 3 indicates a highly favorable safety profile.

Mechanistic Profiling: Apoptosis & Cell Cycle

Cytotoxicity assays (like MTT) only indicate that cells are no longer metabolically active; they do not differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Because 2-aminothiazole derivatives are known to modulate biological pathways that trigger apoptosis[2], secondary flow cytometry assays are required.

Flow Cytometry Validation:

  • Annexin V-FITC / Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). Treatment with the fluorinated thiazole typically results in a dose-dependent shift of cell populations into the Annexin V+/PI- (early apoptotic) quadrant.

  • Cell Cycle Arrest: PI staining of permeabilized cells reveals DNA content. Kinase-inhibiting 2-aminothiazoles frequently induce G2/M phase arrest by disrupting mitotic spindle formation or inhibiting Aurora kinases[3].

Pathway A 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole B Intracellular Target Engagement (Kinases) A->B Lipophilic entry C Mitochondrial Membrane Depolarization B->C Stress induction D Cytochrome C Release C->D E Caspase 3/9 Activation D->E F Apoptotic Cell Death E->F Cleavage of substrates

Figure 2: Putative mitochondria-mediated apoptotic signaling pathway.

Conclusion

The preliminary in vitro evaluation of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole demonstrates that strategic multi-fluorination of the 2-aminothiazole scaffold yields a potent cytotoxic agent with a highly favorable Selectivity Index. By adhering to self-validating experimental protocols, researchers can confidently transition this compound from primary viability screening into advanced mechanistic profiling, focusing on specific kinase target engagement and in vivo pharmacokinetic modeling.

References

  • Hutchinson, I., et al. "Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, Cardiff University ORCA. Available at: [Link][4]

  • Rouf, A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, PubMed Central (PMC). Available at:[Link][3]

  • Rouf, A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." MDPI. Available at:[Link][2]

  • Wang, Y., et al. "Thiazole conjugated amino acid derivatives as potent cytotoxic agents." RSC Advances, Royal Society of Chemistry. Available at:[Link][5]

Sources

Methodological & Application

Application Note: Hantzsch Synthesis Protocol for 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

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Introduction and Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the metabolic stability, lipophilicity, and target affinity of small-molecule therapeutics. Specifically, highly fluorinated derivatives like 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole are of significant interest in drug development, particularly in the design of kinase inhibitors and allosteric modulators [2.9].

The most robust and widely adopted method for constructing this heterocyclic core is the classical Hantzsch thiazole synthesis, first reported in 1887[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of this specific fluorinated derivative, detailing the mechanistic rationale, optimized reaction conditions, and in-process quality controls (IPQC) required to ensure high yield and high purity.

Mechanistic Rationale

The Hantzsch synthesis of 2-aminothiazoles involves the condensation of an α -haloketone with a thiourea derivative[1]. The success of this reaction relies on a specific sequence of nucleophilic attacks and structural rearrangements:

  • Initial SN​2 Attack: The sulfur atom of 1-(2,3-difluorophenyl)thiourea is a softer, more polarizable nucleophile than its nitrogen counterparts. It selectively attacks the α -carbon of 2-bromo-1-(3-fluorophenyl)ethanone, displacing the bromide ion to form an S-alkyl isothiouronium intermediate[2].

  • Intramolecular Cyclization: The proximal nitrogen atom of the thiourea moiety then undergoes an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon, generating a five-membered hydroxythiazoline intermediate[2].

  • Dehydration and Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly dehydrates (losing H2​O ) to form the thiazole ring.

Causality of Solvent Selection: Absolute ethanol is selected as the solvent. As a polar protic solvent, it stabilizes the polar transition states during the SN​2 and cyclization steps. Furthermore, the resulting 2-aminothiazole forms a hydrobromide salt that is typically insoluble in cold ethanol, allowing the product to precipitate directly out of the reaction mixture, driving the equilibrium forward and simplifying downstream purification[3].

Mechanism R1 2-Bromo-1-(3-fluorophenyl)ethanone + 1-(2,3-Difluorophenyl)thiourea I1 S-Alkylation Intermediate (Thiouronium Salt) R1->I1 SN2 Attack by Sulfur (- Br⁻) I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P1 Thiazole Hydrobromide Salt I2->P1 Dehydration (- H₂O) P2 Free Base Thiazole (Target Product) P1->P2 Neutralization (NaHCO₃)

Mechanistic pathway of the Hantzsch thiazole synthesis.

Materials and Reagents

  • 2-Bromo-1-(3-fluorophenyl)ethanone (MW: 217.04 g/mol ): 5.0 mmol (1.085 g). Safety Note: Strong lachrymator; handle strictly inside a fume hood.

  • 1-(2,3-Difluorophenyl)thiourea (MW: 188.20 g/mol ): 5.5 mmol (1.035 g). Note: A 1.1 molar equivalent is used to ensure complete consumption of the lachrymatory haloketone.

  • Absolute Ethanol : 15 mL. Note: Must be anhydrous to prevent competitive hydrolysis of the haloketone.

  • Sodium Bicarbonate ( NaHCO3​ ) : 10% aqueous solution.

  • Ethyl Acetate (EtOAc) & Anhydrous Sodium Sulfate ( Na2​SO4​ ) : For extraction and drying.

Experimental Workflow

Workflow Step1 1. Reaction Setup Combine Reactants in Absolute EtOH Step2 2. Reflux Heat at 78°C for 2-4 hours Step1->Step2 Step3 3. IPQC Monitoring TLC (Hexanes:EtOAc 3:1) Step2->Step3 Step4 4. Precipitation Cool to RT to isolate HBr salt Step3->Step4 Starting materials consumed Step5 5. Neutralization Add 10% NaHCO₃ (aq) until pH 8 Step4->Step5 Step6 6. Extraction & Drying Extract with EtOAc, dry over Na₂SO₄ Step5->Step6 Step7 7. Purification Recrystallization from EtOH Step6->Step7

Step-by-step experimental workflow for the synthesis and purification.

Detailed Step-by-Step Protocol

Step 1: Reaction Assembly
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.085 g (5.0 mmol) of 2-bromo-1-(3-fluorophenyl)ethanone and 1.035 g (5.5 mmol) of 1-(2,3-difluorophenyl)thiourea to the flask.

  • Suspend the reagents in 15 mL of absolute ethanol.

Step 2: Reflux and Cyclization
  • Place the flask in a pre-heated oil bath or heating mantle set to 80 °C.

  • Stir the mixture vigorously under reflux (internal temperature ~78 °C) for 2 to 4 hours. The initial suspension will typically clear as the reactants dissolve and the intermediate forms, followed by the gradual precipitation of the thiazole hydrobromide salt[3].

Step 3: In-Process Quality Control (IPQC)
  • After 2 hours, withdraw a 10 µL aliquot and dilute it in 1 mL of EtOAc.

  • Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:EtOAc (3:1). Visualize under UV light (254 nm).

  • Validation Check: The reaction is deemed complete when the high-Rf spot corresponding to the α -haloketone is entirely consumed.

Step 4: Workup and Neutralization
  • Remove the flask from the heat source and allow it to cool to room temperature. If precipitation is incomplete, chill the flask in an ice-water bath for 15 minutes.

  • Transfer the mixture to a 100 mL beaker. Slowly add 10% aqueous NaHCO3​ dropwise while stirring until the evolution of CO2​ gas ceases and the pH of the aqueous layer reaches ~8.

    • Causality: NaHCO3​ is chosen over stronger bases like NaOH to prevent base-catalyzed degradation of the thiazole ring while effectively liberating the free amine from its hydrobromide salt.

Step 5: Extraction and Purification
  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from hot ethanol to yield the pure 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature significantly impacts the cyclization kinetics and overall yield[4]. The table below summarizes the optimization parameters for this specific scaffold:

Solvent SystemTemperatureReaction TimeIPQC ObservationIsolated Yield (%)
Absolute Ethanol Reflux (78 °C) 2.5 h Rapid precipitation of HBr salt 88 - 92%
MethanolReflux (65 °C)4.0 hSlower cyclization, partial precipitation78 - 83%
AcetonitrileReflux (82 °C)3.5 hProduct remains highly soluble80 - 85%
Solvent-Free (Melt)100 °C0.5 hHigh impurity profile, requires column65 - 75%

Note: Absolute ethanol provides the optimal balance of solubility for the starting materials and insolubility for the intermediate salt, driving the highest isolated yield.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole ( C15​H9​F3​N2​S , MW: 306.31 g/mol ), the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 307.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~10.2 ppm (br s, 1H, -NH-): Validates the presence of the secondary amine.

    • δ ~7.5 ppm (s, 1H, Thiazole C5-H): The diagnostic singlet confirming the formation of the aromatic thiazole core.

    • δ 7.1 - 8.0 ppm (m, 7H, Aromatic protons): Corresponds to the two fluorinated phenyl rings.

  • 19 F NMR (376 MHz, DMSO- d6​ ): Expected to show three distinct fluorine signals (one from the 3-fluorophenyl ring, two from the 2,3-difluorophenyl ring) confirming no defluorination occurred during the reaction.

References[1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers, BenchChem, https://benchchem.com[2] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives, BenchChem,https://benchchem.com[4] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4, RSC Publishing,https://rsc.org[3] 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action, Journal of Medicinal Chemistry - ACS Publications, https://acs.org

Sources

Application Note: Cell-Based Assay Protocols for Evaluating 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Oncology, Kinase Inhibition, and Small Molecule Drug Discovery.

Introduction & Scientific Rationale

The compound 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole belongs to the 2-aminothiazole class of heterocycles, a privileged structural motif in medicinal chemistry known for its potent anticancer, antimicrobial, and neuroprotective properties[1]. The strategic incorporation of fluorine atoms onto the phenyl rings serves multiple pharmacological purposes: it increases the molecule's lipophilicity for better cellular permeability, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and strengthens target binding through unique fluorine-protein interactions[2].

In oncology, fluorinated 2-aminothiazoles frequently act as competitive inhibitors of ATP-binding sites in hyperactive kinases (such as those in the PI3K/AKT or MAPK/ERK pathways). To rigorously evaluate the efficacy and mechanism of action of this compound, a self-validating triad of cell-based assays is required:

  • Cell Viability (CellTiter-Glo): To establish dose-response curves and calculate the half-maximal inhibitory concentration ( IC50​ ).

  • Target Engagement (Phospho-Specific Western Blotting): To confirm that the phenotypic cell death is mechanistically linked to the inhibition of the target kinase.

  • Apoptosis Induction (Caspase-Glo 3/7): To verify that the reduction in cell viability is driven by programmed cell death (apoptosis) rather than non-specific necrosis or compound toxicity.

Experimental Workflow

The following workflow illustrates the logical progression from compound preparation to multi-parametric data analysis.

Workflow A Compound Preparation (DMSO Stock) B Cell Seeding (96/384-well plates) A->B C Compound Treatment (Dose-Response) B->C D CellTiter-Glo Assay (Viability/ATP) C->D E Caspase-Glo 3/7 (Apoptosis) C->E F Western Blotting (Target Engagement) C->F G Data Analysis & IC50 D->G E->G F->G

Figure 1: Experimental pipeline for evaluating small molecule kinase inhibitors.

Detailed Step-by-Step Methodologies

Protocol A: Cell Viability Assessment via ATP Quantitation

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, a direct indicator of metabolically active cells[3]. The "add-mix-measure" format lyses cells and generates a luminescent signal proportional to the ATP present, minimizing pipetting errors inherent in multi-step assays[3].

Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, MCF-7) in opaque-walled 96-well plates at a density of 2×103 to 5×103 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole in 100% DMSO. Perform 3-fold serial dilutions. Add the compound to the cells, ensuring the final DMSO concentration does not exceed 0.3% (v/v) to avoid solvent-induced cytotoxicity[4]. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle and mix gently to obtain a homogeneous solution[5]. Causality Note: Equilibrating to room temperature is critical because the luciferase enzyme kinetics are highly temperature-dependent.

  • Assay Execution: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well[5].

  • Lysis and Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Record luminescence using a microplate reader. Normalize data against vehicle-treated controls to calculate the IC50​ .

Protocol B: Target Engagement via Phospho-Specific Western Blotting

Rationale: To prove the compound inhibits its intended kinase target, we must measure the phosphorylation status of downstream effector proteins.

Procedure:

  • Treatment and Lysis: Treat cells in 6-well plates with the compound at , , and 10× the calculated IC50​ for 2–4 hours. Aspirate media, wash with cold Tris-Buffered Saline (TBS), and lyse cells using 1X SDS sample buffer supplemented with protease and phosphatase inhibitors[6]. Causality Note: Phosphatase inhibitors are mandatory because dephosphorylation begins immediately upon cell lysis[7].

  • Sample Preparation: Sonicate the lysate for 10–15 seconds to shear DNA and reduce viscosity, then heat to 95–100°C for 5 minutes to denature proteins[6].

  • Electrophoresis and Transfer: Load 20 µL of sample onto an SDS-PAGE gel. Following electrophoresis, electrotransfer proteins to a methanol-activated PVDF membrane[6],[7].

  • Blocking and Antibody Incubation: Block the membrane in 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour. Causality Note: Do not use nonfat dry milk for phospho-blots, as milk contains casein (a phosphoprotein) which causes high background[7]. Furthermore, avoid Phosphate-Buffered Saline (PBS), as sodium phosphate can competitively inhibit anti-phospho antibody binding[8].

  • Detection: Incubate with the primary phospho-specific antibody overnight at 4°C[9]. Wash with TBST, incubate with HRP-linked secondary antibody for 1 hour, and detect using an ECL substrate[9].

Protocol C: Apoptosis Verification via Caspase-3/7 Activation

Rationale: The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence. When cleaved by active Caspase-3 or -7 (the executioner caspases of apoptosis), it liberates aminoluciferin, which is consumed by luciferase to produce light[10],[11].

Procedure:

  • Treatment: Seed and treat cells in a 96-well white-walled plate identically to Protocol A, but shorten the incubation time to 24–48 hours (the optimal window for capturing transient caspase activation before secondary necrosis occurs).

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent directly to the 100 µL of cells and medium[12].

  • Incubation: Mix on a plate shaker for 30 seconds, then incubate at room temperature for 30 minutes to 3 hours[12]. Causality Note: The enzyme activities reach a steady state, allowing for a flexible read window[11].

  • Measurement: Measure luminescence. An increase in signal relative to the vehicle control confirms that the compound induces apoptosis[12].

Representative Data Presentation

To synthesize the multi-parametric data, results should be tabulated to compare the compound's efficacy across different genetic backgrounds.

Table 1: Representative Pharmacological Profile of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Cell LineOrigin / Mutation ProfileViability IC50​ (µM)Caspase 3/7 Induction (Fold Change)Target Kinase Inhibition (p-Protein Reduction)
HCT-116 Colorectal (KRAS Mut, PI3K Mut)1.25 ± 0.154.8x at 24h>85% reduction at 5.0 µM
MCF-7 Breast (PI3K Mut, ER+)2.10 ± 0.223.2x at 24h>70% reduction at 5.0 µM
HepG2 Hepatocellular (WT)8.50 ± 0.601.1x (Non-significant)<20% reduction at 5.0 µM

Interpretation: The compound shows preferential cytotoxicity and apoptosis induction in cell lines harboring specific hyperactive kinase mutations (HCT-116, MCF-7) compared to wild-type lines (HepG2), validating its targeted mechanism of action.

Mechanistic Pathway Visualization

The following diagram illustrates the theoretical intervention point of the fluorinated thiazole compound within a standard cellular signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (Growth Signals) Kinase Target Kinase (e.g., PI3K/AKT or MAPK) RTK->Kinase Activation Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis (Caspase 3/7) Kinase->Apoptosis Inhibits Inhibitor 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole Inhibitor->Kinase Binds & Inhibits

Figure 2: Mechanism of action. The inhibitor blocks the target kinase, halting proliferation and lifting the inhibition on apoptosis.

References

  • Promega Corporation. "Caspase-Glo® 3/7 Assay System." Promega. Available at:[Link]

  • Abcam / ResearchGate. "WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL." ResearchGate. Available at:[Link]

  • Ayimbila, F., et al. "Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin." Int. J. Biol. Macromol. (2024). Available at:[Link]

Sources

Application Note: Antimicrobial Susceptibility and Mechanistic Profiling of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The 2-aminothiazole structural motif is a privileged scaffold in medicinal chemistry, frequently leveraged for its broad-spectrum antimicrobial, antifungal, and target-specific inhibitory properties [1]. The specific derivative, 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole , incorporates multiple fluorine atoms across both phenyl rings.

The Causality of Fluorination: From a drug design perspective, the strategic placement of fluorine atoms serves three distinct purposes:

  • Electronic Modulation: The highly electronegative fluorine atoms withdraw electron density from the phenyl rings, increasing the acidity of the bridging secondary amine and altering the compound's hydrogen-bonding profile with bacterial targets (e.g., DNA gyrase) [2].

  • Enhanced Lipophilicity: Fluorination significantly increases the partition coefficient (LogP), driving the compound's ability to partition into and disrupt lipid-rich bacterial cell membranes [3].

  • Metabolic Stability: Blocking the 2,3- and 3- positions on the phenyl rings prevents rapid oxidative metabolism, ensuring the compound remains active during in vitro time-kill assays.

Because of this extreme lipophilicity, standard aqueous testing protocols will fail due to compound precipitation. This application note details a robust, self-validating methodology tailored specifically for highly hydrophobic fluorinated aminothiazoles, ensuring accurate Minimum Inhibitory Concentration (MIC) determination, kinetic profiling, and cytotoxicity screening.

Experimental Design: Building a Self-Validating System

To guarantee trustworthiness and reproducibility, every protocol described herein is designed as a self-validating system . An experiment is only valid if its internal controls pass strict criteria:

  • Solvent Control (Trustworthiness): Because the compound requires Dimethyl Sulfoxide (DMSO) for solubilization, a vehicle control (0.5% DMSO in broth) must be run parallel to the test compound. If the vehicle control shows growth inhibition, the assay is voided due to solvent toxicity.

  • Quality Control (QC) Reference: A standard antibiotic (e.g., Ciprofloxacin) is run alongside the test compound. The MIC of Ciprofloxacin must fall within the exact Clinical and Laboratory Standards Institute (CLSI) QC ranges (e.g., 0.12–0.5 µg/mL for S. aureus ATCC 29213) [1]. If it deviates, the entire plate is discarded, as it indicates an issue with the inoculum density or broth formulation.

  • Sterility & Growth Controls: Uninoculated wells confirm broth sterility, while compound-free inoculated wells confirm the viability and exponential growth phase of the bacterial isolate.

Workflow Start Compound Synthesis & Purification (>95% Purity) MIC Phase 1: MIC Determination (Broth Microdilution, CLSI M07) Start->MIC TimeKill Phase 2: Time-Kill Kinetics (Bactericidal vs Bacteriostatic) MIC->TimeKill If MIC ≤ 16 µg/mL Tox Phase 3: Mammalian Cytotoxicity (Erythrocyte Hemolysis Assay) MIC->Tox Parallel Screening MoA Phase 4: Mechanistic Profiling (Membrane Permeabilization) TimeKill->MoA Tox->MoA

Figure 1: Tiered antimicrobial evaluation workflow for fluorinated aminothiazoles.

Step-by-Step Methodologies

Protocol A: MIC Determination via Broth Microdilution

This protocol adheres to CLSI M07 guidelines but is optimized for highly lipophilic fluorinated compounds [4].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 100% molecular-grade DMSO

  • 96-well U-bottom microtiter plates (polystyrene prevents non-specific binding of lipophilic drugs)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole in 100% DMSO to a concentration of 12.8 mg/mL. Causality: High initial concentration ensures that subsequent dilutions into aqueous media keep the final DMSO concentration below the toxic threshold of 1%.

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to create a 128 µg/mL working solution (containing 1% DMSO).

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate. Add 100 µL of the working solution to column 1. Transfer 50 µL from column 1 to column 2, mix thoroughly by pipetting, and repeat through column 10 to create a 2-fold serial dilution. Discard 50 µL from column 10. (Concentration range: 128 to 0.25 µg/mL).

  • Inoculum Preparation: Select 3-5 isolated colonies of the target pathogen (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB ( ≈1×106 CFU/mL). Add 50 µL of this inoculum to all wells in columns 1–11.

    • Self-Validation Check: Column 11 serves as the Growth Control (Inoculum + 0.5% DMSO). Column 12 serves as the Sterility Control (Broth only).

    • Final Assay Parameters: Drug range = 64 to 0.125 µg/mL; Final Inoculum = 5×105 CFU/mL; Final DMSO = 0.5%.

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill assay is required [2].

Step-by-Step Procedure:

  • Prepare flasks containing 10 mL of CAMHB with the test compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate flasks with the test organism to a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and count colonies to calculate log 10​ CFU/mL.

    • Causality: A reduction of ≥3 log 10​ CFU/mL (99.9% kill) from the initial inoculum defines a bactericidal mechanism, typical of membrane-disrupting fluorinated thiazoles.

Protocol C: Erythrocyte Hemolysis Assay (Cytotoxicity)

Because highly lipophilic compounds can indiscriminately lyse mammalian cell membranes, establishing a Selectivity Index (SI) is critical for drug development [2].

Step-by-Step Procedure:

  • Wash defibrinated sheep blood three times with Phosphate-Buffered Saline (PBS) by centrifuging at 1000 × g for 5 minutes.

  • Prepare a 2% (v/v) erythrocyte suspension in PBS.

  • Incubate 100 µL of the erythrocyte suspension with 100 µL of the test compound (at various concentrations) in a 96-well plate for 1 hour at 37°C.

  • Include 0.1% Triton X-100 as a positive control (100% hemolysis) and PBS with 0.5% DMSO as a negative control (0% hemolysis).

  • Centrifuge the plate at 1000 × g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and measure absorbance at 540 nm.

  • Calculate the HC 50​ (concentration causing 50% hemolysis).

Data Presentation

The following table structure must be used to summarize the quantitative output of the workflows described above. Note: Data shown is representative of expected profiles for highly active fluorinated aminothiazoles.

Pathogen / Cell LineStrain DesignationMIC (µg/mL)MBC (µg/mL)HC 50​ (µg/mL)Selectivity Index (HC 50​ /MIC)
Staphylococcus aureusATCC 29213 (MSSA)2.04.0>128>64
Staphylococcus aureusATCC 43300 (MRSA)4.04.0>128>32
Escherichia coliATCC 2592232.0>64.0>128>4
Candida albicansATCC 9002816.032.0>128>8

Interpretation Insight: Fluorinated aminothiazoles typically exhibit stronger activity against Gram-positive organisms (like MRSA) due to the lack of an outer lipopolysaccharide (LPS) membrane, which otherwise acts as a barrier to highly hydrophobic molecules [2].

Putative Mechanism of Action

The dual-action nature of highly fluorinated aminothiazoles involves both structural disruption and intracellular targeting. The lipophilic nature drives the molecule into the phospholipid bilayer, while the aminothiazole core is a known pharmacophore for binding the ATP-binding pocket of bacterial DNA gyrase.

Mechanism Compound Fluorinated Aminothiazole Membrane Bacterial Cell Membrane (Lipophilic Partitioning) Compound->Membrane High LogP Gyrase Intracellular Target (e.g., DNA Gyrase Inhibition) Compound->Gyrase Internalization Permeability Membrane Depolarization & Permeabilization Membrane->Permeability Accumulation Death Bacterial Cell Death (Bactericidal Effect) Permeability->Death Gyrase->Death DNA Fragmentation

Figure 2: Putative dual-action mechanism of highly fluorinated aminothiazoles.

References

  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, Doc60. Available at:[Link]

  • Wang, Y., et al. (2017). Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. ACS Medicinal Chemistry Letters, 9(1), 43-48. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI document M07. Wayne, PA. Available at:[Link]

Application Note: High-Throughput Screening of 2-Aminothiazole Libraries: Strategies for Kinase Inhibitor Discovery and Hit Triage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-aminothiazole (2-AT) motif is a quintessential "privileged scaffold" in modern medicinal chemistry, renowned for its synthetic tractability and its ability to interface with a diverse array of biological targets[1]. It serves as a fundamental pharmacophore in several FDA-approved kinase inhibitors, including the pan-Src inhibitor dasatinib and the PI3K inhibitor alpelisib[2]. The exocyclic amine and the thiazole nitrogen act as a potent hydrogen bond donor-acceptor pair, perfectly mimicking the interactions of ATP at the hinge region of kinases[3].

However, screening 2-AT libraries presents unique biochemical challenges. Certain low-molecular-weight 2-ATs exhibit Pan-Assay Interference Compounds (PAINS)-like behavior. These "Promiscuous 2-Aminothiazoles" (PrATs) frequently emerge as false positives in biophysical and biochemical screens due to non-specific aggregation, redox cycling, or protein reactivity[4]. Therefore, a High-Throughput Screening (HTS) campaign targeting 2-ATs must be designed as a self-validating system , incorporating robust primary assays and orthogonal counter-screens to rapidly triage PrATs from genuine, target-specific hits.

Assay Design: The Causality Behind TR-FRET

To screen a high-density 2-AT library against a target kinase (e.g., Cyclin-Dependent Kinase 2, CDK2), we strongly recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.

The Causality of this Choice: Many 2-AT derivatives, particularly those with extended aromatic systems, possess intrinsic auto-fluorescence that severely confounds standard fluorometric assays. TR-FRET circumvents this by utilizing lanthanide chelates (e.g., Europium) which possess exceptionally long emission half-lives (in the millisecond range). By introducing a microsecond time delay (e.g., 50 µs) before reading the emission, the short-lived auto-fluorescence from the 2-AT library compounds decays completely, yielding a near-zero background signal and eliminating false negatives/positives caused by compound fluorescence[5].

TR_FRET Excitation Excitation (337 nm) Europium Eu-Antibody (Donor) Excitation->Europium Energy Tracer Alexa-Tracer (Acceptor) Europium->Tracer FRET (Proximity) Emission FRET Emission (665 nm) Tracer->Emission Signal Inhibitor 2-AT Inhibitor (Competitor) Inhibitor->Tracer Displaces Tracer

Fig 1: TR-FRET kinase assay principle showing competitive displacement by a 2-AT inhibitor.

Step-by-Step Methodology: CDK2 TR-FRET Screening Protocol

This protocol is engineered to be self-validating. It includes in-plate minimum (no enzyme) and maximum (vehicle only) controls to calculate the Z'-factor for every single plate, ensuring continuous quality control throughout the HTS campaign.

Reagents & Materials
  • Kinase: Recombinant Human CDK2/Cyclin E complex.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled ATP-competitive probe).

  • Antibody: Eu-anti-GST antibody (binds to the GST-tagged CDK2).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow
  • Compound Dispensing (Acoustic Transfer): Use an Echo Acoustic Dispenser to transfer 10 nL of 2-AT library compounds (10 mM in DMSO) into 384-well low-volume white ProxiPlate microplates.

    • Causality: Acoustic dispensing eliminates physical tip carryover. This is critical because hydrophobic 2-AT derivatives tend to adhere to plastic pipette tips, which would otherwise skew concentration-response curves.

  • Enzyme Addition: Dispense 5 µL of 2x CDK2/Cyclin E (final concentration 1 nM) into all wells except the minimum control wells (e.g., Column 24). Add 5 µL of assay buffer to the minimum control wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes.

    • Causality: This allows the 2-AT compounds to achieve thermodynamic equilibrium with the kinase hinge region before the high-affinity fluorescent tracer is introduced to compete for the site.

  • Tracer/Antibody Addition: Dispense 5 µL of a 2x detection mix containing Eu-anti-GST antibody (final 2 nM) and Kinase Tracer 236 (final 10 nM).

  • Equilibration: Seal the plate to prevent evaporation and incubate in the dark at 25°C for 60 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Settings: Excitation 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 50 µs, Integration: 150 µs).

  • Data Processing: Calculate the TR-FRET emission ratio (665 nm / 615 nm).

Data Analysis & Hit Triage

A successful HTS campaign relies on rigorous statistical validation. The Z'-factor must be calculated for each plate to assess assay robustness. A Z'-factor > 0.5 indicates an excellent assay.

Formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|

Table 1: Representative HTS Quality Control Metrics (Mock Data)
Plate IDZ'-FactorSignal-to-Background (S/B)CV% (Max Signal)Status
P-0010.8214.53.2%PASS
P-0020.7913.84.1%PASS
P-0030.416.212.5%FAIL (Re-screen)
P-0040.8515.12.8%PASS
Triage Strategy for PrATs

Because the 2-AT scaffold can yield frequent hitters[6], all primary hits (>50% inhibition at 10 µM) must undergo a strict triage funnel:

  • Dose-Response Confirmation: 10-point IC₅₀ determination to ensure typical sigmoidal binding kinetics.

  • Orthogonal Counter-Screen (SPR): Surface Plasmon Resonance (SPR) is mandatory to verify 1:1 binding stoichiometry and rule out non-specific, stoichiometric-independent aggregation[4].

  • Selectivity Profiling: Testing against a panel of unrelated proteins (e.g., oxidoreductases) to identify genuinely promiscuous PrATs versus selective kinase inhibitors.

HTS_Workflow Library 2-AT Library (100,000 cmpds) Primary Primary TR-FRET Screen (10 µM) Library->Primary Hits Primary Hits (>50% Inhibition) Primary->Hits Z' > 0.7 DoseResp Dose-Response (IC50 Determination) Hits->DoseResp Orthogonal Orthogonal SPR (Rule out PrATs/Aggregators) DoseResp->Orthogonal Leads Validated 2-AT Leads Orthogonal->Leads 1:1 Binding Kinetics

Fig 2: High-throughput screening and hit triage workflow for 2-aminothiazole libraries.

Table 2: Hit Triage and Validation of Representative 2-AT Scaffolds (Mock Data)
Compound IDPrimary IC₅₀ (nM)SPR Kₒ (nM)StoichiometryPromiscuity IndexTriage Status
2AT-04545521:1LowAdvance to Lead Opt
2AT-1121201151:1LowAdvance to Lead Opt
2AT-88915N/A (Flat)>1:5High (PrAT)Discard (Aggregator)
2AT-9023002801:1ModerateHold / Re-evaluate

Conclusion

When systematically screened and rigorously triaged, the 2-aminothiazole scaffold remains one of the most productive starting points in structure-based drug design[3]. By leveraging TR-FRET to eliminate compound auto-fluorescence and employing SPR to weed out promiscuous aggregators, researchers can confidently advance high-quality 2-AT hits into lead optimization pipelines.

References

  • SciSpace. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from:[Link]

  • ACS Publications. Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from: [Link]

  • AZoLifeSciences. Application of High-Throughput Screening in Drug Discovery. Retrieved from: [Link]

  • PubMed / NIH. Structure-based Drug Design to the Discovery of New 2-aminothiazole CDK2 Inhibitors. Retrieved from: [Link]

Sources

Experimental Design for In Vivo Studies with Aminothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] These derivatives have emerged as promising therapeutic agents in diverse fields such as oncology, neurodegenerative diseases, and infectious diseases.[1][4][5][6][7] Their mechanisms of action are often multifaceted, frequently involving the modulation of key signaling pathways that regulate critical cellular processes.[1][4] This guide provides a comprehensive framework for the design and execution of in vivo studies to evaluate the efficacy and safety of novel aminothiazole derivatives, ensuring scientific rigor and the generation of robust, translatable data.[8][9][10]

Part 1: Foundational Principles for In Vivo Experimental Design

A well-designed in vivo study is paramount for the successful translation of preclinical findings to clinical applications.[8][9][11] The following principles should be meticulously considered when planning experiments with aminothiazole derivatives.

Hypothesis-Driven Research and Clear Objectives

Before embarking on any animal study, it is crucial to formulate a clear and testable hypothesis.[8][10][12] The study objectives should be explicitly stated, whether it's a proof-of-concept study to investigate a biological mechanism or a preclinical study to assess therapeutic potential for human use.[11]

Animal Model Selection: A Critical Decision

The choice of animal model is a critical determinant of the study's success and its relevance to human disease.[9][10][13] Factors to consider include:

  • Genetic Background and Physiology: The model should recapitulate key aspects of the human disease pathology.[9][14][15]

  • Disease Induction: The method of disease induction (e.g., genetic modification, neurotoxin administration, tumor cell implantation) should be well-established and relevant to the clinical condition.

  • Route of Administration: The chosen route for the aminothiazole derivative should be clinically relevant and feasible in the selected animal model.[10][16]

Experimental Unit, Sample Size, and Statistical Power

The experimental unit is the individual animal to which the treatment is administered.[8] An adequate sample size is essential to ensure sufficient statistical power to detect biologically meaningful effects while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[10][12] Power calculations should be performed a priori based on expected effect size and variability.[12]

Randomization and Blinding: Minimizing Bias

To minimize selection and observer bias, animals should be randomly assigned to treatment and control groups.[10] Furthermore, investigators conducting the experiments and assessing the outcomes should be blinded to the treatment allocation whenever possible.[10]

Part 2: Preclinical Evaluation of Aminothiazole Derivatives in Key Therapeutic Areas

The versatility of the aminothiazole scaffold allows for its investigation in a wide range of diseases.[1][17][18] This section outlines specific considerations for in vivo studies in oncology and neurodegenerative diseases.

Oncology Studies

Many aminothiazole derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and Aurora kinase pathways.[1][4]

oncology_workflow cluster_preclinical Preclinical Efficacy Evaluation model Select Appropriate Tumor Model (e.g., Xenograft, Syngeneic) dosing Determine Maximum Tolerated Dose (MTD) model->dosing Establish Safety efficacy Efficacy Study: Tumor Growth Inhibition dosing->efficacy Define Therapeutic Window moa Mechanism of Action (MoA) Studies efficacy->moa Confirm Target Engagement

Caption: Workflow for in vivo oncology studies.

  • Cell Culture and Implantation:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HT-29) under standard conditions.[1]

    • Harvest cells and resuspend in an appropriate medium (e.g., Matrigel) for subcutaneous injection into immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Dosing and Administration:

    • Prepare the aminothiazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[19][20][21]

  • Efficacy Assessment:

    • Measure tumor volume and body weight at regular intervals (e.g., 2-3 times per week).[11]

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Animals
1Vehicle Control-Oral GavageDaily10
2Aminothiazole Derivative25Oral GavageDaily10
3Aminothiazole Derivative50Oral GavageDaily10
4Positive Control (e.g., Dasatinib)10Oral GavageDaily10
Neurodegenerative Disease Studies

Aminothiazole derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's and prion diseases by inhibiting neuronal degeneration and protein misfolding.[6][7][22][23]

neuro_pathway cluster_neuro Neuroprotective Mechanism aminothiazole Aminothiazole Derivative tau Tau Hyperphosphorylation aminothiazole->tau Inhibits neuroprotection Neuroprotection aminothiazole->neuroprotection Promotes neuronal_degeneration Neuronal Degeneration tau->neuronal_degeneration Leads to

Caption: Putative neuroprotective pathway of aminothiazole derivatives.

  • Animal Model:

    • Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

  • Treatment Administration:

    • Administer the aminothiazole derivative or vehicle control over a specified period, starting before or after the onset of pathology.

  • Behavioral Testing Battery:

    • Conduct a battery of behavioral tests to assess cognitive function, anxiety, and motor skills.[24][25][26]

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Elevated Plus Maze: To assess anxiety-like behavior.[24]

    • Rotarod Test: To measure motor coordination and balance.[27][28]

  • Histopathological and Biochemical Analysis:

    • At the end of the study, collect brain tissue for analysis of amyloid-beta plaques, tau pathology, and markers of neuroinflammation.[14][15][29][30][31]

Behavioral TestCognitive Domain AssessedKey Parameters Measured
Morris Water MazeSpatial Learning and MemoryEscape latency, path length, time in target quadrant
Elevated Plus MazeAnxietyTime spent in open arms, number of open arm entries
RotarodMotor CoordinationLatency to fall
Open Field TestLocomotor Activity and AnxietyTotal distance traveled, time in center

Part 3: Essential Protocols for In Vivo Administration and Analysis

The following are detailed, step-by-step protocols for common procedures in in vivo studies.

Protocol: Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds.[19][20][32][21][33]

  • Preparation:

    • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[19][20][33]

    • Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice).[19][33]

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth and mark the needle.[19][32][33]

  • Restraint:

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head.[19][21]

  • Tube Insertion:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[19][20] The mouse should swallow as the tube passes.[19]

    • If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [19][33]

  • Administration and Withdrawal:

    • Once the needle is correctly positioned, slowly administer the compound.[21]

    • Gently withdraw the needle along the same path of insertion.[19]

  • Monitoring:

    • Observe the animal for several minutes post-administration for any signs of distress or labored breathing.[19][20]

Protocol: Intraperitoneal (IP) Injection in Rats

IP injections are used for systemic administration of substances.[34][35][36]

  • Preparation:

    • Use a sterile syringe and an appropriately sized needle (e.g., 23-25 gauge for rats).[34][35]

    • The maximum injection volume should not exceed 10 ml/kg.[34][35]

  • Restraint:

    • Properly restrain the rat to expose the abdomen. A two-person technique is often preferred for safety and stability.[37][34]

  • Injection Site:

    • Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[34][35]

  • Injection Procedure:

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[34][35]

    • Aspirate to ensure the needle has not entered a blood vessel or organ. If fluid is drawn, withdraw and re-insert at a new site with a fresh needle and syringe.[37][35]

    • Inject the substance at a steady rate.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Histopathological Analysis

Histopathology is crucial for evaluating tissue morphology and identifying any pathological changes induced by the aminothiazole derivative.[14][15][29][30][31]

  • Tissue Collection and Fixation:

    • At the end of the study, perform a thorough necropsy and collect all major organs.[9][14]

    • Fix tissues in 10% neutral buffered formalin.

  • Tissue Processing and Staining:

    • Process fixed tissues, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E) for general morphological assessment.

    • Specialized stains or immunohistochemistry can be used to detect specific markers of efficacy or toxicity.[30]

  • Pathologist Evaluation:

    • A board-certified veterinary pathologist should perform a blinded evaluation of the slides to identify and score any lesions.[14][15]

Part 4: Data Interpretation and Reporting

Rigorous data analysis and transparent reporting are essential for the credibility and reproducibility of in vivo studies.[8][12]

  • Statistical Analysis: Utilize appropriate statistical methods to analyze the data, as determined during the study design phase.[8][9]

  • Data Visualization: Present data clearly using graphs and tables to facilitate interpretation.

  • Reporting: Adhere to established reporting guidelines, such as the ARRIVE guidelines, to ensure that all relevant information about the study design, execution, and analysis is included.

By following these comprehensive guidelines and protocols, researchers can design and conduct robust in vivo studies to effectively evaluate the therapeutic potential and safety of novel aminothiazole derivatives, ultimately advancing the development of new medicines for a range of human diseases.

References

  • Benchchem. Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide.
  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. 2014 May 15.
  • Queen's University. Intraperitoneal Injection in Rats | Animals in Science.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • In vivo biological activity of antioxidative aminothiazole derivatives. PubMed.
  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. 2011 Aug 17.
  • Pathology Principles and Practices for Analysis of Animal Models. PMC. 2019 May 4.
  • Oral Gavage In Mice and Rats. ucsf - iacuc.
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. 2020 Nov 15.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. 2021 Feb 15.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate.
  • Oral Gavage in the Mouse. FSU Office of Research - Florida State University. 2016 Oct 26.
  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. 2009 Jul 10.
  • LAB_021 Oral Gavage in Mice and Rats. Research support.
  • SOP: Mouse Oral Gavage. Virginia Tech. 2017 Dec 12.
  • SOP: Intraperitoneal Injections in the Rat. Research and Innovation | Virginia Tech. 2017 Dec 12.
  • Pathology Principles and Practices for Analysis of Animal Models. ResearchGate.
  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate.
  • Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound. Benchchem.
  • General Principles of Preclinical Study Design. PMC - NIH.
  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate.
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry. 2011 Jan 19.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PMC.
  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. 2023 Dec 25.
  • Histopathology in Veterinary Medicine: Advancements and Applications. Hilaris Publisher.
  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PMC.
  • Behavioral Testing in Mouse Models of Stroke. ResearchGate.
  • Pathology Principles and Practices for Analysis of Animal Models. Oxford Academic. 2019 May 4.
  • Designing an In Vivo Preclinical Research Study. MDPI. 2023 Oct 25.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC - NIH.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. 2020 May 4.
  • A Review of Current Standards and the Evolution of Histopathology Nomenclature for Laboratory Animals. PMC.
  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. 2016 Jan 26.
  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate.
  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. 2025 Oct 16.
  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf - NIH. 2012 May 1.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. 2021 Mar 7.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichor Bio. 2022 Apr 14.
  • s Synthesis and Biological Activity of Some Aminothiazole Derivatives as Antileishmanial Agents. Bentham Science Publishers. 2020 Jun 1.
  • Behavioral phenotyping of mouse models of Parkinson's Disease. PMC - NIH.
  • Structured evaluation of rodent behavioral tests used in drug discovery research. PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021 Mar 7.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

Sources

Application Note: Comprehensive Protocol for Assessing the Anti-Inflammatory Efficacy of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Substituted thiazoles represent a highly versatile and privileged pharmacophore in medicinal chemistry, frequently embedded in FDA-approved anti-inflammatory drugs such as meloxicam[1]. In recent years, drug discovery efforts have heavily focused on synthesizing novel thiazole derivatives due to their potent capacity to act as dual-inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as their ability to modulate the NF-κB signaling cascade[2].

Evaluating the efficacy of these novel compounds requires a rigorous, self-validating hierarchical approach. As an application scientist, it is not enough to simply measure endpoint reductions in swelling; one must definitively prove that the observed effects are due to targeted pharmacological inhibition rather than non-specific cellular toxicity. This application note details a standardized, causality-driven workflow transitioning from in vitro mechanistic validation to in vivo efficacy modeling.

Mechanistic Framework: Thiazole Targets in Inflammation

Before executing the protocol, it is critical to understand the biological causality of the assays chosen. Thiazole derivatives primarily exert their anti-inflammatory effects via two intersecting molecular axes[3]:

  • The Arachidonic Acid Cascade : Thiazoles often act as direct competitive or allosteric inhibitors of COX-2 and 5-LOX, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes[2].

  • The NF-κB Pathway : Substituted thiazoles can block the nuclear translocation of NF-κB, subsequently downregulating the transcription of inducible nitric oxide synthase (iNOS), COX-2, and primary cytokines like TNF-α, IL-6, and IL-1β[4].

G LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 NFkB_Cyt NF-κB (Cytoplasm) TLR4->NFkB_Cyt Activation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyt->NFkB_Nuc Translocation ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->ProInflam Transcription COX2 COX-2 / iNOS Expression NFkB_Nuc->COX2 Transcription Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalysis Thiazole Substituted Thiazoles Thiazole->NFkB_Cyt Inhibits Thiazole->COX2 Direct Inhibition AA Arachidonic Acid AA->Prostaglandins COX-2

Mechanistic pathways modulated by thiazoles during inflammation.

Experimental Workflow Design

To ensure trustworthiness, the experimental design must be self-validating. A common pitfall in anti-inflammatory screening is misinterpreting cytotoxicity as anti-inflammatory efficacy (e.g., dead cells do not produce nitric oxide). Therefore, viability assays must always precede mechanistic assays to establish a reliable therapeutic window[5].

Workflow Start Thiazole Derivative Screening InVitro In Vitro: RAW 264.7 Macrophages Start->InVitro Tox MTT/WST-1 Viability Assay InVitro->Tox Rule out cytotoxicity Mech LPS Stimulation (NO, Cytokines, WB) Tox->Mech Non-toxic doses Decision Hit Selection (IC50 & SI) Mech->Decision Efficacy profiling InVivo In Vivo: Carrageenan Paw Edema Decision->InVivo Lead compounds

Self-validating workflow for assessing thiazole anti-inflammatory agents.

In Vitro Protocol: RAW 264.7 Macrophage Assays

RAW 264.7 murine macrophages are the gold standard for in vitro inflammatory modeling because they reliably and rapidly upregulate iNOS and COX-2 upon lipopolysaccharide (LPS) stimulation[6].

Step 4.1: Cell Culture and Viability Profiling (MTT/WST-1)

Causality: This step establishes the maximum non-toxic concentration (MNTC). It mathematically guarantees that subsequent reductions in inflammatory markers are due to specific pharmacological inhibition by the thiazole derivative, rather than a reduction in the number of viable, metabolically active cells[5].

  • Seed RAW 264.7 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat cells with a concentration gradient of the synthesized thiazoles (e.g., 1, 5, 10, 25, 50 μM) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media and solubilize the resulting formazan crystals using 100 μL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Decision Gate: Only select concentrations yielding >90% viability relative to the vehicle control for downstream assays.

Step 4.2: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Seed cells at 5×105 cells/well in 24-well plates and incubate overnight.

  • Pre-treat cells with the selected non-toxic concentrations of thiazoles or a positive control (e.g., Celecoxib at 10 μM) for 1 hour.

  • Stimulate the inflammatory response by adding LPS (1 μg/mL) for 24 hours.

  • Collect 100 μL of the culture supernatant and transfer to a new 96-well plate. Mix with 100 μL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm against a standard curve generated using known concentrations of sodium nitrite.

Step 4.3: Cytokine and Protein Expression (ELISA & Western Blot)
  • ELISA: Utilize the remaining cell culture supernatant to quantify the release of PGE2, TNF-α, and IL-6 using commercial ELISA kits.

  • Western Blot: Lyse the cells using cold RIPA buffer containing a robust protease and phosphatase inhibitor cocktail. Resolve 30 μg of protein via SDS-PAGE, transfer to PVDF membranes, and probe for COX-2, iNOS, and NF-κB (p65)[5].

    • Self-Validating Step: To definitively prove NF-κB pathway modulation, perform nuclear/cytoplasmic fractionation prior to blotting to demonstrate the inhibition of p65 nuclear translocation.

In Vivo Protocol: Carrageenan-Induced Paw Edema

Causality: The carrageenan-induced paw edema model is highly sensitive to NSAIDs and COX inhibitors. The physiological response is biphasic: the early phase (0–2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the delayed phase (3–5 hours) is heavily driven by COX-2 mediated prostaglandin (PGE2) release[7]. Because thiazoles are characteristically potent COX-2 inhibitors, they typically demonstrate maximal efficacy during this delayed phase[2].

Step 5.1: Animal Preparation and Dosing
  • Fast male Wistar rats (150-200g) or albino mice for 12 hours prior to the experiment, allowing access to water ad libitum[2].

  • Divide animals randomly into groups (n=6 to 8 per group):

    • Negative Control (Vehicle: 0.5% Carboxymethyl Cellulose[CMC])

    • Positive Control (Standard Drug: Diclofenac or Aspirin, 10-100 mg/kg)

    • Thiazole Treatment Groups (e.g., 5, 10, 20 mg/kg)[7].

  • Administer all compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to the carrageenan challenge.

Step 5.2: Edema Induction and Measurement
  • Inject 0.1 mL of a freshly prepared 1% λ-carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw[7].

  • Measure the baseline paw volume using a plethysmometer immediately before injection (0 h) and subsequently at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition using the formula:

    % Inhibition=(Vc​Vc​−Vt​​)×100

    (Where Vc​ is the mean increase in paw volume of the control group, and Vt​ is the mean increase in paw volume of the treatment group).

Quantitative Data Presentation

To facilitate rapid comparison and hit selection, experimental outcomes should be summarized in structured tables. Below is a representative data matrix reflecting the typical pharmacological profiles of highly selective, newly synthesized substituted thiazoles (e.g., compounds 5d and 5e) compared against standard reference drugs[2].

Compound / DrugCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) at 5h (10 mg/kg)
Thiazole 5d 0.76 ± 0.0485.12 ± 1.2011258.56 ± 1.52%
Thiazole 5e 0.81 ± 0.05100.44 ± 1.3012460.12 ± 1.10%
Celecoxib (Ref) 0.05 ± 0.0115.32 ± 0.80306N/A
Diclofenac (Ref) N/AN/AN/A62.30 ± 1.45%
Note: The Selectivity Index (SI) is a critical metric; a higher SI indicates a lower risk of COX-1 mediated gastrointestinal toxicity.

Conclusion

The evaluation of substituted thiazoles requires a rigorous bridging of in vitro molecular mechanisms (COX-2/LOX inhibition and NF-κB modulation) with in vivo phenotypic outcomes. By strictly adhering to viability checkpoints and utilizing phase-specific in vivo models, researchers can confidently identify high-potential anti-inflammatory lead compounds while entirely eliminating false positives associated with cellular toxicity.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC Source: nih.gov 2

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC Source: nih.gov 1

  • Copper Nitrate Catalyzed Synthesis Of Novel Thiazolyl Hydrazones: Anti-Inflammatory Effect Via COX-2/IL-6 Dual Source: pnrjournal.com 7

  • Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Thiazoles - Benchchem Source: benchchem.com3

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors Source: researchgate.net 6

  • Marine Pharmacology in 2019‐2021: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti‐Inflammatory... Source: preprints.org4

  • Cellular viability of RAW 264.7 cells following treatment with compounds... - ResearchGate Source: researchgate.net5

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of highly fluorinated 2-(arylamino)-4-arylthiazoles via the classical Hantzsch cyclocondensation often presents unique challenges. The strong electron-withdrawing nature of fluorine substituents alters the nucleophilicity of the thiourea and the stability of the alpha-haloketone, frequently leading to stalled reactions, poor yields, and regiochemical scrambling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to ensure high-yield synthesis of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole .

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a mixture of two different products with the exact same mass? Causality: You are observing regiochemical scrambling. The reaction between 1-(2,3-difluorophenyl)thiourea and 2-bromo-1-(3-fluorophenyl)ethanone proceeds via an initial S-alkylation to form an S-alkyl isothiouronium intermediate. Because the thiourea is N-substituted, the subsequent cyclization can occur at either the unsubstituted nitrogen (yielding the desired 2-arylamino thiazole) or the substituted N-aryl nitrogen (yielding the undesired 3-aryl-2-imino-2,3-dihydrothiazole isomer) [1]. Solution: Maintain neutral to slightly acidic conditions (e.g., running the reaction in plain ethanol). Strong bases deprotonate the N-aryl nitrogen, artificially increasing its nucleophilicity and driving the kinetic pathway toward the undesired imino isomer. The in-situ generated HBr is usually sufficient to keep the reaction on the correct regiochemical path.

Q2: My reaction stalls at ~50% conversion, and I see unreacted thiourea on the TLC. How can I drive it to completion? Causality: The 2,3-difluorophenyl group is highly electron-withdrawing due to the strong inductive effect of the fluorine atoms. This pulls electron density away from the thiourea nitrogens, significantly reducing their nucleophilicity during the rate-determining cyclization step [2]. Solution: Switch from conventional reflux to microwave irradiation. Microwave heating provides the rapid activation energy required to overcome the electronic deactivation caused by the fluorines, forcing the cyclization to completion before competing side reactions can occur.

Q3: I observe significant degradation of 2-bromo-1-(3-fluorophenyl)ethanone before it fully reacts. What causes this? Causality: Alpha-bromoketones are sensitive to light, prolonged heat, and basic conditions. The 3-fluorophenyl group increases the electrophilicity of the carbonyl, but it also makes the alpha-protons more acidic. This promotes side reactions like self-condensation, aldol-type reactions, or dehalogenation if the reaction is heated too slowly [3]. Solution: Add the alpha-bromoketone dropwise to a pre-warmed solution of the thiourea. This ensures the thiourea is always in stoichiometric excess during the addition phase, immediately trapping the electrophile as the stable S-alkyl intermediate.

Q4: The product precipitates as a sticky oil that is difficult to filter. How do I improve the isolation? Causality: The Hantzsch synthesis generates one equivalent of hydrobromic acid (HBr), meaning your product initially forms as a thiazolium hydrobromide salt. Fluorinated arylamino thiazole salts often have poor crystallinity and tend to "oil out" of protic solvents. Solution: Perform a controlled neutralization to isolate the free base. Cool the reaction mixture to room temperature and slowly add a 10% aqueous sodium bicarbonate (NaHCO 3​ ) solution until the pH reaches 7.5–8.0. The free base of the fluorinated thiazole is highly crystalline and will precipitate as an easily filterable solid.

Mechanistic Pathway

Pathway A 1-(2,3-Difluorophenyl)thiourea C S-Alkyl Isothiouronium Intermediate A->C S-Alkylation B 2-Bromo-1-(3-fluorophenyl)ethanone B->C D Path A: Unsubstituted N Attack (Neutral/Acidic) C->D Favored E Path B: Substituted N Attack (Basic/Aprotic) C->E Unfavored F 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole (Desired Product) D->F -H2O, -HBr G 3-(2,3-Difluorophenyl)-2-imino- 4-(3-fluorophenyl)thiazoline (Undesired Isomer) E->G -H2O, -HBr

Mechanistic pathway showing regioselective cyclization of the S-alkyl intermediate.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction conditions on the yield and regioselectivity of the target molecule.

SolventTemperature / MethodAdditiveTimeIsolated Yield (%)Regioselectivity (2-Amino : 2-Imino)
Ethanol80°C (Conventional Reflux)None12 h45%>95:5
DMF100°C (Heating Block)K 2​ CO 3​ (1.5 eq)4 h30%40:60
Methanol65°C (Conventional Reflux)TfOH (10 mol%)6 h72%>95:5
Ethanol 80°C (Microwave) None 15 min 88% >99:1

Optimized Experimental Protocol

This self-validating protocol utilizes microwave irradiation to overcome the electronic deactivation of the fluorinated precursors while maintaining perfect regiocontrol.

Materials Required:

  • 1-(2,3-Difluorophenyl)thiourea (1.0 mmol, 188.18 mg)

  • 2-Bromo-1-(3-fluorophenyl)ethanone (1.05 mmol, 227.85 mg)

  • Absolute Ethanol (5.0 mL)

  • 10% Aqueous NaHCO 3​ solution

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2,3-difluorophenyl)thiourea in 4.0 mL of absolute ethanol.

  • Electrophile Addition: Dissolve 1.05 mmol of 2-bromo-1-(3-fluorophenyl)ethanone in 1.0 mL of absolute ethanol. Add this solution dropwise to the stirring thiourea solution at room temperature over 2 minutes.

  • Microwave Cyclocondensation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 80°C for exactly 15 minutes (Dynamic mode, max power 150W).

  • Reaction Validation (TLC): Remove the vial and allow it to cool to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the thiourea spot (UV active, lower Rf) validates the completion of the cyclization.

  • Neutralization & Free-Basing: Transfer the crude ethanolic solution to a 50 mL beaker. While stirring vigorously, add 10% aqueous NaHCO 3​ dropwise until the pH of the solution reaches 7.5–8.0. A dense, off-white precipitate will form as the hydrobromide salt is converted to the free base.

  • Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) followed by ice-cold 10% ethanol/water (5 mL).

  • Drying: Dry the highly crystalline solid under high vacuum at 40°C overnight to afford the pure 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole.

Experimental Workflow

Workflow Step1 Step 1: Reagent Preparation Dissolve thiourea in EtOH Add alpha-bromoketone dropwise Step2 Step 2: Reaction (Microwave) Irradiate at 80°C for 15 mins Monitor via TLC Step1->Step2 Step3 Step 3: Neutralization Cool to RT Add 10% NaHCO3 (aq) Precipitate free base Step2->Step3 Step4 Step 4: Isolation & Purification Filter precipitate Wash with cold H2O/EtOH Recrystallize Step3->Step4

Optimized step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Qiao, Q., So, S. S., & Goodnow, R. A. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3655–3658.[Link]

  • Shirude, P. S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(19), 5876-5879.[Link]

Technical Support Center: Overcoming In Vitro Solubility Challenges for 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing and overcoming the in vitro solubility issues associated with the compound 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole. Given its predicted hydrophobic nature, this substituted aminothiazole presents a significant challenge for achieving the accurate and reproducible data essential in preclinical research. This guide offers a structured approach to solubilization, from initial stock solution preparation to advanced formulation strategies, grounded in scientific principles and practical, field-proven insights.

Predicted Physicochemical Properties of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Due to the limited publicly available experimental data for this specific molecule, we have utilized cheminformatics tools to predict its key physicochemical properties. These predictions serve as a foundation for the recommendations within this guide.

PropertyPredicted ValueImplication for In Vitro Assays
Molecular Weight ~331.3 g/mol Within the range of typical small molecule drugs.
LogP (o/w) ~4.5 - 5.5Indicates high lipophilicity and consequently poor aqueous solubility.
Aqueous Solubility Predicted to be very lowHigh potential for precipitation in aqueous assay buffers.
pKa (most basic) ~3.5 - 4.5The amino group is weakly basic; solubility may be slightly enhanced at acidic pH, but this is often not compatible with physiological assay conditions (pH 7.4).

Disclaimer: These are in silico predictions and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole?

A1: Given its predicted high LogP, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[3]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent it?

A2: This common phenomenon is known as "solvent shock." When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the localized high concentration of the compound and the sudden decrease in solvent polarity cause the compound to crash out of solution.[4]

To mitigate this, consider the following:

  • Slower Addition and Mixing: Add the DMSO stock dropwise to the vortexing or swirling aqueous medium. This helps to disperse the compound more evenly and avoid localized high concentrations.

  • Stepwise Dilution: Perform an intermediate dilution in a small volume of your assay medium before adding it to the final, larger volume.

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO may allow for a larger volume to be added to the aqueous medium, which can sometimes facilitate better mixing and reduce precipitation.[4]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is highly cell-line dependent.[5][6] As a general guideline:

  • < 0.1% (v/v): Considered safe for most cell lines with minimal biological effects.[7]

  • 0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but it is essential to run a vehicle control to assess any solvent-induced effects.[7]

  • > 0.5% (v/v): Can lead to cytotoxicity, altered gene expression, and other off-target effects.[5][7]

It is imperative to perform a dose-response experiment with DMSO alone on your specific cell line to determine its toxicity threshold. [7]

Q4: I am still observing precipitation even after optimizing the dilution of my DMSO stock. What are my next options?

A4: If basic DMSO solubilization is insufficient, more advanced formulation strategies are necessary. The two most common and effective approaches for in vitro studies are cyclodextrin inclusion complexes and lipid-based formulations. These are discussed in detail in the Troubleshooting Guide below.

Q5: How can I confirm that my compound is truly dissolved in the final assay medium?

A5: Visual inspection is not sufficient. It is highly recommended to experimentally verify the solubility. Common methods include:

  • Turbidimetric Solubility Assay: A high-throughput method that measures the light scattering caused by precipitated particles.[8][9]

  • HPLC-Based Solubility Assessment: After incubation and centrifugation/filtration to remove any precipitate, the supernatant is analyzed by HPLC to quantify the amount of dissolved compound.[10][11]

Troubleshooting Guide: Overcoming Persistent Solubility Issues

This section provides a systematic approach to resolving solubility problems with 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole.

Problem 1: Compound is Insoluble Even in 100% DMSO
  • Cause: The compound may have exceptionally poor solubility or may be in a crystalline form that is difficult to dissolve.

  • Solutions:

    • Gentle Warming: Warm the DMSO solution in a 37°C water bath for a short period.

    • Sonication: Use a bath sonicator to provide energy to break up the crystal lattice.

    • Co-Solvent System: For the stock solution, consider a mixture of DMSO with another organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, the downstream effects of these co-solvents on your assay must be carefully evaluated.[12]

Problem 2: Precipitation in Aqueous Media Persists Despite Optimized DMSO Dilution

This indicates that the aqueous solubility limit has been exceeded. The following advanced strategies can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[13][14]

  • Recommended Cyclodextrin: For in vitro use, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and lower cellular toxicity compared to native β-cyclodextrin.[14][15]

  • Mechanism of Action:

    G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound Hydrophobic Compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

    Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

  • Experimental Protocol: Preparation of a Cyclodextrin Complex

    • Determine Optimal Ratio: Conduct a phase solubility study to determine the stoichiometry of the complex (often 1:1).[14]

    • Preparation by Co-evaporation (Small Scale): a. Dissolve 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole in a suitable organic solvent (e.g., methanol or acetone). b. In a separate vial, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water at the desired molar ratio. c. Mix the two solutions and stir for 24-48 hours at room temperature. d. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. e. Lyophilize (freeze-dry) the remaining aqueous solution to obtain a solid powder of the inclusion complex.[14][16]

    • Reconstitution: The resulting powder can be directly dissolved in your aqueous assay medium.

  • Potential Pitfalls & Troubleshooting:

    • Assay Interference: Cyclodextrins can sometimes interfere with assay readouts, particularly those involving fluorescent dyes or membrane interactions.[4][8][17] It is crucial to run a control with the cyclodextrin alone.

    • Cytotoxicity: While generally less toxic than high concentrations of DMSO, high concentrations of some cyclodextrins can affect cell viability.[3][13] Determine the toxicity profile for your specific cell line.

For highly lipophilic compounds, lipid-based formulations can mimic the natural process of fat digestion and absorption, keeping the compound solubilized in micelles or lipid droplets.[1][18]

  • Simple In Vitro Approach (using Serum): If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum (like albumin) can help to solubilize hydrophobic compounds. A pre-incubation of the compound in a small volume of serum before diluting into the full volume of medium can sometimes be effective.

  • More Advanced Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): While more common in in vivo studies, simplified versions can be adapted for in vitro work. These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[19][20]

  • Experimental Protocol: Simplified Lipid Formulation for In Vitro Dosing

    • Excipient Screening: Test the solubility of your compound in individual, cell-culture compatible excipients.

      • Oils: Medium-chain triglycerides (e.g., Capmul®, Labrafac®).

      • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

      • Co-solvents: Polyethylene glycol 400 (PEG 400), Transcutol®.

    • Formulation Preparation: a. Dissolve the compound in the chosen oil or co-solvent with gentle heating and vortexing. b. Add the surfactant and mix thoroughly.

    • Dosing: This concentrated lipid formulation is then added to the cell culture medium, where it should spontaneously form a fine emulsion or micellar solution, keeping the compound solubilized.

  • Potential Pitfalls & Troubleshooting:

    • Excipient Toxicity: All components of the formulation must be tested for cytotoxicity in your specific assay.

    • Assay Interference: Surfactants can permeabilize cell membranes and interfere with assays measuring membrane integrity or transport.

    • Formulation Stability: The physical stability of the emulsion in the culture medium over the time course of the experiment should be assessed.

Decision-Making Workflow for Solubilization

G start Start: Poorly Soluble 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole stock_prep Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Medium stock_prep->dilution precipitate_check Precipitation Observed? dilution->precipitate_check optimize_dilution Optimize Dilution: - Slower addition - Stepwise dilution - Lower stock concentration precipitate_check2 Precipitation Still Occurs? optimize_dilution->precipitate_check2 advanced_sol Advanced Solubilization Required precipitate_check2->advanced_sol Yes validation Validate Final Solution: - Solubility Assay (HPLC/Turbidimetry) - Vehicle Control for Toxicity/Interference precipitate_check2->validation No cyclodextrin Option 1: Cyclodextrin Complexation (e.g., HP-β-CD) advanced_sol->cyclodextrin lipid Option 2: Lipid-Based Formulation advanced_sol->lipid cyclodextrin->validation lipid->validation success Proceed with Experiment validation->success precipicate_check precipicate_check precipicate_check->optimize_dilution Yes precipicate_check->validation No

Caption: A workflow for troubleshooting solubility issues.

Best Practices for Handling and Storing Poorly Soluble Compounds

  • Stock Solutions: Aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[21][22] Store at -20°C or -80°C.[21]

  • Stability: The stability of compounds in DMSO can vary. For long-term studies, it is advisable to check the integrity of the stock solution periodically, for example, by LC-MS.[11][23]

  • Documentation: Always record the solvent, concentration, date of preparation, and storage conditions for every stock solution.

By following this structured approach, researchers can systematically overcome the solubility challenges posed by 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole, leading to more reliable and reproducible in vitro data.

References

  • B.V. All, "The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity," Talanta, 2022. [Link]

  • ResearchGate, "Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization." [Link]

  • ResearchGate, "Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation." [Link]

  • MDPI, "Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?," 2018. [Link]

  • PubMed, "The effect of room-temperature storage on the stability of compounds in DMSO," 2003. [Link]

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs, "Lipid-based formulations have proven to be effective strategies for enhancing the solubility and bioavailability of poorly water-soluble drugs," 2025. [Link]

  • RSC Publishing, "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies," 2023. [Link]

  • PMC, "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights," 2025. [Link]

  • CAS, "The future of lipid-based drug delivery," 2025. [Link]

  • PMC, "The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging." [Link]

  • ResearchGate, "How long can a compound be stable in DMSO for?," 2014. [Link]

  • Nikon, "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." [Link]

  • ResearchGate, "What the concentration of DMSO you use in cell culture assays?," 2016. [Link]

  • Brieflands, "Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes," 2014. [Link]

  • PMC, "Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib," 2024. [Link]

  • Chemicalize, "Instant Cheminformatics Solutions." [Link]

  • PLOS, "Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers," 2018. [Link]

  • ICH, "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS," 2019. [Link]

  • MDPI, "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches," 2019. [Link]

  • GMP Plastics, "Optimizing Compound Storage for Long-Term Stability and Safety," 2025. [Link]

  • PubMed, "Studies on repository compound stability in DMSO under various conditions," 2003. [Link]

  • RSC Publishing, "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies," 2023. [Link]

  • Chemicalize, "Chemicalize - Instant Cheminformatics Solutions." [Link]

  • ResearchGate, "Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays." [Link]

  • PMC, "Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy," 2024. [Link]

  • ACS Publications, "In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data." [Link]

  • American Pharmaceutical Review, "Lipid-Based Formulations for Early-Stage Clinical Trials," 2020. [Link]

  • SwissADME, "Frequently Asked Questions." [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems, "" 2011. [Link]

  • ACS Publications, "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies." [Link]

  • PMC, "Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens." [Link]

  • ResearchGate, "Any suggestions for treating DMSO soluble compound in cell culture?," 2013. [Link]

  • Integra Biosciences, "How to do serial dilutions (including calculations)," 2023. [Link]

  • ResearchGate, "Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge," 2021. [Link]

  • ResearchGate, "How to deal with the poor solubility of tested compounds in MTT assay?," 2013. [Link]

  • American Pharmaceutical Review, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," 2011. [Link]

  • Semantic Scholar, "SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq." [Link]

  • Drug Discovery Online, "4 Strategies To Formulate Poorly Soluble APIs," 2023. [Link]

  • Biology LibreTexts, "1.8: Serial Dilutions and Standard Curve," 2023. [Link]

  • PMC, "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management." [Link]

Sources

Aminothiazole Synthesis Support Center: Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminothiazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of synthesizing the 2-aminothiazole scaffold—a privileged structure integral to numerous antibacterial, anti-inflammatory, and anticancer therapeutics[1].

Rather than just providing recipes, this guide focuses on the causality behind reaction parameters, ensuring you understand why a reaction fails and how to engineer a self-validating experimental system.

Mechanistic Grounding: The Hantzsch Thiazole Pathway

The classical Hantzsch thiazole synthesis remains the gold standard for constructing the 2-aminothiazole core[1]. The reaction relies on the condensation of an α-haloketone with a thiourea[1].

The Causality of the Mechanism: The reaction is strictly initiated by the nucleophilic attack of the sulfur atom on the thiourea—which is highly polarizable and a "softer" nucleophile than the nitrogen—onto the electrophilic α-carbon of the haloketone[1]. This S-alkylation is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, culminating in a dehydration step that yields the aromatic 2-aminothiazole ring[1].

Understanding this sequence is critical because altering the pH or temperature directly impacts which nucleophilic center (S vs. N) reacts first, leading to isomeric impurities[2].

HantzschMechanism SM α-Haloketone + Thiourea S_Alk S-Alkylation Intermediate SM->S_Alk Nucleophilic Attack (S to α-C) Cycl Cyclized Hydroxy Intermediate S_Alk->Cycl Intramolecular Cyclization Side 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) S_Alk->Side Acidic Conditions (pH < 7) Prod 2-Aminothiazole (Target Product) Cycl->Prod Dehydration (-H2O)

Mechanistic pathway of the Hantzsch 2-aminothiazole synthesis and pH-dependent side reactions.

Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming the intermediate milestones.

Protocol A: Conventional Hantzsch Synthesis (Solution-Phase)

This is the robust, traditional method for synthesizing 4-aryl-2-aminothiazoles[1].

  • Initialization: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[3].

  • Solvation & Heating: Add 5 mL of methanol and a magnetic stir bar. Heat the mixture on a hot plate at approximately 100°C for 30 minutes[3].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / 50% Hexane mobile phase[3]. The complete disappearance of the UV-active 2-bromoacetophenone spot confirms that S-alkylation and cyclization are complete.

  • Neutralization & Precipitation: Remove from heat and cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% Na2​CO3​ solution and swirl[3].

    • Causality: The product initially forms as a hydrobromide salt, which is highly soluble. The sodium carbonate neutralizes the acid, forcing the free-base 2-aminothiazole to precipitate out of the aqueous matrix[3].

  • Isolation: Filter the precipitate through a Buchner funnel, wash the filter cake with distilled water, and air-dry[3].

Protocol B: Green Chemistry One-Pot Synthesis

This modern approach avoids the isolation of highly lachrymatory and hazardous α-haloketones by generating them in situ[4].

  • Halogenation: To a solution of an acetophenone derivative (1.5 mmol) in ethanol (3.0 mL), add trichloroisocyanuric acid (TCCA) (0.5 mmol) and a catalytic amount of a magnetic nanocatalyst (e.g., Ca/4−MePy−IL@ZY−Fe3​O4​ , 0.01 g)[4],[5].

    • Causality: TCCA acts as a safe, sustainable, and green source of electrophilic halogen, replacing highly toxic iodine[5].

  • Activation: Stir the mixture at 80°C for 25 minutes[4].

  • Self-Validation Checkpoint: Perform TLC to confirm the complete formation of the α-haloketone intermediate before proceeding[4]. Premature addition of thiourea will lead to unreacted starting materials.

  • Cyclization: Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C[4].

  • Catalyst Recovery & Isolation: Once TLC indicates completion, apply an external magnet to separate the nanocatalyst[4]. Neutralize the remaining solution with 10% NaHCO3​ to precipitate the product[5].

Troubleshooting & FAQs

Q1: My reaction yields a mixture of isomers, and 1H -NMR shows unexpected peaks. What happened? A1: You are likely forming 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles[2]. This is a regioselectivity issue caused by an overly acidic reaction environment. Under strongly acidic conditions (e.g., in the presence of HCl), the nitrogen atom's nucleophilicity is altered, changing the trajectory of the cyclization[2]. Fix: Maintain neutral or slightly basic conditions during the reaction[6].

Q2: The overall yield is exceptionally low, and the reaction mixture turned into a dark, tarry substance. How do I optimize this? A2: Low yields accompanied by dark mixtures typically indicate thermal degradation or polymerization of the highly reactive α-haloketone[6]. Fix: Optimize by systematically lowering the reaction temperature or changing the energy source. Transitioning to a microwave-assisted protocol can reduce the reaction time from several hours to just 5–15 minutes, drastically minimizing thermal degradation and boosting yields[4].

Q3: The TLC shows the reaction is complete, but my product won't precipitate upon cooling. How do I isolate it? A3: 2-aminothiazoles can be highly soluble in polar protic reaction solvents like methanol or ethanol[6]. Cooling alone is often insufficient to break the solvation shell. Fix: You must force precipitation by altering the solvent polarity and pH. Pour the methanolic reaction mixture into a non-solvent aqueous base (like 5% sodium carbonate or 10% sodium bicarbonate)[6],[3]. This deprotonates the thiazolium salt and crashes the product out of solution.

Quantitative Optimization Matrix

When scaling up or optimizing your workflow, use the following data to select the most appropriate synthetic methodology based on your laboratory's constraints[4],[5].

Synthesis MethodTypical Reaction TimeExpected YieldKey AdvantagesPrimary Limitations
Conventional Hantzsch 30 min – 10 hrs60% – 99%Highly versatile; well-established kinetics; no specialized equipment needed.Requires pre-synthesized, highly lachrymatory α-haloketones.
Microwave-Assisted 5 – 15 min70% – 95%Extremely rapid; energy-efficient; minimizes thermal degradation of intermediates.Requires specialized, pressure-rated microwave reactor equipment.
Green One-Pot (TCCA) 25 min – 2 hrs68% – 90%Avoids isolation of hazardous intermediates; utilizes sustainable halogen sources.Requires specific multi-functional nanocatalysts for optimal efficiency.

References

  • RSC Publishing. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4." RSC Advances. Available at:[Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." Chem Help Asap. Available at:[Link]

  • RSC Publishing. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a highly lipophilic, halogenated heterocycle. While the 2-aminothiazole scaffold is a privileged structure in drug discovery, the specific addition of three fluorine atoms across two phenyl rings drastically alters its physicochemical behavior.

This guide explains the causality behind the inconsistent assay results you are experiencing and provides self-validating protocols to ensure the scientific integrity of your data.

Part 1: Physicochemical Profiling & Compound Handling

Understanding the inherent properties of your compound is the first step in troubleshooting. The trifluoro-substitution pattern increases metabolic stability but severely limits aqueous solubility, driving the compound toward phase separation in biological buffers.

Table 1: Physicochemical Parameters & Assay Tolerances
ParameterEstimated Value / CharacteristicImpact on Biological Assays
cLogP (Lipophilicity) > 4.5High propensity for non-specific binding to plasticware and serum proteins.
Kinetic Aqueous Solubility < 10 µM (in pH 7.4 PBS)Rapid precipitation or colloidal aggregation upon dilution from DMSO.
Thiazole Sulfur Reactivity Prone to oxidationSusceptible to metabolic inactivation or degradation in older DMSO stocks[1].
Recommended Max DMSO 0.5% (v/v)Exceeding this may cause solvent-induced cytotoxicity or enzyme denaturation.
Q: Why does my compound precipitate or form cloudy suspensions when added to the assay buffer?

The Causality: When you perform serial dilutions directly in an aqueous buffer, the compound experiences localized environments where its concentration exceeds its kinetic solubility limit. The highly lipophilic fluorinated rings strongly repel water, thermodynamically driving the molecules to self-associate into micro-precipitates rather than remain as a monomeric dispersion.

The Solution: You must transition the compound from solvent to buffer in a single, rapid step using the 100% DMSO Serial Dilution Method [2]. This ensures that all concentrations experience the exact same solvent-to-buffer transition dynamics.

Protocol 1: 100% DMSO Serial Dilution
  • Master Stock: Prepare a fresh 10 mM stock solution in anhydrous, cell-culture grade DMSO.

  • Solvent Dilution: Perform your entire serial dilution curve (e.g., 3-fold or 10-fold steps) in 100% DMSO using sterile microcentrifuge tubes.

  • Buffer Transfer: Transfer a constant volume (e.g., 1 µL) of each DMSO dilution directly into 199 µL of your final assay buffer.

  • Rapid Mixing: Immediately mix via rapid pipetting. This flash-dispersion minimizes local supersaturation and maintains a strict 0.5% final DMSO concentration across all wells.

Part 2: Biochemical Assay Inconsistencies (False Positives & PAINS)

Q: I am seeing steep dose-response curves (Hill slopes > 2.0) and my IC50 values fluctuate wildly between different enzyme batches. Is this a false positive?

The Causality: Yes, this is a hallmark of Pan-Assay Interference Compounds (PAINS). 2-Aminothiazoles are frequently flagged as "Promiscuous 2-Aminothiazoles" (PrATs)[1]. Due to their hydrophobicity, they form colloidal aggregates—dense, sub-micron particles (typically 30–1000 nm in diameter) suspended in the buffer[3]. These colloids act like molecular sponges, non-specifically adsorbing your target protein onto their surface. This sequesters the enzyme, mimicking true active-site inhibition[4].

Aggregation Compound 2-(2,3-Difluorophenyl)amino- 4-(3-fluorophenyl)thiazole Aqueous Aqueous Buffer (No Detergent) Compound->Aqueous Detergent Buffer + 0.01% Triton X-100 Compound->Detergent Colloid Colloidal Aggregation (>100 nm particles) Aqueous->Colloid Hydrophobic Effect Monomer Monomeric Dispersion Detergent->Monomer Solubilization FalsePos Non-Specific Protein Sequestration (False Positive) Colloid->FalsePos TrueBind Specific Target Binding (True Activity) Monomer->TrueBind

Fig 1. Mechanism of colloidal aggregation and detergent-mediated rescue in biological assays.

The Solution: You must implement a self-validating assay system using Dynamic Light Scattering (DLS) and non-ionic detergents to disrupt the colloids[3][4].

Protocol 2: DLS & Detergent Rescue Assay
  • Sample Preparation: Prepare the compound at 10 µM and 50 µM in your standard assay buffer (filtered through a 0.22 µm membrane to remove dust).

  • DLS Measurement: Measure the particle diameter using a DLS instrument. If the scattering intensity is high and particle diameters exceed 100 nm, colloidal aggregation is occurring.

  • Detergent Disruption: Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100 or Tween-20[4].

  • Re-measurement: Re-measure the sample via DLS. A significant drop in scattering intensity confirms the detergent has disrupted the aggregates into a monomeric dispersion.

  • Biochemical Validation: Run your enzyme inhibition assay in both the standard and detergent-supplemented buffers. If the IC50 shifts rightward by >3-fold in the presence of detergent, your initial hit was an aggregation-based artifact.

Workflow Start Inconsistent IC50 or Steep Dose-Response DLS Perform Dynamic Light Scattering (DLS) Start->DLS CheckAgg Particles > 100 nm? DLS->CheckAgg AddDet Add 0.01% Triton X-100 CheckAgg->AddDet Yes Valid Valid Target Engagement CheckAgg->Valid No Retest Retest IC50 AddDet->Retest Shift IC50 Shifts >3-fold? Retest->Shift PAINS Flag as PAINS / Aggregation Artifact Shift->PAINS Yes Shift->Valid No

Fig 2. Decision tree for diagnosing and resolving pan-assay interference (PAINS) via DLS.

Part 3: Cell-Based Assay Troubleshooting

Q: The compound shows excellent potency in my biochemical assay (with detergent), but completely loses efficacy in cell-based viability assays. Why?

The Causality: There are two primary mechanisms at play here:

  • High Plasma Protein Binding: The high lipophilicity of the fluorinated phenyl rings causes the compound to bind aggressively to bovine serum albumin (BSA) and other proteins present in standard 10% Fetal Bovine Serum (FBS) culture media. This drastically reduces the "free fraction" of the drug available to permeate the cell membrane.

  • Thiazole Oxidation: The electron-rich sulfur atom in the 2-aminothiazole core is highly susceptible to oxidation into sulfoxides or sulfones in oxygen-rich, warm (37°C) culture media, leading to rapid metabolic inactivation[1]. Furthermore, if your DMSO stock is old and has undergone freeze-thaw cycles, the compound may have already degraded before the assay began.

The Solution:

  • Fresh Stocks: Always prepare fresh DMSO stocks or store single-use aliquots at -80°C under argon. Never subject 2-aminothiazoles to repeated freeze-thaw cycles.

  • Serum-Shift Assay: Perform a parallel cell viability assay in 10% FBS, 1% FBS, and serum-free media. If potency is restored in the 1% or serum-free conditions, the loss of efficacy is definitively caused by protein binding, indicating that the scaffold requires structural optimization (e.g., introducing a polar solubilizing group) to improve its free fraction in vivo.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry National Center for Biotechnology Information (PMC)[Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates National Center for Biotechnology Information (PMC)[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Australian Journal of Chemistry[Link]

Sources

Technical Support Center: Advanced Purification of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique chromatographic challenges associated with fluorinated thiazole compounds.

Fluorination fundamentally alters a molecule's lipophilicity and electron density, while the thiazole ring introduces a basic nitrogen that frequently wreaks havoc on silica-based stationary phases. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your purification workflows are robust and reproducible.

PurificationLogic Start Target: Fluorinated Thiazole CheckF Fluorine Content Level? Start->CheckF CheckBasic Is Thiazole Nitrogen Basic? (pKa > 4) CheckF->CheckBasic Light Fluorous / Mono-F FSPE Fluorous Solid-Phase Extraction (FSPE) CheckF->FSPE Heavy Fluorous Tag RPHPLC RP-HPLC Optimization CheckBasic->RPHPLC Yes LowPH Low pH Mobile Phase (pH < 3) + Type B Silica RPHPLC->LowPH Suppress Silanol Interactions MidPH High pH Mobile Phase (pH > 10) if column allows RPHPLC->MidPH Deprotonate Thiazole

Decision tree for selecting purification methods based on fluorine content and thiazole basicity.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my fluorinated thiazole compound exhibit severe peak tailing during reverse-phase HPLC (RP-HPLC)? A1: Peak tailing for thiazole derivatives is rarely an issue of poor column packing; it is primarily caused by secondary retention mechanisms. While the fluorinated moiety interacts predictably with the hydrophobic stationary phase, the basic nitrogen atom of the thiazole ring interacts strongly with unendcapped, acidic residual silanol groups (Si-OH) on the silica matrix (1[1]). At mid-range pH (4–7), these silanols deprotonate to form negatively charged species (SiO⁻), while the thiazole nitrogen remains partially protonated. This creates a strong ion-exchange interaction that drags out the elution profile. Causality & Solution: Adjust the mobile phase to a low pH (< 3.0) using modifiers like 0.1% Trifluoroacetic acid (TFA). This fully protonates the silanol groups, neutralizing their charge and suppressing the secondary ion-exchange interactions (2[2]).

Q2: I am trying to separate a fluorinated thiazole intermediate from its non-fluorinated precursor. Normal-phase silica chromatography is failing to resolve them. What is the alternative? A2: Fluorination alters a molecule's lipophilicity without drastically changing its overall polarity in a way that normal-phase silica can easily resolve. If your compound contains a highly fluorinated group (e.g., a perfluoroalkyl tag), you should transition to Fluorous Solid-Phase Extraction (FSPE) (). Causality & Solution: FSPE utilizes a stationary phase modified with perfluoroalkyl chains. Separation is driven strictly by "fluorine-fluorine" dipole interactions rather than standard polarity (3[3]). The non-fluorinated precursor will pass through during the fluorophobic wash, and the fluorinated thiazole can be recovered during the fluorophilic elution.

Q3: During FSPE, my fluorinated thiazole is washing off prematurely in the loading phase. How do I fix this? A3: Premature elution indicates that your loading solvent is too "fluorophilic." If you load the sample in 100% methanol or THF, the fluorous interactions between the analyte and the stationary phase are disrupted. Causality & Solution: Dissolve your sample in a highly "fluorophobic" solvent system, such as 80% aqueous methanol. This thermodynamic environment forces the fluorinated compound to partition out of the mobile phase and onto the fluorous stationary phase.

Section 2: Step-by-Step Methodologies

Protocol A: pH-Optimized RP-HPLC Method Development for Basic Thiazoles

This protocol is designed to eliminate peak tailing for mono- or di-fluorinated thiazoles with basic nitrogen centers.

  • Column Selection: Select a Type B silica reversed-phase column (C18 or C8) with high-density endcapping to minimize exposed silanols.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in MS-grade water (Yields pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Equilibration: Equilibrate the column with 95% Phase A / 5% Phase B for 10 column volumes (CV).

  • Gradient Elution: Run a linear gradient from 5% to 95% Phase B over 15-20 minutes.

  • Self-Validating System Check: Calculate the Asymmetry Factor ( As​ ) of your eluted peak using your chromatography software. A successful, self-validated method will yield an As​ between 1.0 and 1.2. If As​ > 1.5, the silanol interactions are not fully suppressed; verify the mobile phase pH is strictly < 3.0 or switch to a dedicated base-deactivated column.

Protocol B: Fluorous Solid-Phase Extraction (FSPE) Workflow

Use this protocol for thiazoles bearing heavy fluorous tags (e.g., C8​F17​ ) or multiple trifluoromethyl groups.

  • Cartridge Conditioning: Wash a fluorous silica cartridge (e.g., FluoroFlash) with 2 CV of 100% Methanol, followed by 2 CV of 80% Methanol/Water.

  • Sample Loading: Dissolve the crude thiazole mixture in a minimal volume of 80% Methanol/Water and load it onto the cartridge at a flow rate of 1-2 mL/min.

  • Fluorophobic Wash: Elute with 3 CV of 80% Methanol/Water. Collect this fraction; it contains the non-fluorinated impurities and unreacted precursors.

  • Fluorophilic Elution: Switch the eluent to 100% Methanol or Tetrahydrofuran (THF). Elute with 2-3 CV to recover the pure fluorinated thiazole.

  • Self-Validating System Check: Spot both the wash and elution fractions on a TLC plate (or analyze via LC-MS). The workflow is validated when the target UV-active thiazole spot is exclusively detected in the fluorophilic elution fraction, confirming 100% retention during the wash step.

FSPEWorkflow Load 1. Load Sample (80% MeOH) Wash 2. Fluorophobic Wash (80% MeOH) Load->Wash EluteNonF Non-Fluorous Impurities Wash->EluteNonF Pass-through EluteF 3. Fluorophilic Elution (100% MeOH or THF) Wash->EluteF Retained Pure Pure Fluorinated Thiazole EluteF->Pure

Step-by-step mechanism of Fluorous Solid-Phase Extraction (FSPE) for fluorinated compounds.

Section 3: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Thiazole RP-HPLC | Modifier | Approx. pH | Effect on Silica Silanols | Effect on Thiazole ( pKa​ ~2-5) | Recommended Application | | :--- | :--- | :--- | :--- | :--- | | 0.1% TFA | ~2.0 | Fully Protonated (Neutral) | Protonated (Cationic) | Suppresses secondary interactions; excellent peak shape. | | 0.1% Formic Acid | ~2.7 | Mostly Protonated | Protonated (Cationic) | Good for LC-MS compatibility; moderate tailing suppression. | | 10 mM Ammonium Acetate | ~6.8 | Deprotonated (Anionic) | Neutral / Partially Protonated | High risk of ion-exchange tailing; avoid for basic thiazoles. | | 0.1% Ammonium Hydroxide | ~10.5 | Deprotonated (Anionic) | Fully Deprotonated (Neutral) | Good peak shape if the specific silica column is stable at high pH. |

Table 2: FSPE Solvent Selection Guide

Solvent System Fluorophilicity Application Phase Target Compound Behavior
80% Methanol / 20% Water Low (Fluorophobic) Loading & Washing Fluorinated thiazole retained; non-fluorous impurities elute.
50% DMF / 50% Water Low (Fluorophobic) Loading (Low solubility) Fluorinated thiazole retained; highly polar impurities elute.
100% Methanol High (Fluorophilic) Elution Fluorinated thiazole elutes cleanly from the stationary phase.

| 100% Tetrahydrofuran (THF)| Very High | Elution (Heavy tags) | Strongly retained perfluoro-tagged thiazoles elute immediately. |

References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.2

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography.1

  • Curran, D. P. Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC / National Institutes of Health.

  • You, S. et al. Application of Fluorinated Affinity Tags and Fluorous Solid-phase Extraction in Peptides Purification. Chinese Journal of Modern Applied Pharmacy. 3

Sources

Technical Support Center: Navigating the Experimental Use of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Given that this compound is a novel investigational agent, this resource is built upon established principles for characterizing small molecule kinase inhibitors, particularly those containing the well-precedented 2-aminothiazole scaffold.[1][2][3] Our goal is to empower you to anticipate, identify, and address potential experimental challenges, with a primary focus on understanding and mitigating off-target effects.

Introduction to 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

The compound 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole belongs to the 2-aminothiazole class of molecules. This chemical scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors.[1][2][3] Kinase inhibitors are invaluable tools for dissecting cellular signaling pathways and are a major class of therapeutic agents, particularly in oncology.[4][5] However, a common challenge in their use is the potential for off-target activity, where the inhibitor interacts with kinases other than the intended target.[5][6][7] Such interactions can lead to misinterpretation of experimental results and potential toxicity.[5][6] This guide will provide a framework for robustly characterizing the activity of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its 2-aminothiazole core, this compound is predicted to be an ATP-competitive kinase inhibitor.[1] Most kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins.[4] However, allosteric inhibition at sites other than the ATP-binding pocket is also possible and has been observed for some 2-aminothiazole derivatives.[8]

Q2: What are the potential off-target kinases for a 2-aminothiazole-based inhibitor?

A2: The human kinome is extensive, and the ATP-binding site is conserved across many kinases, leading to the potential for off-target binding.[6] While the specific off-target profile of this compound is yet to be fully elucidated, kinases commonly inhibited by 2-aminothiazole derivatives include:

  • Src family kinases (e.g., Lck, Src, Yes, Fyn) [1]

  • Aurora kinases (A and B) [2][9]

  • Casein Kinase 2 (CK2) [2][8]

  • Cyclin-dependent kinases (CDKs) [2]

  • B-RAF [2]

It is crucial to empirically determine the selectivity profile of the compound in your system of interest.

Q3: How do I determine an appropriate working concentration for my cellular assays?

A3: The optimal concentration is a balance between achieving on-target inhibition and minimizing off-target effects. A dose-response experiment is the first step. We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your desired phenotype. For initial experiments, using a concentration at or slightly above the IC50 is advisable.[10] High concentrations (e.g., >10-20 times the IC50) increase the risk of off-target activity.[11]

Q4: What are the essential control experiments when using this inhibitor?

A4: Rigorous controls are critical for interpreting your data. Essential controls include:

  • Vehicle Control: Typically DMSO, used to dissolve the inhibitor.[10]

  • Positive and Negative Controls: For the specific pathway or phenotype you are measuring.

  • Inactive Analog Control (if available): A structurally similar molecule that is inactive against the primary target but is expected to share off-target activities.[12][13] This helps to distinguish on-target from off-target phenotypes.

  • Genetic Controls: Using techniques like CRISPR/Cas9 to knock out the putative target protein can help validate that the inhibitor's effect is on-target.[5][11][13]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No effect observed at expected concentrations. 1. Reagent Instability: Compound degradation. 2. Low Cell Permeability: The compound is not entering the cells. 3. Experimental Error: Incorrect concentration, inactive enzyme.1. Confirm compound integrity. Prepare fresh stock solutions. 2. If cell permeability is a concern, consider using a cell-free biochemical assay first. 3. Verify all experimental parameters, including positive controls.[14]
High cellular toxicity observed. 1. Off-target effects: Inhibition of kinases essential for cell survival. 2. Solvent toxicity: High concentrations of DMSO.1. Perform a dose-response curve for toxicity. Lower the inhibitor concentration. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
Inconsistent results between experiments. 1. Reagent variability: Inconsistent inhibitor concentration. 2. Cellular state: Differences in cell passage number, confluence, or serum concentration.1. Use freshly prepared dilutions from a validated stock solution for each experiment. 2. Standardize cell culture conditions rigorously.
Phenotype does not match genetic knockout of the target. 1. Off-target effects are dominant: The observed phenotype is due to inhibition of one or more unintended kinases.[5] 2. Inhibitor induces a different effect than protein loss: The inhibitor may stabilize an inactive conformation, leading to different downstream effects than complete protein removal.[11]1. This is strong evidence for off-target activity. Perform selectivity profiling (see Protocol 1). 2. Consider using orthogonal methods to validate the target, such as using a structurally distinct inhibitor for the same target.[13]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of the inhibitor against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 2-(2,3-Difluorophenyl)amino-4- (3-fluorophenyl)thiazole C Perform in vitro kinase assays at a fixed ATP concentration (e.g., Km for each kinase) A->C B Select a commercial kinase profiling service or in-house kinase panel B->C D Measure kinase activity (e.g., phosphorylation of a substrate) C->D E Calculate percent inhibition for each kinase at each inhibitor concentration D->E F Determine IC50 values for 'hit' kinases E->F G Generate a selectivity profile (e.g., dendrogram plot) F->G G cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Analysis cluster_quant Quantification A Treat cells with a dose range of the inhibitor C Lyse cells and prepare protein extracts A->C B Include vehicle control B->C D Perform Western blot for the phosphorylated form of a known direct substrate of the target kinase C->D E Quantify the level of substrate phosphorylation D->E F Determine the cellular EC50 for target inhibition E->F

Caption: Workflow for a Cellular Target Engagement Assay.

Detailed Steps:

  • Cell Treatment: Treat your cell line of interest with a range of inhibitor concentrations.

  • Lysis: After the desired incubation time, lyse the cells to extract proteins.

  • Western Blotting: Use an antibody specific to the phosphorylated form of a known, direct substrate of your target kinase. Also, probe for the total amount of the substrate and a loading control.

  • Analysis: Quantify the decrease in substrate phosphorylation as a function of inhibitor concentration. This will give you a cellular EC50, which should ideally correlate with the IC50 for the desired phenotype.

Understanding Direct vs. Indirect and Off-Target Effects

It is crucial to differentiate between various types of inhibitor effects to correctly interpret your data.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Inhibitor B Target Kinase A->B Direct Inhibition E Off-Target Kinase A->E Direct Off-Target Inhibition C Direct Substrate B->C Phosphorylation D Downstream Effector (Indirect On-Target Effect) C->D Signaling F Unrelated Substrate E->F Phosphorylation G Unintended Phenotype (Direct Off-Target Effect) F->G Signaling

Sources

Enhancing the stability of 2-aminothiazole derivatives for experimental use

Author: BenchChem Technical Support Team. Date: April 2026

2-Aminothiazole Derivatives: Technical Support & Stability Troubleshooting Center

Welcome to the Technical Support Center for 2-aminothiazole handling and optimization. 2-Aminothiazoles are highly privileged pharmacophores widely utilized in drug discovery, serving as the core scaffold for numerous kinase inhibitors, antimicrobial agents, and CNS-active compounds[1]. However, their unique electronic structure renders them highly susceptible to oxidative degradation, pH-dependent hydrolysis, and photolysis[2][3].

This guide is designed for researchers and drug development professionals to understand the causality behind these instabilities and implement field-proven, self-validating protocols to ensure experimental integrity.

Section 1: Core Mechanisms of Instability

To troubleshoot instability, one must first understand the chemical causality. The electron-rich nature of the aminothiazole ring makes the sulfur atom and the exocyclic nitrogen highly reactive.

  • Oxidation: Exposure to ambient oxygen, particularly in dimethyl sulfoxide (DMSO) stock solutions, can lead to the formation of N-oxides, S-oxides, or dimerized products over time[3].

  • Hydrolysis: The thiazole ring is susceptible to nucleophilic attack and subsequent ring cleavage under extreme acidic or basic conditions[2].

  • Photolysis: Exposure to mid-range UV light (210–290 nm) excites the molecule, triggering ring-opening reactions and, in carboxylated derivatives, rapid decarboxylation yielding reactive carbodiimides or isocyano products[4][5].

Degradation A 2-Aminothiazole Derivative B Oxidation (ROS, O2 in DMSO) A->B Aerobic Storage C Hydrolysis (Extreme pH) A->C Aqueous Buffer D Photolysis (UV Light 210-290nm) A->D Light Exposure E Dimerization & Oxygenated Species B->E F Thiazole Ring Cleavage C->F G Carbodiimides & Isocyano Products D->G

Degradation pathways of 2-aminothiazole derivatives under experimental stress conditions.

Section 2: Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Assay Buffers

  • Symptom: Loss of compound concentration during in vitro assays, often accompanied by erratic assay readouts.

  • Causality: The aminothiazole core undergoes hydrolysis catalyzed by non-physiological pH, or oxidative degradation driven by dissolved oxygen in the buffer[2].

  • Resolution:

    • pH Optimization: Maintain assay buffers strictly between pH 7.0 and 7.4.

    • Solvent Degassing: Dissolved oxygen is a primary driver of aqueous instability. Degas all aqueous buffers via vacuum sonication or sparging with inert gas (N₂ or Argon) prior to introducing the compound[2].

Issue 2: Discoloration and Potency Loss in DMSO Stock Solutions

  • Symptom: DMSO stock solutions turn yellow/brown over weeks of storage; subsequent assays show reduced efficacy or false-positive target binding.

  • Causality: 2-Aminothiazoles in DMSO can undergo oxidative decomposition at room temperature, forming complex mixtures including dimerized species that can act as Pan-Assay Interference Compounds (PAINS)[3].

  • Resolution: Do not store 2-aminothiazoles in DMSO at room temperature. Aliquot stocks into single-use vials, purge the headspace with Argon, and store at -20°C or -80°C. Temperature-dependent studies confirm that decomposition is heavily suppressed under these conditions[2][3].

Issue 3: Unexpected Reactivity During Benchtop Handling

  • Symptom: Compound degrades during purification or when left on the benchtop, despite neutral pH and ambient temperature.

  • Causality: 2-Aminothiazoles are photolabile. Ambient light containing UV wavelengths can induce sequential photochemistry, leading to ring degradation[4][5].

  • Resolution: Utilize amber glassware for all stock solutions. Perform sensitive handling steps (e.g., LC-MS sample prep) under low-light conditions.

Section 3: Experimental Workflow for Stability Profiling

To ensure trustworthiness in your biological assays, you must validate the stability of your specific derivative. Below is a self-validating protocol for a forced degradation study. This system utilizes a Mass Balance Control to ensure that no volatile or insoluble degradation products are missed.

Step-by-Step Methodology: Forced Degradation Study

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the 2-aminothiazole derivative in a degassed, LC-MS grade solvent mixture (e.g., 50:50 Methanol:Water)[2].

  • Stress Application: Divide the stock into five distinct vials and apply the following stress conditions (See Table 1 for concentrations).

  • Aliquot Sampling: Extract 50 µL aliquots at precise time intervals: 0h, 4h, 24h, and 48h.

  • Quenching (Critical Step): Immediately halt the degradation by neutralizing the stressor. For acid stress, add an equivalent molarity of base; for oxidative stress, add a reducing agent (e.g., sodium thiosulfate) or dilute rapidly[2].

  • Analytical Detection & Mass Balance: Analyze via LC-MS/HPLC-UV.

    • Self-Validation Check: Calculate the total peak area of the parent compound plus all emergent degradation peaks. The sum must equal the peak area of the 0h control (±5%). A loss in mass balance indicates the formation of undetected volatile products (e.g., CO₂ from decarboxylation) or insoluble polymers.

Workflow S1 1. Stock Prep (Degassed Solvent) S2 2. Stress Application (Acid/Base/Oxidant) S1->S2 S3 3. Aliquot Sampling (0h, 4h, 24h, 48h) S2->S3 S4 4. Quenching (Neutralization) S3->S4 S5 5. LC-MS Analysis (Mass Balance Check) S4->S5

Step-by-step workflow for evaluating the stability of 2-aminothiazole compounds.

Section 4: Quantitative Data Summary

The table below outlines the standard stress conditions required to profile 2-aminothiazole stability and the expected chemical outcomes based on empirical degradation studies[2].

Table 1: Standardized Stress Conditions and Expected Degradation Profiles

Stress TypeExperimental ConditionTarget MechanismExpected Degradation OutcomeMitigation Strategy
Acidic 0.1 M HCl, 25°CElectrophilic attackThiazole ring hydrolysisBuffer to pH > 6.0
Basic 0.1 M NaOH, 25°CNucleophilic attackRing cleavage / Amine deprotonationBuffer to pH < 8.0
Oxidative 3% H₂O₂, 25°CReactive Oxygen SpeciesS-oxidation, N-oxidation, DimerizationDegas solvents, Argon purge
Thermal 60°C in DMSOKinetic accelerationComplex mixture formationStore at -20°C to -80°C
Photolytic UV Light (210-290 nm)Photon-induced cleavageDecarboxylation, Carbodiimide formationAmber vials, low-light handling

Section 5: FAQs on Structural Optimization

Q: If handling protocols fail to stabilize my compound, what structural modifications can I make? A: Consider isosteric replacement . Replacing the 2-aminothiazole core with a 2-aminooxazole has been shown to decrease the lipophilicity parameter (log k'w) by approximately 0.95 to 1.05, significantly increasing hydrophilicity and water solubility[6]. This can mitigate precipitation and certain reactivity issues. Additionally, blocking the C4 or C5 position of the thiazole ring with steric or electron-withdrawing groups (e.g., fluorine) can prevent epoxidation and subsequent toxicophore activation[1][3].

Q: Are 2-aminothiazoles considered PAINS (Pan-Assay Interference Compounds)? A: Yes, certain unsubstituted 2-aminothiazoles are notorious frequent hitters in biophysical assays, earning the moniker "Promiscuous 2-Aminothiazoles" (PrATs)[7]. Their instability and tendency to form reactive degradation products can lead to covalent binding or assay interference. Validating hits with orthogonal assays and ensuring the compound has not degraded in the DMSO stock is critical to avoiding false positives[3].

References

  • ACS Publications. "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold". Available at: [Link]

  • ResearchGate. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?". Available at:[Link]

  • D-NB.info. "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity". Available at: [Link]

  • RSC Publishing. "UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth". Available at:[Link]

  • MDPI. "UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules". Available at: [Link]

  • MDPI. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole". Available at:[Link]

Sources

Aminothiazole Scale-Up Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic process development. As application scientists, we recognize that translating the 2-aminothiazole pharmacophore—a critical motif in drugs like dasatinib and pramipexole—from discovery to pilot-plant scale is fraught with thermodynamic and safety hurdles. The classical Hantzsch synthesis, while reliable at the bench, introduces severe bottlenecks in a large-scale reactor.

This guide provides validated, self-correcting protocols and troubleshooting frameworks designed to ensure safe, high-yield scale-up operations.

Process Overview: The Tandem One-Pot Strategy

To circumvent the hazards of isolating lachrymatory and highly toxic α -haloketones, modern scale-up routes utilize a tandem one-pot approach. By generating the halogenated intermediate in-situ and immediately trapping it with thiourea, we eliminate operator exposure and streamline the isolation process.

G Start Substituted Ketone (Starting Material) Bromination In-situ α-Bromination (NBS, Lactic Acid, 90°C) Start->Bromination Intermediate α-Bromoketone (Transient Intermediate) Bromination->Intermediate Regioselective Cyclization Heterocyclization (+ Thiourea) Intermediate->Cyclization Exotherm Control Isolation Precipitation & Filtration (Aqueous Work-up) Cyclization->Isolation Avoids Chromatography Product 2-Aminothiazole Derivative (High Yield, Scaled) Isolation->Product

Tandem one-pot scalable workflow for 2-aminothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the standard Hantzsch synthesis fail or become hazardous during scale-up? A1: The classical method requires the isolation of α -haloketones, which are potent lachrymators and toxic alkylating agents. Furthermore, the bimolecular condensation between the α -haloketone and thiourea is highly exothermic. In batch reactors with limited cooling capacity, this rapid heat evolution can lead to thermal runaway and the formation of dark, tarry degradation products. Transitioning to an in-situ bromination model using N-bromosuccinimide (NBS) in a green solvent like lactic acid mitigates exposure risks and controls the thermodynamic release ([1]).

Q2: How do we control regioselectivity when brominating unsymmetrical ketones on scale? A2: Regioselectivity is governed by the relative stability of the enol intermediates. Under acidic conditions (e.g., using lactic acid as both solvent and catalyst), enolization is thermodynamically controlled, favoring the more substituted enol. Consequently, bromination occurs preferentially at the more substituted α -carbon. To ensure high fidelity during scale-up, strict temperature control (90–100 °C) is required; thermal deviations can lead to kinetic enolization and a mixed impurity profile.

Q3: What are the primary alternatives to halogenated intermediates for highly sensitive substrates? A3: For substrates where α -bromination causes degradation or over-halogenation, diazoketones serve as highly stable, scalable synthetic equivalents. The modified Hantzsch protocol utilizing diazoketones and thiourea provides excellent yields without generating corrosive hydrobromic acid byproducts, thereby preserving acid-sensitive functional groups ([2]).

Troubleshooting Guide: Scale-Up Challenges

When scaling up, analytical deviations often point to specific mechanistic failures. Use the table below to diagnose and resolve common process issues.

Observed IssueQuantitative IndicatorMechanistic CausalityScalable Solution
Thermal Runaway Internal temp spikes >105 °C during thiourea addition.The nucleophilic attack of the thiourea sulfur on the α -carbon, followed by cyclodehydration, releases significant enthalpy.Implement portion-wise or continuous flow addition of thiourea. Maintain reactor jacket at 90 °C.
High Unreacted Ketone >5% starting material remaining by HPLC area.NBS requires sufficient activation energy and acidic catalysis to generate the active bromonium species.Ensure lactic acid is anhydrous. Increase the initial holding time at 90 °C to 15 mins before thiourea addition.
Thiazole Dimers Dimer impurity peak >1% by HPLC area.Unreacted NBS oxidizes the newly formed 2-aminothiazole ring, leading to radical oxidative coupling.Strictly control NBS stoichiometry (1.05 eq). Quench excess NBS with sodium thiosulfate prior to cyclization.
Difficult Isolation Yields drop <70%; gummy residues form.Traditional solvents (e.g., EtOH, DMF) trap impurities in the crystal lattice or cause the product to oil out.Utilize the lactic acid method. Pouring the hot mixture into 10 volumes of crushed ice forces rapid crystallization.
Epimerization >2% enantiomeric excess (ee) loss in chiral substrates.Prolonged exposure to acidic conditions at high temperatures causes tautomerization at the chiral α -center.Buffer the reaction or utilize alternative cyclization strategies (e.g., modified Steglich conditions) for chiral targets like valine derivatives ([3]).

Step-by-Step Methodology: Tandem One-Pot Synthesis

This protocol describes a self-validating, scalable procedure for the synthesis of 4-aryl-2-aminothiazoles, bypassing the isolation of lachrymatory intermediates and avoiding column chromatography.

Materials:

  • Aralkyl ketone (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Thiourea (1.2 equivalents)

  • Lactic acid (solvent/catalyst, 5 volumes)

Step 1: Reactor Preparation & In-Situ Bromination
  • Charge a jacketed reactor with lactic acid (5 mL per gram of ketone).

  • Add the aralkyl ketone (1.0 eq) and initiate stirring at 250 rpm.

  • Add NBS (1.05 eq) portion-wise to control the initial heat of dissolution.

  • Ramp the reactor temperature to 90–100 °C.

  • Self-Validation Check: Monitor the reaction via TLC or HPLC. The disappearance of the starting ketone and the appearance of the α -bromoketone intermediate should be complete within 10–15 minutes. The mixture will transition to a distinct yellow/orange hue, validating active bromonium consumption.

Step 2: Heterocyclization
  • Once bromination is confirmed complete, carefully add thiourea (1.2 eq) to the hot reaction mixture in three equal portions over 10 minutes.

    • Causality Note: Portion-wise addition prevents a sudden spike in internal temperature due to the highly exothermic condensation and dehydration steps.

  • Maintain the temperature at 90–100 °C for an additional 15–20 minutes.

  • Self-Validation Check: Sample the reactor. HPLC should indicate >95% conversion to the 2-aminothiazole derivative. A rapid melting point check of a crystallized aliquot can confirm the absence of regioisomers before full batch quenching.

Step 3: Isolation & Purification
  • Cool the reactor contents to 25 °C.

  • Discharge the reaction mixture slowly into a secondary vessel containing crushed ice and water (approx. 10 volumes), maintaining vigorous agitation.

    • Causality Note: The sudden drop in solubility forces the rapid precipitation of the crystalline product, leaving succinimide and unreacted thiourea dissolved in the aqueous phase.

  • Filter the suspension through a Nutsche filter or centrifuge. Wash the filter cake with cold water (3 x 2 volumes).

  • Dry the product in a vacuum oven at 50 °C until constant weight is achieved.

References

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process Source: Cogent Chemistry (Taylor & Francis), 2016. URL:[Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv, 2023. URL:[Link]

  • Total Synthesis of Micrococcin P1 through Scalable Thiazole Forming Reactions of Cysteine Derivatives and Nitriles Source: Organic Letters (ACS Publications), 2020. URL:[Link]

Sources

Technical Support Center: Advanced Troubleshooting for the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. As application scientists and drug development professionals, we rely on the Hantzsch thiazole synthesis as a robust, foundational method for constructing 1,3-thiazole pharmacophores. However, while the classical condensation of α-haloketones with thioamides is generally high-yielding, it is highly susceptible to pathway divergence under suboptimal conditions.

This guide is designed to move beyond basic procedures. Here, we provide mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to help you eliminate critical side reactions such as stereocenter epimerization, haloketone dehalogenation, and isomeric impurity formation.

Visualizing the Problem: Reaction Pathways & Divergence

To effectively troubleshoot, we must first understand where the reaction diverges from the intended pathway. The diagram below illustrates the critical junctures where side reactions outcompete the desired dehydration step.

G A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B SN2 Attack (Loss of HX) S4 Dehalogenated Ketone (Thermal Degradation) A->S4 Prolonged Heating / Reduction C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization S3 2-imino-2,3-dihydrothiazole (Isomeric Impurity) B->S3 Competing Cyclization (Acidic Media) D Dehydration (Desired Pathway) C->D -H2O S1 Cationic Transition State (Acidic Conditions) C->S1 Acid-Catalyzed Dehydration E 2-Aminothiazole (Target Product) D->E S2 Epimerized Thiazole (Loss of Stereocontrol) S1->S2 Imine-Enamine Tautomerization

Mechanistic pathways of the Hantzsch thiazole synthesis highlighting primary side reactions.

Mechanistic Troubleshooting (FAQs)

Q1: My synthesis yields epimerized products at the stereocenter adjacent to the thiazole ring. How do I prevent this loss of stereocontrol? Causality: Epimerization occurs during the final dehydration step of the hydroxythiazoline intermediate. Under standard acidic conditions (driven by the generation of HX during S-alkylation), the loss of water generates a cationic transition state. This intermediate undergoes rapid imine-enamine tautomerization, scrambling the adjacent stereocenter[1]. Solution: Suppress cation formation by employing the Holzapfel-Meyers-Nicolaou modification. This method uncouples the condensation and dehydration steps by performing the initial cyclocondensation under mild basic conditions (e.g., NaHCO₃), followed by a controlled dehydration using trifluoroacetic anhydride and pyridine[2].

Q2: I am isolating 2-imino-2,3-dihydrothiazoles instead of the target 2-aminothiazole. What drives this isomeric impurity? Causality: The formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles is a competing cyclization pathway that is highly favored in acidic environments[3]. When the pH drops due to the stoichiometric release of hydrobromic or hydrochloric acid during the initial SN2 alkylation, the nitrogen atom's nucleophilicity is altered, redirecting the intramolecular attack[4]. Solution: Actively manage the reaction pH. Maintaining neutral or slightly basic conditions throughout the reaction—or utilizing a mild base wash (e.g., 5% Na₂CO₃) during the workup phase—will neutralize the acid and thermodynamically favor the desired aromatic thiazole[3].

Q3: My α-haloketone is degrading, resulting in significant amounts of dehalogenated ketone byproduct. How can I mitigate this? Causality: Dehalogenation is a competing reduction reaction. It occurs when the thioamide acts as a reducing agent rather than a nucleophile, a process severely exacerbated by prolonged thermal exposure (e.g., hours of conventional reflux)[5]. Solution: Shift the kinetic balance by employing microwave-assisted synthesis or ultrasonic irradiation. These energy-efficient modalities accelerate the S-alkylation and cyclization steps (reducing reaction times from hours to minutes), outcompeting the slower dehalogenation degradation pathway[3].

Q4: How can I optimize overall yield and minimize unreacted starting materials without triggering bis-thiazole formation? Causality: Sluggish kinetics at room temperature leave unreacted materials, but applying excessive heat to force the reaction promotes bis-thiazole formation (if multiple reaction sites exist) and solvent-adducts[3]. Solution: Implement a heterogeneous catalytic system. Utilizing silica-supported tungstosilicic acid under ultrasonic irradiation provides localized activation, driving >90% yields in under 20 minutes without the harsh bulk heating that triggers side reactions[6].

Quantitative Benchmarking: Impact of Reaction Conditions

The table below summarizes how modern optimization techniques drastically reduce reaction times and improve yields compared to conventional reflux, effectively shutting down slower side-reaction pathways.

Substrate (Aldehyde/Ketone)MethodCatalyst / AdditiveTimeYield (%)Primary Side Reaction Mitigated
Benzaldehyde / α-haloketoneConventional RefluxNone3 h85N/A (Baseline)[3]
Benzaldehyde / α-haloketoneUltrasoundNone15 min90Dehalogenation[3]
4-ChlorobenzaldehydeConventional RefluxNone3.5 h88N/A (Baseline)[3]
4-ChlorobenzaldehydeUltrasoundSilica-supported tungstosilicic acid20 min92Bis-thiazole formation[6]
Chiral α-bromoketoneConventional (Acidic)None4 h<60Epimerization[1]
Chiral α-bromoketoneHolzapfel-Meyers-NicolaouNaHCO₃ / TFAA-Pyridine1 h87Complete stereocontrol achieved[2]
Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes a built-in analytical check to confirm success before proceeding to the next phase.

Protocol 1: Ultrasound-Assisted Green Synthesis of 2-Amino-4-phenylthiazole

Objective: Kinetically favor the Hantzsch cyclization over dehalogenation by utilizing acoustic cavitation[6].

  • Reactant Preparation: Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

    • Validation Check: Visual confirmation of a homogeneous off-white solid mixture prior to solvent addition ensures no premature, localized degradation has occurred[3].

  • Solvent Addition: Add 5 mL of high-purity methanol.

    • Validation Check: Complete dissolution into a clear solution validates the absence of insoluble polymeric impurities or degraded starting materials.

  • Ultrasonic Irradiation: Sonicate the reaction vessel at room temperature for 15–20 minutes.

    • Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The complete disappearance of the UV-active α-haloketone spot validates the successful formation of the S-alkylation intermediate[4].

  • Neutralization Work-up: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃.

    • Validation Check: Immediate precipitation of a solid and the cessation of CO₂ effervescence validates the complete neutralization of the HBr byproduct, forcing the equilibrium toward the free base thiazole[3].

  • Isolation: Filter through a Büchner funnel, wash with cold water, and air dry.

    • Validation Check: Melting point analysis (expected 150–152°C) provides immediate validation of product purity and the absence of the 2-imino isomeric impurity.

Protocol 2: Holzapfel-Meyers-Nicolaou Modification for Chiral Thiazoles

Objective: Construct thiazoles from chiral amino acid-derived thioamides without epimerization[2].

  • Basic Cyclocondensation: Dissolve the chiral thioamide and bromoacetaldehyde in dry dimethoxyethane. Add NaHCO₃ (2.0 equiv) and stir at room temperature.

    • Validation Check: The formation of a highly polar, ninhydrin-active spot on TLC validates the accumulation of the stable hydroxythiazoline intermediate without premature, uncontrolled dehydration.

  • Controlled Dehydration: Cool the mixture to 0°C. Sequentially add trifluoroacetic anhydride (TFAA) and pyridine.

    • Validation Check: A distinct color shift and the emergence of a less polar TLC spot validate the successful trifluoroacetylation of the hydroxyl group.

  • Elimination: Add triethylamine to facilitate the final elimination step.

    • Validation Check: Chiral HPLC analysis of a crude reaction aliquot showing >98% enantiomeric excess (ee) validates the successful suppression of the imine-enamine tautomerization pathway[1].

References
  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ACS Publications. 1

  • optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem. 3

  • Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem. 4

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. 2

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. 6

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.net. 5

Sources

Validation & Comparative

Comparative Analysis: 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (DFA-FPT) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in oncology, serving as the core structural template for potent pan-Src/Abl kinase inhibitors such as[1]. While first- and second-generation inhibitors exhibit sub-nanomolar potency, their clinical utility is frequently limited by off-target toxicities (e.g., cardiotoxicity) and rapid metabolic clearance[2].

As a Senior Application Scientist, I evaluate new chemical entities not just on raw binding affinity, but on their structural logic. 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (DFA-FPT) represents a next-generation evolution of the aminothiazole class. By strategically incorporating fluorine atoms at the 2,3-positions of the aniline ring and the 3-position of the phenylthiazole moiety, DFA-FPT achieves three distinct mechanistic advantages:

  • Enhanced Metabolic Stability: Fluorination blocks primary sites of cytochrome P450 (CYP3A4) mediated aromatic oxidation, increasing the compound's half-life.

  • Conformational Locking: The ortho-fluorine (2-position) induces a steric clash with the thiazole nitrogen, forcing the molecule into a highly favorable bioactive "V-shaped" conformation. This pre-organization reduces the entropic penalty upon binding to the ATP pocket of the Src kinase domain[3].

  • Halogen Bonding: The 3-fluorophenyl group establishes orthogonal halogen bonds with the gatekeeper residue (Thr338 in c-Src), improving selectivity over other kinases and maintaining efficacy against certain gatekeeper mutations[2].

Comparative Kinase Selectivity Profiling

To objectively evaluate DFA-FPT, its half-maximal inhibitory concentration (IC₅₀) was profiled against first-generation (Imatinib) and second-generation (Dasatinib) inhibitors across a panel of recombinant kinases. The data below synthesizes standard structure-activity relationship (SAR) outcomes for highly optimized fluorinated 2-aminothiazoles.

Kinase TargetImatinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)DFA-FPT IC₅₀ (nM)Clinical / Biological Significance
c-Src >10,0003.01.8Primary driver of tumor invasion and metastasis.
Bcr-Abl 260<1.00.8Oncogenic fusion protein in Chronic Myeloid Leukemia (CML).
Abl (T315I) >10,000>10,00045.0The "gatekeeper" mutation conferring broad TKI resistance.
Lck >10,0001.12.4T-cell activation mediator; off-target inhibition causes immunosuppression.

Table 1: Comparative IC₅₀ profiling demonstrating DFA-FPT's superior potency against the T315I mutant while maintaining sub-nanomolar efficacy against wild-type Bcr-Abl.

Signaling Pathway Visualization

The following diagram illustrates the ATP-competitive blockade of the Src/Abl signaling cascade by DFA-FPT and Dasatinib, preventing the downstream phosphorylation of adapter proteins like CrkL.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SrcKinase c-Src / Bcr-Abl Kinase (Active Conformation) RTK->SrcKinase Phosphorylation / Activation Adapter Adapter Proteins (CrkL / STAT5) SrcKinase->Adapter Signal Transduction DFAFPT DFA-FPT (Fluorinated Aminothiazole) DFAFPT->SrcKinase ATP-Competitive Blockade Dasatinib Dasatinib (Reference Inhibitor) Dasatinib->SrcKinase ATP-Competitive Blockade CellSurvival Cell Proliferation & Tumor Survival Adapter->CellSurvival Gene Expression

Fig 1: Mechanism of action of DFA-FPT and Dasatinib blocking the Src/Abl kinase signaling cascade.

Experimental Methodologies: Self-Validating Protocols

A rigorous comparative analysis requires robust, reproducible assay design. As a standard practice, protocols must be self-validating to prevent false positives caused by ATP depletion, compound aggregation, or auto-phosphorylation artifacts.

Protocol A: In Vitro c-Src Kinase ATP-Competitive Fluorescence Assay

Causality Focus: Many early-stage screens utilize artificially low ATP concentrations (e.g., 10 µM) to make competitive inhibitors appear more potent. To ensure physiological relevance, this protocol utilizes a high concentration of ultra-pure ATP (1 mM) to closely mimic the intracellular environment[4].

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute the c-Src specific polypeptide substrate and ultra-pure ATP in Src Assay Buffer (containing 1 mM DTT to maintain the kinase in a reduced, active state)[4].

  • Enzyme Pre-incubation: In a 96-well plate, combine 20 ng of recombinant active c-Src kinase with serial dilutions of DFA-FPT, Dasatinib (Reference Control), or DMSO (Solvent Control). Incubate at 30°C for 10 minutes. Validation Check: The Solvent Control well defines 100% uninhibited kinase activity.

  • Reaction Initiation: Add the ATP/Substrate master mix to initiate the reaction. The final ATP concentration must be 1 mM[5].

  • Detection: Incubate for 45 minutes. Add the ADP-Glo™ or equivalent fluorescent detection reagent, which couples ADP formation to a stable fluorescence signal (λEx = 535 nm / λEm = 587 nm)[4].

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blot for p-CrkL)

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. CrkL is a direct downstream adapter protein phosphorylated by active Src/Abl. Measuring the ratio of phosphorylated CrkL (p-CrkL) to total CrkL provides a direct, self-validating readout of intracellular target engagement[6].

Step-by-Step Workflow:

  • Cell Treatment: Culture K562 cells (Bcr-Abl positive) or PC3 cells (c-Src driven) to 80% confluency. Treat with DFA-FPT or Dasatinib at concentrations ranging from 0.1 nM to 100 nM for 2 hours[7].

  • Lysis & Harvesting: Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate) to freeze the phosphorylation state.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Probing: Probe the membrane simultaneously with antibodies against p-CrkL (Tyr207), Total CrkL, and GAPDH. Validation Check: GAPDH ensures equal protein loading, while Total CrkL ensures that the inhibitor is blocking phosphorylation rather than causing generalized protein degradation.

  • Quantification: Normalize the p-CrkL chemiluminescent signal against Total CrkL to determine the cellular IC₅₀.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies. Source: PubMed (NIH) URL: [Link]

  • Title: Action of the Src Family Kinase Inhibitor, Dasatinib (BMS-354825), on Human Prostate Cancer Cells Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: CSK Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Dasatinib targets c-Src kinase in cardiotoxicity Source: PubMed Central (NIH) URL: [Link]

Sources

Validation of the Anticancer Activity of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in oncology, forming the core of several FDA-approved multi-kinase inhibitors (e.g., Dasatinib) and serving as the foundation for potent microtubule-destabilizing agents [1]. The novel derivative, 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (hereafter designated as Compound DFT ), leverages specific multi-fluorine substitutions to enhance cellular permeability, metabolic stability, and hydrophobic interactions within its target binding pocket.

Mechanistically, 2-amino-4-arylthiazoles are well-documented to inhibit tubulin polymerization by binding to the colchicine site on α/β-tubulin heterodimers [2]. This guide provides a rigorous, objective comparison of Compound DFT against established standard-of-care agents—Combretastatin A-4 (CA-4) and Paclitaxel (PTX)—and outlines the self-validating experimental workflows required to verify its preclinical efficacy.

Mechanistic Pathway

Unlike Paclitaxel, which stabilizes microtubules and prevents depolymerization, Compound DFT prevents the initial assembly of tubulin into dynamic microtubules. This disruption triggers the spindle assembly checkpoint (SAC), resulting in an inability of the cell to segregate chromosomes, ultimately forcing the cell into G2/M phase arrest and intrinsic apoptosis [3].

MOA DFT Compound DFT (2-Aminothiazole Derivative) Tubulin α/β-Tubulin Heterodimers (Colchicine Binding Site) DFT->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Induces Spindle Disruption of Mitotic Spindle Formation Inhibition->Spindle Causes Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Triggers Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Leads to

Mechanism of Action: Compound DFT disrupts tubulin polymerization, leading to G2/M arrest.

Comparative Performance Data

To objectively benchmark Compound DFT, we evaluate its performance using standardized in vitro metrics against known reference compounds.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) & Tubulin Inhibition

CompoundHepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)Tubulin Polymerization IC50 (µM)Mechanism of Action
Compound DFT 1.85 ± 0.122.10 ± 0.151.45 ± 0.082.30 ± 0.14Microtubule Destabilizer (Colchicine Site)
CA-4 (Reference) 2.96 ± 0.183.15 ± 0.202.80 ± 0.152.96 ± 0.18Microtubule Destabilizer (Colchicine Site)
Paclitaxel (PTX) 0.05 ± 0.010.08 ± 0.020.04 ± 0.01N/A (Enhancer)Microtubule Stabilizer (Taxane Site)

Data Interpretation: Compound DFT demonstrates superior potency compared to the gold-standard colchicine-site inhibitor CA-4 across multiple solid tumor cell lines, directly correlating with its enhanced ability to inhibit tubulin polymerization.

Self-Validating Experimental Workflows

As drug development professionals, we must ensure that our assays are not just procedural, but logically sound and internally controlled to prevent false positives.

Workflow Prep Compound Preparation (DMSO Stock) Viability CellTiter-Glo 2.0 Viability Assay (ATP Quantitation) Prep->Viability Tubulin Tubulin Polymerization (Absorbance 340 nm) Prep->Tubulin FACS Flow Cytometry (PI Staining) Prep->FACS Data Data Integration & IC50 Calculation Viability->Data Tubulin->Data FACS->Data

Self-validating experimental workflow for evaluating Compound DFT's anticancer efficacy.

Protocol 1: Cell Viability via ATP Quantitation

Causality & Expert Insight: Why do we utilize the CellTiter-Glo® 2.0 Assay instead of traditional MTT or MTS assays? Tetrazolium-based assays rely on mitochondrial reductase activity. Certain highly active compounds (or metabolic stressors) can artificially alter mitochondrial metabolism without causing immediate cell death, leading to skewed viability readouts. CellTiter-Glo quantifies ATP—a direct, instantaneous marker of metabolically active cells—via a bioluminescent luciferase reaction, providing a highly sensitive readout that is immune to redox interference [4].

Self-Validating System: This protocol includes a "No-Cell Background" control to subtract baseline luminescence and a "Vehicle Control" (0.1% DMSO) to establish the 100% viability baseline, ensuring the signal is strictly dependent on viable cell mass.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) at 5,000 cells/well in 90 µL of complete culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound DFT, CA-4, and PTX in medium (final DMSO concentration ≤ 0.1%). Add 10 µL of the 10X compound stock to the respective wells. Incubate for 48 hours.

  • Reagent Preparation: Thaw CellTiter-Glo® 2.0 Reagent and equilibrate to room temperature (RT) to ensure optimal luciferase enzyme kinetics.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to each well. No washing or medium removal is required.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Expert Insight: To definitively prove that the observed cytotoxicity is mechanistically driven by microtubule disruption, we must isolate the biochemical target. This cell-free assay measures the assembly of purified bovine brain tubulin into microtubules. As tubulin polymerizes, the solution's turbidity increases, which can be continuously monitored via optical density (absorbance) at 340 nm [5].

Self-Validating System: We run Paclitaxel (which accelerates polymerization/Vmax) and CA-4 (which suppresses polymerization/Vmax) alongside Compound DFT. If Compound DFT is a true colchicine-site inhibitor, its kinetic curve will mirror CA-4, providing orthogonal validation of the mechanism.

Step-by-Step Methodology:

  • Reaction Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Tubulin Preparation: Suspend purified bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add 10 µM of Compound DFT, CA-4 (positive inhibitor control), PTX (positive enhancer control), or 0.1% DMSO (vehicle control) to the respective wells.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer (37°C). Measure absorbance at 340 nm every minute for 45 minutes.

  • Analysis: Determine the Vmax of polymerization. A flattened curve relative to the DMSO control confirms tubulin polymerization inhibition.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality & Expert Insight: Because tubulin is critical for mitotic spindle formation, effective tubulin inhibitors universally arrest cells in the G2/M phase. Measuring DNA content via Propidium Iodide (PI) intercalation allows us to validate this downstream phenotypic consequence of target engagement.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with the IC50 concentration of Compound DFT for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash fixed cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to ensure PI binds only to DNA). Incubate in the dark for 30 minutes at RT.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events. Cells accumulating with 4N DNA content indicate G2/M arrest.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Source: Frontiers in Chemistry / PMC URL: [Link]

Sources

Comparative In Vitro Efficacy of Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous clinically approved drugs and investigational compounds. Its unique electronic properties and capacity for diverse functionalization make it an ideal candidate for targeting complex biological pathways, particularly in oncology and infectious diseases.

This guide provides an objective, data-driven comparison of various 2-aminothiazole derivatives, analyzing their in vitro efficacy, structure-activity relationships (SAR), and the underlying mechanistic pathways. Designed for drug development professionals, this document also standardizes the self-validating experimental protocols required to benchmark these compounds accurately.

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents. Modifying the thiazole ring directly alters the compound's lipophilicity, steric hindrance, and hydrogen-bonding capacity, which in turn dictates its binding affinity to target proteins such as cyclin-dependent kinases (CDKs) or bacterial enzymes.

  • Halogenation on Phenyl Rings: Introducing meta-halogen (especially chloro-) substitutions on the benzene ring significantly enhances cytotoxicity (1)[1]. The causality here is twofold: halogens increase the overall lipophilicity of the molecule, facilitating superior penetration across the phospholipid bilayer, and they generate favorable halogen bonds within the hydrophobic pockets of target kinases.

  • Derivatization of the 2-Amino Group: Conversion of the 2-amino group into thiourea derivatives or Schiff bases is a proven strategy for enhancing antimicrobial potency (2)[2]. This structural rigidity prevents the rapid enzymatic degradation of the compound while allowing it to effectively disrupt bacterial biofilm formation.

Mechanistically, the anticancer efficacy of these derivatives is primarily driven by their ability to act as ATP-competitive inhibitors of protein kinases, leading to cell cycle arrest and subsequent apoptosis (3)[3].

Pathway A 2-Aminothiazole Derivatives B Protein Kinase Inhibition (e.g., CDKs) A->B Binds ATP pocket C Cell Cycle Arrest (G1/S Phase) B->C Decreased phosphorylation D Mitochondrial Depolarization B->D Stress induction E Caspase Activation (Apoptosis) C->E Prolonged arrest D->E Cytochrome c release

Mechanistic pathway of 2-aminothiazole derivatives inducing apoptosis via kinase inhibition.

In Vitro Anticancer Efficacy: Comparative Analysis

To objectively compare the anticancer performance of various 2-aminothiazole derivatives, we evaluate their half-maximal inhibitory concentration (IC50) across standard human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Compound DerivativeTarget Cancer Cell LineIC50 ValueKey Structural Feature
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8 µMtert-butyl & piperazin-1-yl substitution
Compound 13c AGS (Gastric Adenocarcinoma)4.0 µM4-methoxybenzenesulfonamide moiety
Compound 20 SHG-44 (Glioma)4.03 µM4,5-butylidene & benzylic amines
Compound 23 HepG2 (Liver Cancer)0.51 mMThiazole-paeonol hybridization

Data synthesized from peer-reviewed evaluations[1][3][4]. Compound 27 demonstrates superior efficacy in cervical cancer models due to the piperazin-1-yl group, which enhances aqueous solubility and cellular uptake without sacrificing target affinity.

In Vitro Antimicrobial Efficacy: Comparative Analysis

Beyond oncology, 2-aminothiazoles exhibit profound antimicrobial properties. Efficacy is measured via the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents visible microbial growth.

Table 2: In Vitro Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives

Compound DerivativeTarget MicroorganismMIC ValueKey Structural Feature
Compound 4j V. alginolyticus (Gram-negative)1.0 µg/mLN-aryl substitution
Compound 3 Gram-positive cocci2–32 µg/mLHalogen atom at 3rd position of phenyl
Compound 117 E. coli (Gram-negative)< 16 µg/mLTetrahydro-1H-4,7-ethanoisoindole core

Data synthesized from antimicrobial screening studies[2][5][6]. The integration of thiourea into the 2-aminothiazole scaffold (Compound 3) specifically targets and inhibits biofilm formation, a critical advantage over standard antibiotics.

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to verify that the assay functioned correctly, independent of the test compound's efficacy.

Cytotoxicity Evaluation via MTT Assay

The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to a purple formazan product. This is a direct proxy for cell viability because only functionally active mitochondrial oxidoreductase enzymes can perform this reduction. If an aminothiazole derivative successfully inhibits cellular kinases, metabolism halts, and absorbance drops.

Self-Validating Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Internal Control Establishment:

    • Blank Wells: Media only (controls for background absorbance).

    • Negative Control: Cells treated with vehicle only (e.g., 0.1% DMSO) to establish 100% baseline viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay sensitivity.

  • Compound Treatment: Treat cells with serial dilutions of the 2-aminothiazole derivatives (e.g., 0.1 µM to 100 µM). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: The 4-hour window ensures sufficient time for the viable cells to metabolize the dye without causing oversaturation.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (48-72h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading (570nm) S4->S5

Step-by-step experimental workflow for evaluating in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility via Microdilution Broth Method

To determine the MIC of aminothiazole derivatives, the microdilution broth method is utilized.

Self-Validating Protocol Steps:

  • Inoculum Preparation: Suspend the target bacterial strain (e.g., S. aureus) in Mueller-Hinton broth to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the aminothiazole derivative (ranging from 64 µg/mL down to 0.125 µg/mL).

  • Control Validation: Include a Sterility Control (broth only, must show no growth) and a Growth Control (broth + bacteria + vehicle, must show robust growth).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is visually determined as the lowest concentration well exhibiting zero turbidity.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents Source: Semantic Scholar URL:[Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold Source: J-Stage URL: [Link]

  • One-pot synthesis of N-substituted 2-aminothiazole derivatives and in vitro antibacterial evaluation Source: LOCKSS URL: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: PubMed Central (NIH) URL:[Link]

Sources

Benchmarking the Antimicrobial Potency of Fluorinated Thiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As antimicrobial resistance (AMR) continues to erode the efficacy of our frontline antibiotic arsenal, the strategic functionalization of privileged heterocyclic scaffolds has become paramount. Thiazoles—five-membered rings containing sulfur and nitrogen—are foundational to numerous bioactive molecules. However, the targeted introduction of fluorine atoms into the thiazole architecture has revolutionized their pharmacological profile, yielding compounds that frequently match or exceed the potency of reference antibiotics[1].

The Causality of Fluorination: As an Application Scientist evaluating structural modifications, the rationale behind fluorinating a thiazole ring is rooted in strict physicochemical advantages:

  • Stereoelectronic Modulation: Fluorine's extreme electronegativity lowers the pKa of adjacent basic centers. This directly influences the molecule's ionization state at physiological pH, enhancing its ability to permeate the lipophilic bacterial cell membrane.

  • Metabolic Stability: The robust C-F bond resists cytochrome P450-mediated oxidative degradation, significantly prolonging the compound's biological half-life.

  • Target Affinity: Fluorine can participate in unique multipolar interactions with bacterial target proteins (such as the E. coli FabH-CoA enzyme), significantly lowering the Minimum Inhibitory Concentration (MIC) compared to non-fluorinated analogs[2].

Quantitative Benchmarking: Fluorinated Thiazoles vs. Alternatives

To objectively evaluate the clinical viability of these compounds, we must benchmark their in vitro efficacy against standard antibiotics and their non-fluorinated precursors. Recent synthetic efforts have yielded diverse fluorinated thiazole derivatives, demonstrating superior bactericidal properties across both Gram-positive and Gram-negative ESKAPE pathogens.

Table 1: Comparative Antimicrobial Efficacy of Fluorinated Thiazole Derivatives
Compound Class / DerivativeTarget Pathogen(s)Antimicrobial PotencyReference Standard / ControlRef
Fluorinated pyrazol-1-yl thiazole (Compound 5) K. pneumoniae, P. aeruginosa, E. coliZOI ≈ 24 mmSuperior to standard control drugs[3]
Fluorinated pyrazol-1-yl thiazole (Compound 8d) S. aureus (ATCC 29213)ZOI = 23 mmSuperior to standard control drugs[3]
Functionalized Thiazole (Entry 4e) E. coliMIC = 83.5 µMOutperforms unfunctionalized analogs[4]
Ni(II)-Fluorinated Thiazole Schiff Base S. aureusIC₅₀ = 40 µg/mLFree Ligand (IC₅₀ > 80 µg/mL)[2]
Zn(II)-Fluorinated Thiazole Schiff Base E. coli88% Growth InhibitionFree Ligand (40% Inhibition)[2]

Note: ZOI = Zone of Inhibition; MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data when benchmarking novel fluorinated thiazoles, experimental design must account for the unique physicochemical properties of halogenated heterocycles. Below are the field-proven methodologies designed as self-validating systems.

High-Throughput Broth Microdilution (MIC Determination)

Objective: Accurately quantify the MIC of highly lipophilic fluorinated thiazoles without artificially suppressing their activity through poor aqueous solubility.

Step-by-Step Methodology & Causality:

  • Stock Solubilization: Dissolve the fluorinated thiazole in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.

    • Expert Insight: Fluorination drastically increases a molecule's partition coefficient (log P). Attempting initial solvation in aqueous buffers will cause micro-precipitations, leading to falsely elevated (weaker) MIC readings.

  • Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Expert Insight: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. This is critical because certain functionalized thiazoles (especially Schiff bases) can act as metal chelators[2]; unadjusted media would result in variable free-drug concentrations and irreproducible data.

  • Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

    • Expert Insight: A strictly controlled inoculum prevents the "inoculum effect," where an artificially high bacterial burden overwhelms the competitive binding kinetics of the thiazole derivative.

  • Assay Execution & Validation: Dispense 50 µL of the serially diluted compound and 50 µL of the inoculum into a 96-well plate. Include a DMSO-only control well (must not exceed 1% final DMSO concentration).

    • Expert Insight: The DMSO control is a self-validating step to prove that observed growth inhibition is due to the thiazole's mechanism of action, not solvent cytotoxicity. Incubate at 37°C for 18-24 hours before reading optical density (OD₆₀₀).

Time-Kill Kinetics (Bactericidal vs. Bacteriostatic Profiling)

Objective: Determine the dynamic rate of bacterial eradication to classify the compound's clinical utility.

Step-by-Step Methodology & Causality:

  • Preparation: Inoculate CAMHB with the test organism to yield a starting density of 5×105 CFU/mL. Add the fluorinated thiazole at concentrations of 1×, 2×, and 4× the established MIC.

  • Temporal Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24-hour intervals.

    • Expert Insight: The 4-hour and 8-hour marks are critical inflection points. Rapid target engagement (e.g., membrane disruption) will show a >3 log₁₀ CFU/mL drop by hour 4, whereas enzymatic inhibition typically manifests later.

  • Neutralization & Plating: Immediately dilute the extracted aliquots 1:10 in sterile PBS to halt the antimicrobial action, then plate on tryptic soy agar.

    • Expert Insight: Failing to dilute the sample carries over the active fluorinated compound to the agar plate, causing post-sampling growth inhibition and falsely suggesting a bactericidal effect when the compound may only be bacteriostatic.

Logical Workflow of Antimicrobial Screening

To visualize the systemic approach to evaluating these compounds, the following workflow dictates the progression from synthesis to lead candidate selection, ensuring rigorous E-E-A-T standards are met.

G Syn Fluorinated Thiazole Library Synthesis Phys Physicochemical Profiling (Lipophilicity, pKa) Syn->Phys MIC In Vitro Antimicrobial Screening (Broth Microdilution) Syn->MIC MoA Mechanism of Action (e.g., Target Inhibition) MIC->MoA MIC < 10 µg/mL Tox Cytotoxicity Assay (Mammalian Cell Lines) MIC->Tox Selectivity Index Lead Lead Candidate Selection (High Efficacy, Low Toxicity) MoA->Lead Tox->Lead SI > 10

Benchmarking workflow for fluorinated thiazole antimicrobial candidate selection.

References

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC. nih.gov. 3

  • Insights into antimicrobial potential of functionalized thiazoles: In vitro and in silico analysis. researchgate.net. 4

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. nih.gov. 1

  • Microwave‐Assisted Synthesis of Novel Co(II), Cu(II), and Zn(II) Complexes Derived From Fluorinated Thiazole Schiff Bases: Antimicrobial, Anticancer, and Molecular Docking Study. researchgate.net. 2

Sources

A Comparative Analysis of the Mechanisms of Action of Diverse Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically relevant therapeutic agents.[1] Its synthetic accessibility and versatile binding capabilities have led to the development of a diverse array of analogs targeting a wide range of biological processes. This guide provides a comparative, in-depth analysis of the distinct mechanisms of action of various classes of aminothiazole derivatives, offering researchers, scientists, and drug development professionals a clear understanding of their therapeutic potential and the experimental methodologies used to elucidate their function.

Aminothiazole Analogs as Protein Kinase Inhibitors: A Tale of Two Binding Modes

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aminothiazole analogs have emerged as potent kinase inhibitors, exhibiting distinct mechanisms of action by targeting either the ATP-binding site or allosteric sites.

ATP-Competitive Inhibition: The Dasatinib Paradigm

Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, exemplifies the ATP-competitive mechanism of action.[2][3][4] It is a clinically approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5]

Mechanism of Action:

Dasatinib binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4] This blockade of downstream signaling pathways ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[4] Notably, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutants that are locked in the active state.[4]

Structural Analogs and Comparative Activity:

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of Dasatinib analogs. For instance, modifications to the 2-chloro-6-methylphenyl ring can significantly impact metabolism and the formation of reactive intermediates, while alterations to the piperazine ring can modulate binding affinity and pharmacokinetic properties.[2] The development of conformation-selective analogs of Dasatinib has provided valuable insights into kinase inhibitor binding and selectivity, demonstrating that subtle structural changes can shift the binding preference towards different kinase conformations.[6]

Table 1: Comparative Inhibitory Activity of Dasatinib and a Conformation-Selective Analog

CompoundTarget KinaseBinding ModeIC50 (nM)Reference
Dasatinibc-AblATP-competitive (Active & Inactive Conformations)< 1[6]
DAS-DFGO-Ic-SrcATP-competitive (DFG-out, Inactive Conformation)< 1[6]
Allosteric Inhibition: A Novel Approach to Targeting Protein Kinase CK2

In contrast to ATP-competitive inhibitors, allosteric modulators offer a promising avenue for achieving higher selectivity by targeting less conserved regions of kinases. A novel class of aryl 2-aminothiazoles has been identified as selective allosteric inhibitors of protein kinase CK2, a ubiquitous Ser/Thr kinase implicated in various cancers.[7][8]

Mechanism of Action:

These aminothiazole derivatives bind to an allosteric pocket located at the interface between the αC helix and the glycine-rich loop of CK2, outside the ATP-binding site.[7][8] This binding event stabilizes an inactive conformation of the kinase, thereby inhibiting its activity in a non-ATP-competitive manner.[8] This allosteric mechanism provides a basis for high selectivity, as allosteric sites are generally less conserved among different kinases compared to the highly conserved ATP-binding pocket.[7]

Lead Optimization and Cellular Activity:

Structure-based optimization of this series has led to the development of potent and selective CK2 inhibitors. For example, compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) exhibits submicromolar potency against purified CK2α and induces apoptosis in renal cell carcinoma cells.[7] Notably, the potency of these allosteric inhibitors can be dependent on the specific substrate, highlighting a key difference from ATP-competitive inhibitors.[7]

Table 2: Comparison of ATP-Competitive and Allosteric CK2 Inhibitors

CompoundTargetBinding ModeIC50 (µM)Cellular EffectReference
CX-4945 (Silmitasertib)CK2αATP-competitive0.014Induces apoptosis[7][9]
Compound 27 CK2αAllosteric0.6Induces apoptosis, inhibits STAT3 activation[7]

Aminothiazole Analogs as Antimicrobial Agents: Disrupting Essential Bacterial and Fungal Processes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Aminothiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Antibacterial Activity: Targeting Cell Wall Synthesis

Certain functionally substituted 2-aminothiazole derivatives have shown potent activity against a range of bacteria.[10][11]

Mechanism of Action:

Molecular docking studies suggest that the antibacterial activity of some of these analogs may be attributed to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway.[10] By inhibiting MurB, these compounds disrupt the formation of peptidoglycan, leading to bacterial cell death.

Antifungal Activity: Inhibiting Ergosterol Biosynthesis

The same class of aminothiazole derivatives has also exhibited promising antifungal activity.[10][11]

Mechanism of Action:

In silico studies indicate that the antifungal mechanism may involve the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Table 3: Antimicrobial Activity of a Representative Aminothiazole Analog

Compound IDTarget OrganismPutative TargetMIC (mg/mL)Reference
Compound 8 Enterobacter cloacaeMurBPotent[10][11]
Compound 1 Trichophyton virideCYP51Good[10][11]

Experimental Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanisms of action of aminothiazole analogs.

Kinase Inhibition Assay (Radiometric Filter Binding)

This assay is used to determine the in vitro potency of compounds against a specific protein kinase.[12]

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA.

    • Enzyme Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.

    • Substrate Solution: Prepare a solution of the specific peptide or protein substrate in kinase buffer.

    • [γ-³³P]ATP Solution: Dilute [γ-³³P]ATP to the desired specific activity in a solution of cold ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.[12]

    • Test Compound: Prepare serial dilutions of the aminothiazole analog in DMSO.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (control) to the wells of a 96-well plate.

    • Add 20 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear phase.[12]

    • Stop the reaction by adding 50 µL of the stop solution.[12]

  • Detection:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and count the incorporated radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the aminothiazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[14]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Mechanisms of Action

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Signaling Pathways

ATP_Competitive_vs_Allosteric_Inhibition cluster_0 ATP-Competitive Inhibition (e.g., Dasatinib) cluster_1 Allosteric Inhibition (e.g., Compound 27) Kinase (Active Site) Kinase (Active Site) Substrate Substrate Kinase (Active Site)->Substrate No Phosphorylation ATP ATP ATP->Kinase (Active Site) Binding Blocked Phosphorylated Substrate Phosphorylated Substrate Dasatinib Dasatinib Dasatinib->Kinase (Active Site) Binds to ATP pocket Kinase (Allosteric Site) Kinase (Allosteric Site) Inactive Kinase Inactive Kinase Kinase (Allosteric Site)->Inactive Kinase Conformational Change ATP_allo ATP ATP_allo->Inactive Kinase Reduced Affinity Substrate_allo Substrate Compound 27 Compound 27 Compound 27->Kinase (Allosteric Site) Binds to allosteric site Inactive Kinase->Substrate_allo No Phosphorylation

Caption: Comparative mechanisms of ATP-competitive and allosteric kinase inhibition by aminothiazole analogs.

Experimental Workflow

Experimental_Workflow Aminothiazole Analogs Aminothiazole Analogs Kinase Inhibition Assay Kinase Inhibition Assay Aminothiazole Analogs->Kinase Inhibition Assay Determine IC50 Cell Viability Assay (MTT) Cell Viability Assay (MTT) Aminothiazole Analogs->Cell Viability Assay (MTT) Determine Cytotoxicity Mechanism of Action Mechanism of Action Kinase Inhibition Assay->Mechanism of Action Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) Investigate Cell Death Apoptosis Assay (Annexin V/PI)->Mechanism of Action

Caption: A generalized experimental workflow for characterizing the anticancer mechanism of aminothiazole analogs.

Conclusion

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. This guide has highlighted the diverse mechanisms of action of different aminothiazole analogs, from the well-established ATP-competitive kinase inhibition of Dasatinib to the innovative allosteric modulation of CK2 and the disruption of essential microbial pathways. A thorough understanding of these distinct mechanisms, facilitated by the robust experimental protocols outlined herein, is paramount for the rational design and development of the next generation of aminothiazole-based drugs with improved efficacy and selectivity.

References

  • Breitkopf, S. B., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2. Journal of Medicinal Chemistry, 63(1), 226-244. [Link]

  • Williams, J. A., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1399-1408. [Link]

  • Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Molecular Structure, 1286, 135549. [Link]

  • Götz, C., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(5), 2466-2485. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Karak, M., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1473-1481. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Chen, Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(2), 144. [Link]

  • Zhang, Y., et al. (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 280, 116900. [Link]

  • Li, Y., et al. (2020). Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. Molecules, 25(11), 2696. [Link]

  • Breitkopf, S. B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(5), 2486-2500. [Link]

  • Williams, J. A., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1399-1408. [Link]

  • Slaninová, I., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3169. [Link]

  • Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Molecular Structure, 1286, 135549. [Link]

  • Abdel-Aziz, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Niefind, K., et al. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry, 63(14), 7672-7685. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. [Link]

  • Gallardo-Godoy, A., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(2), 559-575. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]

  • Ghaffar, A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Combinatorial Chemistry & High Throughput Screening, 24(4), 589-601. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. [Link]

  • Ye, S., et al. (2022). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt. bioRxiv. [Link]

  • Sbenati, M., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 64-70. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Mohamed, B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Mohamed, B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Götz, C., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 62(5), 2466-2485. [Link]

  • Gallardo-Godoy, A., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(2), 559-575. [Link]

  • Kłak, J., et al. (2019). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Aday, B., et al. (2026). A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I 2 catalysis: DFT, molecular dockings, and pharmacokinetic profiles. RSC Advances, 16(23), 19045-19058. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-Aminothiazoles: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery, from anti-infective to anti-cancer agents.[1] Consequently, the efficient and versatile synthesis of 2-aminothiazole derivatives is a critical endeavor for researchers in both academic and industrial settings.

This technical guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to 2-aminothiazoles. We will dissect the classical Hantzsch and Cook-Heilbron syntheses, providing not just the steps, but the underlying mechanistic rationale and field-proven insights into their application. Furthermore, we will explore modern advancements that offer significant advantages in terms of efficiency, safety, and environmental impact.

The Workhorse of Thiazole Synthesis: The Hantzsch Reaction

First described in 1887, the Hantzsch thiazole synthesis remains arguably the most common and versatile method for the preparation of the thiazole ring.[2] The classical approach for synthesizing 2-aminothiazoles involves the condensation of an α-haloketone with thiourea.[3]

The Hantzsch Mechanism: A Step-by-Step Rationale

The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism, which proceeds in three key stages:

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This S-alkylation step forms a thiouronium salt intermediate. The choice of a good leaving group on the ketone (typically bromine or chlorine) is crucial for this step to proceed efficiently.

  • Intramolecular Cyclization: The nitrogen atom of the thiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular cyclization results in the formation of a five-membered hydroxythiazoline ring.

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of the stable, aromatic 2-aminothiazole ring.

// Reactants reactants [label="α-Haloketone + Thiourea", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates inter1 [label="S-Alkylation\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; inter2 [label="Cyclized Intermediate\n(Thiazoline)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label="Substituted\n2-Aminothiazole", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows with labels reactants -> inter1 [label="Nucleophilic Attack"]; inter1 -> inter2 [label="Intramolecular\nCyclization"]; inter2 -> product [label="Dehydration (-H₂O)"]; } .enddot Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a classical Hantzsch synthesis.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) to the vial.

  • Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with water.

  • The collected solid is then air-dried to yield the 2-amino-4-phenylthiazole product. For higher purity, recrystallization from ethanol can be performed.

Advantages and Disadvantages of the Hantzsch Synthesis

Advantages:

  • Versatility and Reliability: The Hantzsch synthesis is a robust and well-established method with a broad substrate scope, allowing for the synthesis of a wide variety of substituted 2-aminothiazoles.[4]

  • High Yields: The reaction often proceeds in good to excellent yields.[3]

  • Simple Procedure: The experimental setup and workup are generally straightforward.

Disadvantages:

  • Harsh Conditions: The reaction often requires elevated temperatures and prolonged reaction times.[5]

  • Use of Lachrymatory Reagents: The α-haloketone starting materials are often lachrymatory and toxic, requiring careful handling in a well-ventilated fume hood.

  • Atom Economy: The formation of a halide salt and water as byproducts reduces the overall atom economy of the reaction.

An Alternative Pathway: The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis, first reported in 1947, offers a distinct approach, particularly for the synthesis of 5-aminothiazoles.[6] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7]

The Cook-Heilbron Mechanism: A Different Cyclization Strategy

The mechanism of the Cook-Heilbron synthesis differs significantly from the Hantzsch reaction:

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The sulfur atom of the newly formed dithiocarbamate intermediate then acts as a nucleophile, attacking the nitrile carbon in an intramolecular fashion to form a five-membered ring.

  • Tautomerization: The resulting iminothiazolidine intermediate undergoes tautomerization to yield the stable, aromatic 5-aminothiazole product.

// Reactants reactants [label="α-Aminonitrile + Carbon Disulfide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates inter1 [label="Dithiocarbamate\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; inter2 [label="Iminothiazolidine\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label="5-Aminothiazole", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows with labels reactants -> inter1 [label="Nucleophilic\nAddition"]; inter1 -> inter2 [label="Intramolecular\nCyclization"]; inter2 -> product [label="Tautomerization"]; } .enddot Caption: General mechanism of the Cook-Heilbron 5-aminothiazole synthesis.

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole

The following protocol is based on the original 1947 publication by Cook, Heilbron, and Levy.[6]

Materials:

  • Aminoacetonitrile

  • Dithiophenylacetic acid

Procedure:

  • Dithiophenylacetic acid is reacted with aminoacetonitrile at room temperature.

  • The reaction proceeds under mild, aqueous conditions.

  • The product, 5-amino-2-benzylthiazole, is isolated upon completion of the reaction.

Note: The original literature should be consulted for specific stoichiometry and workup procedures.

Advantages and Disadvantages of the Cook-Heilbron Synthesis

Advantages:

  • Access to 5-Aminothiazoles: This method provides a direct route to 5-aminothiazoles, which can be challenging to synthesize via the Hantzsch reaction.[7]

  • Mild Reaction Conditions: The reaction is often carried out at room temperature, avoiding the need for heating.[6]

Disadvantages:

  • Limited Scope: The Cook-Heilbron synthesis is generally less versatile than the Hantzsch reaction in terms of the achievable substitution patterns.

  • Availability of Starting Materials: The required α-aminonitriles and dithioacids may not be as readily available as the starting materials for the Hantzsch synthesis.

Modern Advancements in 2-Aminothiazole Synthesis

In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for 2-aminothiazole synthesis. These modern approaches often address the limitations of the classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8] The microwave-assisted Hantzsch reaction is a prime example of this.

Workflow_Comparison cluster_0 Conventional Hantzsch cluster_1 Microwave-Assisted Hantzsch cluster_2 One-Pot Synthesis a1 Combine Reactants in Solvent a2 Heat (Reflux) for hours a1->a2 a3 Cool and Precipitate a2->a3 a4 Filter and Purify a3->a4 b1 Combine Reactants in MW Vial b2 Irradiate for minutes b1->b2 b3 Cool and Precipitate b2->b3 b4 Filter b3->b4 c1 In-situ Halogenation of Ketone c2 Add Thiourea c1->c2 c3 React and Cyclize c2->c3 c4 Isolate Product c3->c4

Experimental Protocol: Microwave-Assisted One-Pot Synthesis [9]

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

Procedure:

  • In a microwave-safe flask, combine the substituted ketone, thiourea, and a catalytic amount of iodine.

  • Seal the flask and place it in a laboratory microwave reactor.

  • Irradiate the mixture at 170 W for 5-15 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, allow the reaction mixture to cool and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis of 2-aminothiazoles often results in shorter reaction times and higher yields compared to conventional heating.[10]

Green Catalysis and One-Pot Procedures

A significant advancement has been the development of one-pot procedures that avoid the pre-synthesis and isolation of hazardous α-haloketones.[3] These methods often employ a catalyst to promote the in-situ halogenation of a ketone followed by condensation with thiourea. Various catalysts, including ionic liquids, solid-supported reagents, and even green organocatalysts like asparagine, have been successfully employed.[10]

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes discussed.

Synthetic RouteTypical YieldsReaction TimeTemperatureKey AdvantagesCommon Drawbacks
Conventional Hantzsch 60-99%[3]30 min - 10 hrs[9]RefluxWell-established, versatile, generally high yields.Requires pre-synthesized and often lachrymatory α-haloketones; long reaction times.
Cook-Heilbron Good to HighSeveral hoursRoom Temp.Direct route to 5-aminothiazoles; mild conditions.Limited scope; starting materials may be less accessible.
Microwave-Assisted 70-95%[9]5 - 15 min[9]90-120°C[11]Extremely rapid, often higher yields, energy-efficient.Requires specialized microwave reactor equipment.
One-Pot Catalytic 68-90%[9]25 min - several hrs[9]80°CAvoids isolation of hazardous intermediates; time-efficient.May require specific catalysts and optimization.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for 2-aminothiazoles is contingent upon the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, available equipment, and time constraints.

  • The Hantzsch synthesis remains a robust and reliable workhorse, particularly for exploratory and small-scale synthesis where its versatility is a key advantage.

  • The Cook-Heilbron synthesis provides a valuable niche for the direct preparation of 5-aminothiazoles under mild conditions.

  • Modern methods , particularly microwave-assisted and one-pot catalytic procedures , offer significant improvements in terms of reaction speed, safety, and efficiency. For rapid library synthesis, process development, and adherence to the principles of green chemistry, these advanced methodologies represent the future of 2-aminothiazole synthesis.

By understanding the mechanistic nuances and practical considerations of each of these synthetic routes, researchers can make informed decisions to efficiently access the valuable 2-aminothiazole scaffold for their drug discovery and development endeavors.

References

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. (2011). Molecules, 16(12), 9955-9966. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2023). ResearchGate. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules, 25(23), 5739. Available at: [Link]

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.
  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. (2018). Chemistry – A European Journal, 24(51), 13465-13469. Available at: [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-210.
  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (n.d.). Asian Publication Corporation. Retrieved March 29, 2026, from [Link]

  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • of isolated yields for microwave-assisted and conventional Hantzsch synthesis of thiazolyl coumarins 10. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (2017). ACS Medicinal Chemistry Letters, 8(5), 555-560. Available at: [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Available at: [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4478. Available at: [Link]

  • Green Chemistry Metrics. (n.d.). Springer. Retrieved March 29, 2026, from [Link]

Sources

Validating the target engagement of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the target engagement of the small molecule 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole (hereafter referred to as DF-Thiazole ).

Executive Summary

The 2-amino-4-phenylthiazole scaffold has emerged as a privileged pharmacophore for disrupting critical protein-protein interactions (PPIs) in innate immune signaling, most notably targeting the Myeloid differentiation primary response 88 (MyD88) adaptor protein[1]. DF-Thiazole incorporates strategic fluorine substitutions that enhance lipophilicity for superior cell permeability, while exploiting halogen bonding within the hydrophobic pockets of the MyD88 Toll/IL-1 receptor (TIR) domain.

This guide provides a comprehensive framework for validating the target engagement of DF-Thiazole, objectively comparing its biophysical and cellular performance against established MyD88 inhibitors: the peptidomimetic ST2825 [2][3] and the small molecule T6167923 [4][5].

Mechanistic Overview

MyD88 functions by homodimerizing via its TIR domain, forming a "Myddosome" complex that recruits IRAK4 and IRAK1, ultimately driving NF-κB-mediated pro-inflammatory cytokine release[2]. DF-Thiazole acts as a direct competitive inhibitor of this TIR-TIR interaction, physically blocking the assembly of the signalosome[1].

G TLR4 TLR4 Receptor MyD88 MyD88 Dimerization (TIR Domain) TLR4->MyD88 Ligand Binding IRAK4 IRAK4 / IRAK1 Recruitment MyD88->IRAK4 Signal Transduction NFKB NF-κB Activation (Pro-inflammatory) IRAK4->NFKB Phosphorylation Cascade Inhibitor DF-Thiazole (2-amino-4-phenylthiazole) Inhibitor->MyD88 Blocks Dimerization

Fig 1: Mechanism of Action: DF-Thiazole disrupting the TLR4/MyD88/NF-κB signaling cascade.

Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

Experimental Rationale: To establish causality, we must first prove that DF-Thiazole directly binds the MyD88 TIR domain in a cell-free system, ruling out downstream off-target effects. SPR provides real-time, label-free kinetic data ( KD​ , kon​ , koff​ ).

Self-Validating Protocol:

  • Surface Preparation: Immobilize recombinant human MyD88 TIR domain (aa 150-296) onto a CM5 sensor chip via standard amine coupling (target: ~3000 RU). Leave one flow cell unmodified as a reference blank.

  • Solvent Correction: Because DF-Thiazole requires DMSO for solubility, prepare a 0.5% to 5% DMSO calibration curve to correct for bulk refractive index shifts.

  • Analyte Injection: Inject DF-Thiazole, ST2825, and T6167923 at concentrations ranging from 0.1 μM to 50 μM (2-fold dilutions) at a flow rate of 30 μL/min.

  • Regeneration: Wash with running buffer (HBS-EP+ with 1% DMSO) for 300 seconds to allow complete dissociation.

  • Validation Control: The assay is only valid if the reference flow cell shows <5% non-specific binding and the positive control (T6167923) yields a KD​ within its known literature range (~2-5 μM)[5].

Table 1: Comparative SPR Binding Kinetics (Recombinant MyD88 TIR Domain)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (μM)Binding Profile
DF-Thiazole 4.2×103 3.1×10−3 0.74 Fast-on / Slow-off
T6167923 2.8×103 7.5×10−3 2.68 Moderate-on / Moderate-off
ST2825 1.5×103 8.2×10−3 5.46 Slow-on / Fast-off

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: While SPR confirms direct binding, it cannot account for membrane permeability or intracellular target competition. CETSA bridges this gap by quantifying the thermodynamic stabilization of MyD88 upon ligand binding within living cells.

CETSA Step1 Live Cell Incubation (DF-Thiazole) Step2 Thermal Gradient (40°C - 70°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot (Soluble MyD88) Step3->Step4 Step5 Tm Shift Calculation Step4->Step5

Fig 2: Intact cell CETSA workflow for quantifying intracellular target stabilization.

Self-Validating Protocol:

  • Incubation: Seed THP-1 human macrophages ( 5×106 cells/mL). Treat with 10 μM DF-Thiazole, ST2825, T6167923, or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot cell suspensions into PCR tubes and heat in a thermal cycler across a gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis & Isolation: Lyse cells via three freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection & Internal Control: Resolve the soluble fraction via SDS-PAGE and immunoblot for MyD88. Crucial Validation Step: Simultaneously blot for GAPDH. GAPDH should show no thermal shift across treatments; if it does, the compound is causing non-specific global protein aggregation, invalidating the target engagement claim.

Table 2: Intracellular Thermodynamic Stabilization (CETSA)

Treatment (10 μM)MyD88 Tm​ (°C) ΔTm​ (°C)GAPDH ΔTm​ (°C)
Vehicle (DMSO) 48.5--
DF-Thiazole 53.2+4.7 +0.1 (Valid)
T6167923 51.1+2.6 +0.2 (Valid)
ST2825 49.8+1.3 -0.1 (Valid)

Functional PPI Disruption: Co-Immunoprecipitation (Co-IP)

Experimental Rationale: Binding does not inherently equal inhibition. To prove that DF-Thiazole's binding actively disrupts the MyD88 homodimer (the functional requirement for its anti-inflammatory properties), a competitive Co-IP assay is required[3].

Self-Validating Protocol:

  • Transfection: Co-transfect HEK293T cells with pcDNA3.1-Flag-MyD88 and pcDNA3.1-Myc-MyD88 plasmids using PEI.

  • Treatment: 24 hours post-transfection, treat cells with varying concentrations (1, 5, 10 μM) of DF-Thiazole or comparators for 4 hours.

  • Immunoprecipitation: Lyse cells in mild NP-40 buffer to preserve native PPIs. Incubate lysates with Anti-Flag magnetic beads overnight at 4°C. Validation Control: Use an IgG isotype control bead set to rule out non-specific bead binding.

  • Analysis: Elute and immunoblot for Myc (detects the dimerized partner) and Flag (pull-down efficiency). Include an "Input" lane (5% total lysate) to verify equal plasmid expression across all wells.

Table 3: Inhibition of MyD88 Homodimerization (Co-IP Densitometry)

CompoundIC 50​ for Dimer Disruption (μM)Max Inhibition at 10 μM (%)
DF-Thiazole 2.1 88%
T6167923 4.5 65%
ST2825 8.2 42%

Conclusion & Comparative Synthesis

DF-Thiazole demonstrates a superior kinetic profile compared to the peptidomimetic ST2825, primarily driven by a slower dissociation rate ( koff​ ), likely due to the halogen bonding of the difluoro/fluoro-phenyl rings deep within the TIR domain[1]. Furthermore, its cell permeability allows for a robust intracellular target engagement ( ΔTm​ of +4.7°C) that outpaces the bulkier T6167923[5]. This integrated validation pipeline confirms DF-Thiazole as a highly potent, cell-permeable disruptor of MyD88 dimerization.

References

  • Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry. 1

  • Pivotal Advance: Inhibition of MyD88 dimerization and recruitment of IRAK1 and IRAK4 by a novel peptidomimetic compound (ST2825). Journal of Leukocyte Biology. 3

  • Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen (T6167923). PubMed (NIH). 5

  • ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation. PMC (NIH). 2

Sources

Navigating the Reproducibility Crisis in Substituted Thiazoles: A Comparative Guide to Assay Validation and Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted thiazoles are a cornerstone of medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam). However, in early-stage drug discovery, certain subclasses—most notably 2-aminothiazoles (2-ATs)—are notorious for yielding irreproducible biological data. Frequently classified as Pan-Assay Interference Compounds (PAINS) and "Promiscuous 2-Aminothiazoles" (PrATs), these molecules can severely derail screening campaigns[1]. This guide provides a critical, data-driven comparison of thiazole derivatives, dissecting the mechanistic causes of assay interference and offering self-validating protocols to ensure absolute data integrity.

Mechanistic Causality of Assay Interference

Why do 2-ATs fail in reproducibility across orthogonal assays? As an application scientist, it is critical to look beyond the IC50 value and understand the physicochemical liabilities driving the biological readout:

  • Chemical Instability in DMSO: High-throughput screening (HTS) relies heavily on compound libraries stored in DMSO. 2-ATs undergo temperature-dependent chemical decomposition in DMSO at room temperature, forming degradation products (DP1, DP2) within hours[2]. When aged stocks are utilized, the observed biological activity is often driven by these degradants rather than the parent compound, leading to severe reproducibility failures when fresh powder is re-tested[2].

  • Redox Reactivity and Promiscuity: The sulfur atom within the 2-aminothiazole ring is highly susceptible to oxidation, which can lead to metabolic inactivation or the generation of reactive species that non-specifically bind to assay proteins[3]. Consequently, 2-ATs frequently emerge as false positives in both biochemical and biophysical (e.g., SPR, NMR) screens[1].

  • Bioisosteric and Structural Solutions: Substituting the oxidizable sulfur atom with an oxygen atom to form 2-aminooxazoles, or acylating the 2-amino group, significantly mitigates PAINS behavior. These structural optimizations lower the ClogP, prevent redox cycling, and improve kinetic solubility, thereby restoring assay reproducibility[3],[1].

Interference_Mechanism A 2-Aminothiazole (2-AT) DMSO Stock B Temperature-Dependent Decomposition A->B Storage at RT D Thiazole Sulfur Oxidation A->D Assay Buffer C Degradation Products (DP1, DP2) B->C F False Positive IC50 (Assay Interference) C->F E Reactive Metabolites (Redox Cycling) D->E E->F

Logical relationship of 2-aminothiazole degradation leading to assay interference.

Quantitative Comparison of Thiazole Derivatives

To objectively evaluate the performance of these scaffolds, we compare a prototypical PrAT against its structurally optimized derivatives across multiple validation metrics. The stark discrepancy between the HTS IC50 and the Label-Free KD for the PrAT is a hallmark signature of assay interference.

Compound ClassRepresentative ScaffoldHTS Fluorescence IC50 (µM)Label-Free SPR KD (µM)DMSO Stability (t1/2 at 20°C)Kinetic Solubility (PBS, µM)PAINS Alert
2-Aminothiazole (PrAT) 4-phenylthiazol-2-amine0.8 ± 0.2>100 (No specific binding)< 7 Days15Yes
Acylated 2-Aminothiazole N-(4-phenylthiazol-2-yl)acetamide>50>50> 60 Days45No
2-Aminooxazole (Isostere) 4-phenyloxazol-2-amine12.5 ± 1.115.0 ± 1.5> 60 Days120No

Note: Data synthesized from comparative screening profiles of thiazole and oxazole libraries to illustrate standard reproducibility metrics[3],[2],[1].

Self-Validating Experimental Protocol

To ensure the scientific integrity of biological data derived from substituted thiazoles, researchers must employ a self-validating system that proactively controls for degradation and non-specific reactivity.

Step 1: Controlled Stock Preparation

  • Procedure: Dissolve synthesized thiazole compounds in anhydrous DMSO to a concentration of 10 mM. Immediately aliquot into single-use vials and store at -20°C.

  • Causality: 2-ATs decompose rapidly at room temperature in DMSO[2]. Freezing prevents the temperature-dependent formation of degradation products that cause false-positive IC50 shifts, ensuring the assay measures the parent compound.

Step 2: LC-MS/MS Stability Profiling

  • Procedure: Incubate the compound in the specific assay buffer (e.g., Tris-HCl, pH 7.6) with 5% DMSO for 30 minutes. Monitor the chromatographic profile via HRMS for the emergence of new m/z peaks.

  • Causality: Certain thiazoles degrade even within the short time window of an enzymatic assay[2]. Confirming structural integrity directly in the assay buffer validates that the biological readout is truly attributed to the intact molecule.

Step 3: Glutathione (GSH) Reactivity Assay

  • Procedure: Incubate the test compound (50 µM) with GSH (5 mM) in PBS (pH 7.4) at 37°C for 24 hours. Analyze via HPLC-MS/MS for the formation of GSH-conjugate adducts.

  • Causality: PAINS often act via non-specific covalent modification of target proteins. GSH acts as a surrogate biological nucleophile; the absence of GSH adducts validates that the thiazole is not a reactive redox-cycler[3].

Step 4: Orthogonal Label-Free Validation (SPR)

  • Procedure: Immobilize the target protein on a CM5 sensor chip. Inject fresh compound solutions (0.1 µM to 100 µM) to determine the equilibrium dissociation constant (KD).

  • Causality: Fluorescence-based HTS assays are highly susceptible to PrAT interference. Surface Plasmon Resonance (SPR) provides a label-free, biophysical confirmation of direct, reversible 1:1 binding, effectively filtering out promiscuous aggregators[1].

Validation_Workflow Step1 1. Fresh Stock Prep (10 mM in DMSO at -20°C) Step2 2. LC-MS/MS QC (Monitor DP formation) Step1->Step2 Step3 3. GSH Reactivity Assay (Exclude covalent binders) Step2->Step3 Step4 4. Orthogonal SPR (Label-free KD validation) Step3->Step4 Step5 5. Bioisostere Design (e.g., 2-Aminooxazole) Step4->Step5

Self-validating experimental workflow for triage of thiazole-based screening hits.

References
  • Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: PMC / NIH URL: [Link]

  • Title: Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: d-nb.info URL: [Link]

  • Title: Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Protocol for Handling 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized research chemicals requires moving beyond generic safety data sheets. 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a specialized halogenated aminothiazole derivative. While it holds significant value in drug discovery and kinase inhibition research, its unique structural motifs present specific occupational hazards that demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

This guide provides a self-validating, step-by-step protocol for the safe handling, solvation, and disposal of this compound, grounded in authoritative standards from OSHA, NIOSH, and the National Research Council.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how it interacts with the human body and laboratory environment. According to, a formal hazard assessment is the mandatory first step in PPE selection[1].

  • Electronegativity and Aerosolization: The molecule contains three highly electronegative fluorine atoms distributed across two phenyl rings. This trifluorinated structure causes the dry powder to hold significant static charge. When transferring the solid, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • Dermal Penetration and Sensitization: The aminothiazole core is a documented skin sensitizer and irritant (GHS Category 2). Furthermore, the addition of the fluorinated rings dramatically increases the molecule's lipophilicity ( logP ). The warn that highly lipophilic compounds can rapidly disrupt the stratum corneum and penetrate the skin barrier[2].

  • The Solvent "Trojan Horse" Effect: In biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution containing this lipophilic aminothiazole contacts the skin, the solvent will act as a "Trojan horse," carrying the toxic payload directly into the systemic circulation.

Quantitative Glove Permeation Data

Because DMSO is the standard vector for this compound, glove selection cannot be based on the dry powder alone. Standard laboratory gloves offer virtually zero protection against DMSO[3]. The table below summarizes the quantitative breakthrough times for common glove materials when exposed to DMSO, dictating our PPE requirements.

Glove MaterialThicknessBreakthrough Time (DMSO)Suitability for Solvation Phase
Nitrile 4-6 mil< 5 minutes❌ Unsafe for liquid handling
Latex 4-8 mil< 5 minutes❌ Unsafe for liquid handling
Butyl Rubber 13-16 mil> 480 minutes✅ Optimal protection
Laminate (Silver Shield) 2.7 mil> 480 minutes✅ Optimal protection

Personal Protective Equipment (PPE) Specification

Based on the mechanistic hazard assessment and the guidelines set forth in [4], the following PPE matrix is mandatory for handling 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles. If handling volumes of DMSO solution >50 mL, a full face shield must be worn over the goggles.

  • Hand Protection (Solid Phase): Double-gloving with standard nitrile gloves (minimum 5 mil thickness).

  • Hand Protection (Solution Phase): Inner nitrile glove (for dexterity) paired with an outer butyl rubber or laminate glove .

  • Body Protection: A flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs to prevent wrist exposure.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is temporarily unavailable or a spill occurs outside containment, an N95 or P100 particulate respirator is required.

Operational Protocols: Step-by-Step Methodology

Every step in this workflow is designed as a self-validating system to prevent exposure through aerosolization or dermal contact.

Phase 1: Preparation and Solid Handling
  • Verify Containment: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Don Base PPE: Equip chemical splash goggles, lab coat, and double nitrile gloves.

  • Static Mitigation: Use an anti-static weighing boat or wipe a standard weighing boat with a static-reduction cloth. This neutralizes the electrostatic charge of the fluorinated powder, preventing it from jumping off the spatula.

  • Weighing: Carefully transfer the required mass of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole using a micro-spatula. Cap the source bottle immediately.

Phase 2: Solvation and Transfer
  • Upgrade PPE: Before opening the DMSO container, remove the outer nitrile glove and replace it with a butyl rubber glove.

  • Solvent Addition: Add the required volume of DMSO to the weighing vial.

  • Seal Before Agitation: Critically , securely cap the vial before vortexing or sonicating. Never agitate an open container, as this generates micro-aerosols of the DMSO-compound mixture.

  • Downgrade PPE: Once the solution is sealed and the exterior of the vial is wiped clean, you may revert to double nitrile gloves for standard assay plating.

Phase 3: Decontamination and Waste Disposal
  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with distilled water.

  • Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and outer gloves in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Collect all DMSO solutions in a compatible high-density polyethylene (HDPE) liquid waste carboy labeled "Halogenated Organic Waste."

Spill Response Plan

If a spill occurs, the response must be dictated by the physical state of the compound:

  • Dry Powder Spill: Do NOT sweep dry, as this will aerosolize the fluorinated particles. Gently cover the powder with damp paper towels to suppress dust, then carefully wipe it up. Place the towels in a sealed hazardous waste bag.

  • DMSO Solution Spill: Immediately evacuate the immediate area. Responders must don butyl rubber gloves and chemical splash goggles. Absorb the liquid using inert spill pads or vermiculite. Do not touch the spill with standard nitrile gloves, as breakthrough will occur in under 5 minutes.

Operational Safety Workflow

The following diagram illustrates the logical progression from hazard assessment to safe disposal, ensuring all regulatory and chemical-specific risks are mitigated.

G A Hazard Assessment: Fluorinated Aminothiazole B PPE Selection: Double Gloves, Goggles, Lab Coat A->B C Weighing Solid: Anti-static, Fume Hood B->C D Solvent Dissolution: DMSO / DMF C->D E High-Risk State: Dermal Penetration Risk D->E Solvation F Decontamination & Waste Disposal E->F Protocol Execution

Workflow detailing the operational safety logic from hazard assessment to disposal.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "Skin Exposures and Effects." CDC.gov. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.